1-(4-Hydroxybenzoyl)glucose
Description
4-Hydroxybenzoyl glucose has been reported in Rhodiola sacra, Crocus sativus, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O8/c14-5-8-9(16)10(17)11(18)13(20-8)21-12(19)6-1-3-7(15)4-2-6/h1-4,8-11,13-18H,5H2/t8-,9-,10+,11-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTGDGASXRARSP-HMUNZLOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2C(C(C(C(O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(4-Hydroxybenzoyl)glucose: Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Hydroxybenzoyl)glucose is a naturally occurring phenolic glycoside found in a variety of plant species. This document provides a comprehensive overview of its natural sources, distribution within the plant kingdom, and biosynthetic pathways. It also details established experimental protocols for the extraction, isolation, and quantification of this compound, aiming to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Sources and Distribution
This compound has been identified in a diverse range of plant families, indicating its widespread, albeit not ubiquitous, presence in the plant kingdom. Its occurrence has been documented in various plant organs, including seeds, flowers, leaves, and fruits. The distribution of this compound appears to be species-specific, and its concentration can vary significantly depending on the plant part, developmental stage, and environmental conditions.
A summary of notable plant species containing this compound is presented below.
| Plant Family | Species | Plant Part | Reference(s) |
| Paeoniaceae | Paeonia species | Seeds | |
| Crassulaceae | Rhodiola sacra | Not specified | [1] |
| Iridaceae | Crocus sativus | Not specified | [1] |
| Lamiaceae | Rosmarinus officinalis (Rosemary) | Leaves | [2] |
| Lamiaceae | Thymus vulgaris (Common Thyme) | Not specified | |
| Ranunculaceae | Delphinium grandiflorum | Flowers | |
| Ochnaceae | Ouratea polyantha | Not specified | |
| Cucurbitaceae | Luffa cylindrica | Fruits | |
| Schisandraceae | Schisandra chinensis | Not specified | |
| Poaceae | Bambusa species (Bamboo) | Cells (as a di-glucose conjugate) |
Biosynthesis of this compound
The biosynthesis of this compound is a key step in the production of various secondary metabolites in plants, most notably in the acylation of anthocyanins, which are crucial for flower pigmentation. The pathway has been particularly well-elucidated in Delphinium grandiflorum.
In this species, this compound acts as a "Zwitter" donor, meaning it can donate either a glucosyl or a p-hydroxybenzoyl group in subsequent reactions. The biosynthesis involves the enzymatic glucosylation of p-hydroxybenzoic acid (pHBA), catalyzed by a UDP-glucose-dependent pHBA glucosyltransferase (pHBAGT).
The generalized biosynthetic pathway leading to the formation of this compound is depicted below.
Experimental Protocols
The accurate quantification and isolation of this compound from plant matrices require robust and validated experimental protocols. The following sections outline a general workflow for the extraction, purification, and analysis of this compound.
Extraction of this compound from Plant Material
The choice of extraction method and solvent is critical for achieving high recovery of this compound. A generalized protocol for the extraction from dried plant material is provided below.
Protocol:
-
Sample Preparation: Air-dry or freeze-dry the plant material to a constant weight. Grind the dried material into a fine powder using a mill or mortar and pestle.
-
Extraction:
-
Weigh approximately 1-5 g of the powdered plant material.
-
Add a suitable solvent, such as 80% methanol or 80% acetone, at a solid-to-solvent ratio of 1:10 to 1:20 (w/v).
-
Extract the sample using maceration (stirring at room temperature for 24-48 hours) or ultrasonication (30-60 minutes).
-
-
Filtration and Concentration:
-
Separate the extract from the solid residue by filtration through Whatman No. 1 filter paper or by centrifugation (e.g., 4000 rpm for 15 minutes).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.
-
-
Purification (Optional but Recommended):
-
For cleaner samples and to remove interfering compounds, the crude extract can be further purified using Solid Phase Extraction (SPE).
-
Re-dissolve the crude extract in water and load it onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the phenolic compounds, including this compound, with methanol.
-
Evaporate the methanol and re-dissolve the purified extract in the mobile phase for HPLC analysis.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography coupled with a UV detector is a reliable method for the quantification of this compound.
HPLC Conditions (General):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used to achieve good separation.
-
Solvent A: Water with 0.1% formic acid or phosphoric acid.
-
Solvent B: Acetonitrile or Methanol with 0.1% formic acid.
-
-
Gradient Program (Example):
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 30% B
-
25-30 min: 30% B
-
30-35 min: Linear gradient from 30% to 5% B
-
35-40 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector at a wavelength of approximately 254 nm.
-
Quantification: An external standard calibration curve should be prepared using a pure standard of this compound at various concentrations.
Conclusion
This compound is a widely distributed natural product with important roles in plant biochemistry, particularly in the biosynthesis of complex secondary metabolites. This guide provides a foundational understanding of its natural sources, distribution, and biosynthesis. The detailed experimental protocols offer a starting point for researchers aiming to isolate and quantify this compound from various plant matrices. Further research is warranted to explore the full extent of its distribution in the plant kingdom and to elucidate its potential pharmacological activities.
References
In Vitro Biological Profile of 1-(4-Hydroxybenzoyl)glucose: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive analysis of the in vitro biological activities of 1-(4-Hydroxybenzoyl)glucose, a phenolic glucoside found in various plant species. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural compound. The guide synthesizes available data on its antioxidant, anti-inflammatory, enzyme inhibitory, and anticancer properties, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating relevant biological pathways.
Antioxidant and Anti-melanogenic Properties
Recent studies have highlighted the antioxidant and anti-melanogenic potential of this compound, identified as p-Hydroxybenzoic acid β-d-glucosyl ester (HG) in some literature. Bioactivity-guided fractionation of extracts from Pyracantha angustifolia leaves has identified this compound as a key active ingredient.[1]
In vitro assays have demonstrated its capacity to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals.[1] Furthermore, it has been shown to inhibit melanin (B1238610) production and tyrosinase activity in B16F10 melanoma cells. This inhibition is associated with the suppression of tyrosinase-related protein-1 (TYRP-1) and tyrosinase-related protein-2 (TYRP-2) expression. The compound also exhibits protective effects against oxidative stress by inhibiting the generation of reactive oxygen species (ROS) in tert-butyl hydroperoxide (t-BHP)-treated B16F10 cells.[1]
Table 1: Antioxidant and Anti-melanogenic Activities of this compound
| Biological Activity | Assay | Cell Line/System | Results | Reference |
| Antioxidant | DPPH Radical Scavenging | Cell-free | Active | [1] |
| Antioxidant | ABTS Radical Scavenging | Cell-free | Active | [1] |
| Anti-melanogenic | Melanin Content Inhibition | B16F10 cells | Significant inhibition | [1] |
| Enzyme Inhibition | Tyrosinase Activity Inhibition | B16F10 cells | Significant inhibition | [1] |
| Protein Expression | TYRP-1 and TYRP-2 Suppression | B16F10 cells | Downregulation | [1] |
| Cytoprotective | ROS Generation Inhibition | t-BHP-treated B16F10 cells | Inhibition | [1] |
Enzyme Inhibition
The inhibitory effects of this compound and its aglycone, p-hydroxybenzoic acid, on carbohydrate-hydrolyzing enzymes have been investigated. While specific data for the glucose conjugate is limited, studies on related compounds provide valuable insights.
α-Glucosidase Inhibition
α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic target for managing type 2 diabetes. While direct inhibitory data for this compound is not extensively reported, its aglycone, p-hydroxybenzoic acid, has been shown to inhibit α-glucosidase.
Table 2: α-Glucosidase Inhibitory Activity
| Compound | Source | IC50 (µM) | Reference |
| p-Hydroxybenzoic acid | Vaccinium dunalianum | >100 |
Note: Further research is required to determine the specific α-glucosidase inhibitory activity of this compound.
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays cited in this guide.
DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a 96-well plate or cuvettes, add various concentrations of the test compound.
-
Add the DPPH solution to each well/cuvette and mix.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A standard antioxidant, such as ascorbic acid or Trolox, is used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
ABTS Radical Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore, which is reduced to its colorless neutral form.
Protocol:
-
Generate the ABTS•+ stock solution by reacting ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain a working solution with a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Add various concentrations of the test compound to a 96-well plate or cuvettes.
-
Add the ABTS•+ working solution to each well/cuvette.
-
Incubate for a specific time at room temperature.
-
Measure the absorbance at the specified wavelength.
-
The scavenging activity is calculated similarly to the DPPH assay.
α-Glucosidase Inhibition Assay
Principle: This assay determines the inhibitory effect of a compound on the activity of α-glucosidase, which catalyzes the hydrolysis of a substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG), to produce a colored product (p-nitrophenol) that can be quantified spectrophotometrically.
Protocol:
-
Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).
-
Prepare a solution of the substrate, pNPG, in the same buffer.
-
In a 96-well plate, add the α-glucosidase solution and different concentrations of this compound.
-
Pre-incubate the mixture at a specific temperature (e.g., 37°C) for a defined period.
-
Initiate the reaction by adding the pNPG solution.
-
Incubate the reaction mixture at the same temperature for a specific duration.
-
Stop the reaction by adding a solution such as sodium carbonate.
-
Measure the absorbance of the produced p-nitrophenol at a wavelength of 405 nm.
-
Acarbose is commonly used as a positive control.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Signaling Pathways and Logical Relationships
The biological activities of phenolic compounds are often mediated through their interaction with key cellular signaling pathways. While direct evidence for this compound is still emerging, its known effects on ROS and tyrosinase-related proteins suggest potential involvement in pathways regulating melanogenesis and cellular stress responses.
References
An In-depth Technical Guide to the Biosynthesis of 1-(4-Hydroxybenzoyl)glucose in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Hydroxybenzoyl)glucose (B160382) is a phenolic glucoside found in a variety of plant species. It plays a significant role in plant metabolism, acting as a storage form of 4-hydroxybenzoic acid (4-HBA) and serving as a precursor for the biosynthesis of various secondary metabolites, including certain anthocyanins that contribute to flower coloration. The biosynthesis of this compound involves the convergence of primary and secondary metabolic pathways, making it a subject of interest for understanding plant biochemistry and for potential applications in metabolic engineering and drug development. This technical guide provides a comprehensive overview of the biosynthesis of this compound in plants, detailing the enzymatic steps, relevant quantitative data, and key experimental protocols.
The Biosynthesis Pathway of this compound
The formation of 1-(4-hydroxybenzoyl)-β-D-glucose is a two-step process that begins with the synthesis of its aromatic precursor, 4-hydroxybenzoic acid (4-HBA), followed by the glucosylation of this molecule.
Biosynthesis of 4-Hydroxybenzoic Acid (4-HBA)
In plants, 4-HBA is primarily synthesized via the shikimate pathway, a central route in the biosynthesis of aromatic compounds. Chorismate, a key intermediate of this pathway, serves as the branch-point for 4-HBA formation. The direct conversion of chorismate to 4-HBA is catalyzed by the enzyme chorismate pyruvate-lyase (also known as chorismate lyase, EC 4.1.3.40). This enzyme cleaves pyruvate (B1213749) from chorismate to yield 4-hydroxybenzoate (B8730719).[1]
An alternative, though less direct, route to 4-HBA in some plants involves the β-oxidation of p-coumarate, which is also derived from the shikimate pathway via phenylalanine.
dot
Caption: Biosynthesis of 4-Hydroxybenzoic Acid (4-HBA) from the Shikimate Pathway.
Glucosylation of 4-Hydroxybenzoic Acid
The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the 4-hydroxyl group of 4-HBA. This reaction is catalyzed by a specific UDP-glycosyltransferase, namely 4-hydroxybenzoate 4-O-beta-D-glucosyltransferase (EC 2.4.1.194).[2] This enzyme utilizes uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose) as the activated sugar donor. The reaction results in the formation of 1-O-(4-hydroxybenzoyl)-beta-D-glucopyranose and the release of UDP.[2]
dot
Caption: Final glucosylation step in the biosynthesis of this compound.
Quantitative Data
Quantitative data on the enzymes and metabolites of the this compound biosynthesis pathway in plants is crucial for understanding its regulation and for metabolic engineering efforts. The following tables summarize the available data.
Table 1: Kinetic Parameters of Plant UDP-Glycosyltransferases with Hydroxybenzoate Substrates
| Enzyme Source | Substrate | Km (mM) | Vmax (nmol/min/mg) | Reference |
| Radish (Raphanus sativus) - Rs89B1 | 3,4-Dihydroxybenzoic Acid | 0.08 ± 0.01 | Not Reported | [3] |
| Radish (Raphanus sativus) - Rs89B1 | 2,4-Dihydroxybenzoic Acid | 0.20 ± 0.02 | Not Reported | [3] |
| Radish (Raphanus sativus) - Rs89B1 | 2,3,4-Trihydroxybenzoic Acid | 0.32 ± 0.02 | Not Reported | [3] |
| Nicotiana benthamiana - NbUGT72AY1 | Guaiacol (2-methoxyphenol) | 0.179 ± 0.044 | 393 ± 69 | [4] |
| Nicotiana benthamiana - NbUGT72AY1 | o-Cresol | 0.017 ± 0.009 | 72 ± 4 | [4] |
Note: Specific kinetic data for 4-hydroxybenzoate as a substrate for a dedicated this compound synthase in plants is limited in the current literature. The data presented here are for related substrates and enzymes, providing an indication of the potential kinetic properties.
Table 2: Concentration of 4-Hydroxybenzoate in Arabidopsis thaliana
| Organ | Form of 4-HBA | Concentration (nmol/g fresh weight) |
| Leaves | Glycosylated | ~15 |
| Leaves | Free | ~2 |
| Leaves | Cell wall-bound | ~1 |
| Flowers | Glycosylated | ~40 |
| Flowers | Free | ~5 |
| Flowers | Cell wall-bound | ~2 |
| Roots | Glycosylated | ~8 |
| Roots | Free | Not Detected |
| Roots | Cell wall-bound | ~1 |
| Data adapted from a study on the origin and metabolic fate of 4-hydroxybenzoate in Arabidopsis. The "Glycosylated" form largely represents this compound and its derivatives.[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.
Protocol 1: Extraction and Quantification of Phenolic Compounds from Plant Tissues
This protocol is suitable for the extraction of 4-HBA and this compound from plant material for subsequent analysis by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Fresh or freeze-dried plant tissue
-
80% (v/v) Methanol (B129727)
-
Liquid nitrogen
-
Mortar and pestle
-
Centrifuge
-
HPLC system with a C18 column and UV or MS detector
-
Authentic standards of 4-HBA and this compound
Procedure:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer a known weight of the powdered tissue (e.g., 100 mg) to a microcentrifuge tube.
-
Add 1 mL of 80% methanol to the tube.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the mixture at 4°C for 1 hour with occasional vortexing.
-
Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Repeat the extraction of the pellet with another 1 mL of 80% methanol to ensure complete extraction.
-
Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Re-dissolve the dried extract in a known volume of mobile phase (e.g., 200 µL) for HPLC analysis.
-
Filter the re-dissolved extract through a 0.22 µm syringe filter before injecting into the HPLC.
-
Separate and quantify the compounds using an appropriate gradient of solvents (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) on a C18 column.
-
Identify and quantify 4-HBA and this compound by comparing their retention times and UV spectra or mass-to-charge ratios with those of the authentic standards.
dot
Caption: Workflow for the extraction and analysis of phenolic compounds from plant tissue.
Protocol 2: UDP-Glucosyltransferase Activity Assay
This protocol describes a general method for assaying the activity of 4-hydroxybenzoate 4-O-beta-D-glucosyltransferase in a plant protein extract or with a purified enzyme. The assay measures the formation of the glucosylated product.
Materials:
-
Plant protein extract or purified enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
4-Hydroxybenzoic acid (substrate)
-
UDP-glucose (co-substrate)
-
Reaction termination solution (e.g., 1% HCl in methanol)
-
HPLC system as described in Protocol 1
Procedure:
-
Prepare a reaction mixture containing the assay buffer, a known concentration of 4-hydroxybenzoic acid (e.g., 1 mM), and UDP-glucose (e.g., 5 mM).
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding a known amount of the plant protein extract or purified enzyme.
-
Incubate the reaction for a specific period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the termination solution.
-
Centrifuge the terminated reaction mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to quantify the amount of this compound produced.
-
Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.
dot
Caption: General principle of a UDP-glucosyltransferase (UGT) activity assay.
Regulation of the Biosynthesis Pathway
The biosynthesis of this compound is subject to regulation at multiple levels to ensure that its production is coordinated with the overall metabolic state of the plant.
-
Transcriptional Regulation: The expression of the genes encoding the biosynthetic enzymes, such as chorismate pyruvate-lyase and 4-hydroxybenzoate 4-O-beta-D-glucosyltransferase, is likely regulated by transcription factors. These transcription factors can be responsive to developmental cues and environmental stresses, thereby modulating the flux through the pathway. For instance, the biosynthesis of many phenolic compounds is known to be upregulated in response to pathogen attack or UV radiation.[6]
-
Metabolic Regulation: The availability of the precursors, chorismate and UDP-glucose, plays a crucial role in regulating the rate of biosynthesis. The shikimate pathway and glycolysis, which produce chorismate and provide the precursors for UDP-glucose, respectively, are tightly regulated by feedback inhibition and allosteric control.[7][8] This ensures that the production of this compound is balanced with the plant's primary metabolic needs.
Conclusion
The biosynthesis of this compound is a key pathway in the secondary metabolism of many plants. A thorough understanding of this pathway, including the enzymes involved, their kinetics, and the regulation of the pathway, is essential for both fundamental plant science and for biotechnological applications. The experimental protocols provided in this guide offer a starting point for researchers to investigate this pathway in their plant species of interest. Further research is needed to fully elucidate the kinetic properties of the involved enzymes from a wider range of plants and to unravel the intricate regulatory networks that control the flux towards this important metabolite.
References
- 1. Understanding metabolic regulation and its influence on cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-hydroxybenzoate 4-O-beta-D-glucosyltransferase - Wikipedia [en.wikipedia.org]
- 3. Enzymatic properties of UDP-glycosyltransferase 89B1 from radish and modulation of enzyme catalytic activity via loop region mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The origin and metabolic fate of 4-hydroxybenzoate in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptional regulation of flavonol biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic regulation is sufficient for global and robust coordination of glucose uptake, catabolism, energy production and growth in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio.libretexts.org [bio.libretexts.org]
chemical and physical properties of 1-(4-Hydroxybenzoyl)glucose
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Hydroxybenzoyl)glucose, a naturally occurring phenolic glycoside, has garnered interest in the scientific community for its potential biological activities, including antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, alongside detailed experimental protocols for its synthesis, isolation, and biological evaluation. The document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Chemical and Physical Properties
This compound (IUPAC Name: [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-hydroxybenzoate) is a monosaccharide derivative where a 4-hydroxybenzoyl group is attached to a glucose molecule.[1]
Table 1: General and Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Identifier | ||
| CAS Number | 25545-07-7 | [2] |
| Molecular Properties | ||
| Molecular Formula | C₁₃H₁₆O₈ | [3] |
| Molecular Weight | 300.26 g/mol | [3] |
| Monoisotopic Mass | 300.0845 Da | [3] |
| Predicted Properties | ||
| Water Solubility | 21.3 g/L | [4] |
| logP | -1.0 | [4] |
| pKa (Strongest Acidic) | 8.47 | [4] |
| Hydrogen Bond Donor Count | 5 | [4] |
| Hydrogen Bond Acceptor Count | 7 | [4] |
| Rotatable Bond Count | 4 | [4] |
| Polar Surface Area | 136.68 Ų | [4] |
Table 2: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z | Predicted Collision Cross Section (Ų) |
| [M+H]⁺ | 301.09178 | 163.5 |
| [M+Na]⁺ | 323.07372 | 168.9 |
| [M-H]⁻ | 299.07722 | 164.5 |
| [M+NH₄]⁺ | 318.11832 | 173.8 |
| [M+K]⁺ | 339.04766 | 167.9 |
| [M+H-H₂O]⁺ | 283.08176 | 156.9 |
| Data predicted using CCSbase.[3] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is limited. The following sections provide general expectations for its spectral characteristics based on its structural components (a glucose moiety and a 4-hydroxybenzoyl group).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 4-hydroxybenzoyl group (typically in the range of 6.5-8.0 ppm) and the protons of the glucose unit (typically in the range of 3.0-5.5 ppm). The anomeric proton of the glucose will likely appear as a doublet at a distinct chemical shift.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the aromatic ring and the carbonyl group of the benzoyl moiety, in addition to the six carbon signals of the glucose unit.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:
-
Broad O-H stretching vibrations from the multiple hydroxyl groups on the glucose and the phenolic hydroxyl group.
-
C-H stretching vibrations from the aromatic ring and the glucose backbone.
-
A strong C=O stretching vibration from the ester linkage.
-
C-O stretching vibrations from the ester and ether linkages and the alcohol groups.
-
Aromatic C=C bending vibrations.
Mass Spectrometry (MS)
Mass spectrometry analysis would confirm the molecular weight of the compound. Fragmentation patterns would likely involve the cleavage of the glycosidic bond, resulting in ions corresponding to the glucose moiety and the 4-hydroxybenzoyl group.
Experimental Protocols
Synthesis of this compound
A definitive, detailed experimental protocol for the chemical synthesis of this compound is not widely published. However, a general approach would involve the esterification of a protected glucose derivative with 4-hydroxybenzoic acid or its activated form, followed by deprotection.
Alternatively, enzymatic synthesis offers a regioselective approach. Glucosyltransferases can catalyze the transfer of a glucose moiety from a donor like UDP-glucose to the hydroxyl group of 4-hydroxybenzoic acid.
Conceptual Workflow for Enzymatic Synthesis:
Isolation from Natural Sources
This compound has been identified in various plants, including those from the Rhodiola genus.[5] A general protocol for its isolation would involve the following steps:
Workflow for Isolation from Plant Material:
Antioxidant Activity Assays
The antioxidant potential of this compound can be evaluated using various in vitro assays. Below are protocols for common methods.
Table 3: Experimental Protocols for Antioxidant Assays
| Assay | Principle | Experimental Protocol |
| DPPH Radical Scavenging Assay | Measurement of the scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. | 1. Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).2. Prepare a series of dilutions of the sample.3. In a 96-well plate, add a fixed volume of DPPH solution to each well containing the sample dilutions.4. Incubate in the dark at room temperature for 30 minutes.5. Measure the absorbance at a specific wavelength (e.g., 517 nm).6. Calculate the percentage of radical scavenging activity and determine the IC₅₀ value. |
| ABTS Radical Cation Decolorization Assay | Measurement of the scavenging of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. | 1. Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.2. Dilute the ABTS radical solution with a suitable buffer to a specific absorbance.3. Add the sample solutions at different concentrations to the ABTS radical solution.4. Incubate at room temperature for a defined period.5. Measure the decrease in absorbance at a specific wavelength (e.g., 734 nm).6. Calculate the percentage of inhibition and determine the IC₅₀ value. |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Measurement of the reduction of a ferric-tripyridyltriazine complex to its ferrous form. | 1. Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and ferric chloride solution.2. Add the sample solution to the FRAP reagent.3. Incubate at 37°C for a specific time.4. Measure the absorbance of the colored product at a specific wavelength (e.g., 593 nm).5. The antioxidant capacity is determined against a standard curve of a known antioxidant (e.g., Trolox). |
Biological Activity and Signaling Pathways
Antioxidant and Anti-inflammatory Properties
Phenolic compounds, including their glycosides, are known for their antioxidant and anti-inflammatory activities. This compound is expected to contribute to these effects, although specific studies detailing its mechanism of action are limited.
Potential Modulation of Signaling Pathways
Inflammatory responses are often mediated by signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for the effect of this compound on these pathways is scarce, many phenolic compounds have been shown to inhibit these pathways, thereby reducing the production of pro-inflammatory cytokines.
Hypothesized Anti-inflammatory Mechanism:
Conclusion
This compound is a natural product with potential for further investigation in the fields of pharmacology and drug development. This guide has summarized the currently available information on its chemical and physical properties, along with general protocols for its study. Further research is warranted to fully elucidate its spectroscopic characteristics, develop optimized synthesis and isolation procedures, and comprehensively evaluate its biological activities and mechanisms of action. This document serves as a foundational resource to stimulate and support such future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. PubChemLite - 1-o-p-hydroxybenzoyl-beta-d-glucose (C13H16O8) [pubchemlite.lcsb.uni.lu]
- 4. Showing Compound 4-Hydroxybenzoyl glucose (FDB007320) - FooDB [foodb.ca]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0003498) [hmdb.ca]
The Sentinel Molecule: An In-Depth Technical Guide on the Role of 1-(4-Hydroxybenzoyl)glucose in Plant Defense Mechanisms
An authoritative whitepaper for researchers, scientists, and drug development professionals on the emerging role of 1-(4-Hydroxybenzoyl)glucose in plant immunity.
Executive Summary
Plants, as sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to thwart attacks from pathogens and herbivores. Among the myriad of defense-related compounds, phenolic glucosides have emerged as a critical class of molecules, acting as stable, non-toxic precursors that can be rapidly activated upon threat. This technical guide delves into the core of one such molecule, this compound, exploring its hypothesized yet compelling role in plant defense mechanisms. While direct evidence is still emerging, a growing body of circumstantial data points towards its function as a "pro-toxin," a stable storage form of the biologically active p-hydroxybenzoic acid. This document provides a comprehensive overview of its biosynthesis, potential signaling pathways, and the methodologies required to elucidate its definitive role in plant immunity.
Introduction: The Chemical Arms Race in Plants
The interaction between plants and their aggressors is a continuous evolutionary arms race. Plants produce a vast array of secondary metabolites that can be broadly categorized as phytoanticipins (pre-formed inhibitors) and phytoalexins (elicitor-induced inhibitors). This compound, a naturally occurring phenolic glucoside found in various plant species, is increasingly recognized for its potential as a phytoanticipin.[1][2][3][4] It is a derivative of p-hydroxybenzoic acid, a compound known for its antimicrobial and other biological activities.[5][6][7] The central hypothesis is that this compound is stored in plant cells and, upon tissue damage by herbivores or pathogens, is hydrolyzed by β-glucosidases to release the more toxic aglycone, p-hydroxybenzoic acid.
Biosynthesis and Metabolism
The biosynthesis of this compound involves the esterification of glucose with p-hydroxybenzoic acid. This process is catalyzed by specific glucosyltransferases, which are key enzymes in the regulation of plant secondary metabolism. While the precise biosynthetic pathway leading to this compound in the context of plant defense is not fully elucidated, it is known to be a key intermediate in the biosynthesis of complex anthocyanins in some species, where it acts as a "Zwitter donor" providing both a glucosyl and a p-hydroxybenzoyl moiety.
The activation of its defense potential is believed to occur via enzymatic hydrolysis, a common mechanism in plant chemical defense.
Role in Plant Defense: A Pro-Toxin Hypothesis
The primary proposed role of this compound in plant defense is that of a pro-toxin. This model is supported by the known biological activities of its aglycone, p-hydroxybenzoic acid, and its derivatives, which exhibit antimicrobial and nematicidal properties.[5]
Against Pathogens
Upon pathogen attack, cellular decompartmentalization would lead to the interaction of this compound with β-glucosidases, releasing p-hydroxybenzoic acid. This compound could then directly inhibit pathogen growth or act as a signaling molecule to induce further defense responses. Studies on related compounds, such as salicylic (B10762653) acid (2-hydroxybenzoic acid), have shown that glucosylation is a key mechanism for regulating their activity and transport within the plant, suggesting a similar role for this compound.
Against Herbivores
Similarly, herbivore feeding would cause tissue damage, leading to the rapid release of p-hydroxybenzoic acid. This could act as a deterrent or a toxin to the feeding herbivore. The effectiveness of this defense mechanism would depend on the herbivore's own enzymatic capabilities to detoxify or tolerate p-hydroxybenzoic acid.
Signaling Pathways
The regulation of this compound metabolism is likely integrated into the broader plant defense signaling network. The biosynthesis of phenolic compounds is often induced by key defense hormones such as salicylic acid (SA) and jasmonic acid (JA). While direct evidence for the induction of this compound by these hormones is lacking, metabolomic studies of plant responses to pathogens and herbivores consistently show significant changes in the phenylpropanoid pathway, from which p-hydroxybenzoic acid is derived.
Quantitative Data
Currently, there is a scarcity of published quantitative data on the accumulation of this compound in response to specific biotic stresses. Metabolomic studies on plant-pathogen and plant-herbivore interactions have identified numerous defense-related compounds, but have not specifically reported on this molecule.[1][5][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24] The tables below are templates for the types of data that are critically needed to validate the role of this compound in plant defense.
Table 1: Hypothetical Accumulation of this compound in Response to Pathogen Infection.
| Plant Species | Pathogen | Tissue | Time Post-Infection | Fold Change in 1-(4-HBG) | Reference |
| Arabidopsis thaliana | Pseudomonas syringae | Leaf | 24h | Data Needed | |
| Solanum lycopersicum | Botrytis cinerea | Leaf | 48h | Data Needed | |
| Zea mays | Fusarium graminearum | Root | 72h | Data Needed |
Table 2: Hypothetical Accumulation of this compound in Response to Herbivory.
| Plant Species | Herbivore | Tissue | Duration of Feeding | Fold Change in 1-(4-HBG) | Reference |
| Arabidopsis thaliana | Aphids | Leaf | 48h | Data Needed | |
| Zea mays | Spider Mites | Leaf | 72h | Data Needed | |
| Nicotiana benthamiana | Manduca sexta | Leaf | 24h | Data Needed |
Experimental Protocols
Elucidating the role of this compound requires robust experimental methodologies. Below are detailed protocols for key experiments.
Extraction and Quantification of this compound by HPLC-MS/MS
This protocol is adapted from methods used for the analysis of phenolic glucosides in plant tissues.
Workflow:
Methodology:
-
Sample Preparation: Harvest plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity. Lyophilize the tissue and grind to a fine powder.
-
Extraction: Extract the powdered tissue with 80% methanol (v/v) at a ratio of 1:10 (w/v). Vortex thoroughly and sonicate for 30 minutes.
-
Purification: Centrifuge the extract at 10,000 x g for 15 minutes. Collect the supernatant and pass it through a C18 solid-phase extraction (SPE) cartridge to remove non-polar compounds.
-
Analysis: Analyze the purified extract using a High-Performance Liquid Chromatography system coupled with a tandem Mass Spectrometer (HPLC-MS/MS).
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring the specific precursor-to-product ion transitions for this compound.
-
-
Quantification: Use a standard curve of a pure this compound standard for absolute quantification.
In Vitro Antimicrobial Assay of p-Hydroxybenzoic Acid
This protocol can be used to assess the direct antimicrobial activity of the aglycone.
Methodology:
-
Microorganism Preparation: Grow the target bacterial or fungal pathogen to the mid-log phase in an appropriate liquid medium.
-
Assay Setup: In a 96-well microplate, add a serial dilution of p-hydroxybenzoic acid to the growth medium.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the microplate under optimal growth conditions for the specific microorganism.
-
Data Collection: Measure the optical density (OD) at 600 nm at regular intervals to monitor microbial growth. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of p-hydroxybenzoic acid that inhibits visible growth.
Herbivore Choice and Performance Assays
These assays can determine the deterrent and toxic effects of this compound and its aglycone on insect herbivores.
Methodology:
-
Choice Assay:
-
Prepare artificial diets containing either this compound, p-hydroxybenzoic acid, or a control (no added compound).
-
Place an insect herbivore in an arena with equal access to all diet options.
-
Record the amount of each diet consumed over a specific period to determine feeding preference.
-
-
Performance Assay:
-
Rear individual herbivores on artificial diets containing a specific concentration of the test compound.
-
Monitor key life-history traits such as larval weight gain, development time, pupal weight, and survival rate.
-
Future Directions and Conclusion
The role of this compound in plant defense is a promising area of research that requires further investigation. While the pro-toxin hypothesis is compelling, direct evidence is needed to substantiate it. Future research should focus on:
-
Metabolomic Profiling: Conducting targeted metabolomic studies to quantify the levels of this compound in various plant species under different biotic stresses.
-
Genetic Studies: Identifying and characterizing the glucosyltransferases and β-glucosidases involved in the metabolism of this compound.
-
In Planta Functional Analysis: Using gene editing techniques (e.g., CRISPR/Cas9) to create knockout or overexpressing lines for the relevant genes to assess their impact on plant resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Cas 25545-07-7,1-O-(4-hydroxybenzoyl)-β-D-glucopyranose | lookchem [lookchem.com]
- 3. Showing Compound 4-Hydroxybenzoyl glucose (FDB007320) - FooDB [foodb.ca]
- 4. CHEBI:145301 [ebi.ac.uk]
- 5. An untargeted global metabolomic analysis reveals the biochemical changes underlying basal resistance and priming in Solanum lycopersicum, and identifies 1-methyltryptophan as a metabolite involved in plant responses to Botrytis cinerea and Pseudomonas syringae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [The role of p-hydroxybenzoic acid in plants and animals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | ‘Omics’ and Plant Responses to Botrytis cinerea [frontiersin.org]
- 9. Transcriptomic and metabolomic analyses reveals keys genes and metabolic pathways in tea (Camellia sinensis) against six-spotted spider mite (Eotetranychus Sexmaculatus) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolomics analysis identifies metabolites associated with systemic acquired resistance in Arabidopsis [PeerJ] [peerj.com]
- 11. Dynamic Maize Responses to Aphid Feeding Are Revealed by a Time Series of Transcriptomic and Metabolomic Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ‘Omics’ and Plant Responses to Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolomics Provides New Insights into the Mechanisms of Wolbachia-Induced Plant Defense in Cotton Mites [mdpi.com]
- 14. Frontiers | Untargeted Metabolomics Approach Reveals Differences in Host Plant Chemistry Before and After Infestation With Different Pea Aphid Host Races [frontiersin.org]
- 15. Metabolomic Characterisation of Discriminatory Metabolites Involved in Halo Blight Disease in Oat Cultivars Caused by Pseudomonas syringae pv. coronafaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 21. researchgate.net [researchgate.net]
- 22. Temporal transcriptome and metabolome study revealed molecular mechanisms underlying rose responses to red spider mite infestation and predatory mite antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Modelling metabolic fluxes of tomato stems reveals that nitrogen shapes central metabolism for defence against Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 24. preprints.org [preprints.org]
The Antioxidant Mechanism of 1-(4-Hydroxybenzoyl)glucose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Hydroxybenzoyl)glucose is a naturally occurring phenolic glucoside found in various plant species, including Luffa cylindrica, Rhodiola sacra, and Crocus sativus.[1] As a phenolic compound, it is recognized for its contribution to the antioxidant properties of the plant extracts in which it is present. This technical guide provides an in-depth exploration of the core antioxidant mechanism of this compound, drawing upon available data for the compound and its aglycone, 4-hydroxybenzoic acid. The guide details direct radical scavenging activities and proposes potential interactions with key cellular signaling pathways, namely the Nrf2 and MAPK pathways, which are critical in the cellular response to oxidative stress. Experimental protocols for common antioxidant assays are provided to facilitate further research, and quantitative data are summarized for comparative analysis.
Introduction
Phenolic compounds are a large and diverse group of plant secondary metabolites that exhibit a wide range of biological activities, with their antioxidant properties being of significant interest to the scientific community. This compound belongs to this class of compounds, characterized by a 4-hydroxybenzoic acid moiety linked to a glucose molecule. The presence of the phenolic hydroxyl group is fundamental to its antioxidant potential, enabling it to act as a hydrogen or electron donor to neutralize free radicals. The glucose moiety, while potentially influencing its solubility, stability, and bioavailability, may also modulate its overall antioxidant efficacy. Understanding the precise mechanisms through which this compound exerts its antioxidant effects is crucial for its potential development as a therapeutic agent against oxidative stress-related pathologies.
Core Antioxidant Mechanisms
The antioxidant action of this compound can be broadly categorized into two main mechanisms: direct radical scavenging and indirect cellular antioxidant effects through the modulation of signaling pathways.
Direct Radical Scavenging Activity
The primary mechanism of direct antioxidant activity for phenolic compounds like this compound is their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them and terminating the radical chain reaction. The resulting phenoxyl radical is relatively stable due to resonance delocalization, which prevents it from initiating further radical reactions.
While specific quantitative data for the radical scavenging activity of isolated this compound is limited, its contribution to the antioxidant capacity of plant extracts has been confirmed. For instance, it has been identified as one of the hydrophilic antioxidant constituents in the fruits of Luffa cylindrica, contributing to the overall radical scavenging effect of the extract as evaluated by the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay.[1]
To provide a quantitative perspective, the antioxidant activity of its aglycone, 4-hydroxybenzoic acid, has been evaluated in various studies.
Table 1: Quantitative Antioxidant Activity of 4-Hydroxybenzoic Acid (Aglycone of this compound)
| Assay | IC50 / Activity | Reference |
|---|---|---|
| DPPH Radical Scavenging | Poor activity at tested concentrations | |
| ABTS Radical Scavenging | ~75% inhibition at 50 μM | |
| Ferric Reducing Antioxidant Power (FRAP) | 44.22 µM Fe2+ (at 50 µM) |
Note: Lower IC50 values indicate higher antioxidant activity.
It is important to note that glycosylation can influence the antioxidant activity. In some cases, the addition of a sugar moiety can decrease the radical-scavenging ability compared to the aglycone. However, it can also enhance solubility and stability, which are crucial factors for bioavailability and in vivo efficacy.
Indirect Cellular Antioxidant Mechanisms: Modulation of Signaling Pathways
Beyond direct radical scavenging, phenolic compounds can exert antioxidant effects by modulating cellular signaling pathways that control the expression of endogenous antioxidant enzymes and cytoprotective proteins. The two key pathways potentially influenced by this compound are the Nrf2-ARE and MAPK signaling pathways.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).
While direct evidence for this compound activating the Nrf2 pathway is not yet available, other phenolic glycosides have been shown to induce Nrf2 activation. It is plausible that this compound, or its aglycone following enzymatic hydrolysis, could act as an electrophile that modifies cysteine residues on Keap1, leading to the release and activation of Nrf2.
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in transducing extracellular signals to cellular responses, including inflammation, proliferation, and apoptosis. Key MAPK families include extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Under conditions of oxidative stress, the JNK and p38 MAPK pathways are often activated, leading to pro-inflammatory and pro-apoptotic responses.
Several flavonoids and phenolic compounds have been shown to inhibit the phosphorylation and activation of JNK and p38 MAPKs induced by oxidative stressors. It is hypothesized that this compound may exert a protective effect by attenuating the activation of these pro-inflammatory MAPK pathways, thereby reducing cellular damage.
Experimental Protocols
To facilitate further investigation into the antioxidant properties of this compound, detailed methodologies for key in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.
-
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
This compound (or test compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM). The solution should have a deep violet color.
-
Prepare a series of dilutions of the test compound and the positive control in methanol.
-
In a 96-well plate, add a specific volume of the test compound or standard solution to each well.
-
Add the DPPH solution to each well to initiate the reaction. A blank containing only methanol and the DPPH solution should also be prepared.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] × 100 where Acontrol is the absorbance of the blank and Asample is the absorbance of the test sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to donate an electron and reduce the pre-formed ABTS radical cation (ABTS•+).
-
Reagents and Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound (or test compound)
-
Positive control (e.g., Trolox, Ascorbic acid)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound and the positive control.
-
In a 96-well plate, add a small volume of the test compound or standard solution to each well.
-
Add the diluted ABTS•+ solution to each well. A blank containing only the solvent and the ABTS•+ solution should be prepared.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] × 100
-
The IC50 value is determined from the dose-response curve.
-
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) generation.
-
Reagents and Materials:
-
Human hepatocarcinoma (HepG2) or other suitable cell line
-
Cell culture medium and supplements
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)
-
This compound (or test compound)
-
Positive control (e.g., Quercetin)
-
Black 96-well microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Seed the cells in a black 96-well microplate and allow them to adhere overnight.
-
Wash the cells with PBS and then treat them with various concentrations of the test compound or positive control, along with DCFH-DA, for 1 hour.
-
Remove the treatment solution, wash the cells with PBS, and then add the AAPH solution to induce oxidative stress.
-
Immediately place the plate in a fluorescence reader and measure the fluorescence emission at set intervals (e.g., every 5 minutes for 1 hour) with excitation and emission wavelengths of approximately 485 nm and 538 nm, respectively.
-
Calculate the area under the curve for fluorescence versus time.
-
The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) × 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
The EC50 value (the concentration required to provide 50% antioxidant activity) can be determined.
-
Experimental Workflow and Logical Relationships
The investigation of the antioxidant mechanism of a compound like this compound typically follows a structured workflow, starting from simple chemical assays and progressing to more complex cellular models.
Conclusion
This compound is a phenolic glucoside with established antioxidant potential, primarily attributed to its 4-hydroxybenzoic acid moiety. Its core antioxidant mechanism likely involves both direct scavenging of free radicals and indirect cellular effects through the modulation of key signaling pathways such as Nrf2 and MAPK. While direct quantitative data on the isolated compound remains to be fully elucidated, the information available for its aglycone and similar phenolic compounds provides a strong basis for its antioxidant capacity. Further research, following the experimental protocols outlined in this guide, is warranted to fully characterize the antioxidant profile of this compound and to validate its potential therapeutic applications in diseases associated with oxidative stress. The provided diagrams of the proposed signaling pathway interactions offer a framework for future mechanistic studies.
References
The Potential Anti-inflammatory Effects of 1-(4-Hydroxybenzoyl)glucose: A Technical Guide for Researchers
Disclaimer: As of late 2025, publicly available research specifically detailing the anti-inflammatory properties of 1-(4-Hydroxybenzoyl)glucose is limited. This guide, therefore, synthesizes information on structurally related compounds and common methodologies in inflammation research to provide a foundational framework for investigating the potential therapeutic effects of this compound. The experimental data and pathways presented herein are illustrative and intended to guide future research.
Introduction to this compound
This compound is a phenolic glycoside that has been identified in various plant species.[1] It consists of a glucose molecule attached to a 4-hydroxybenzoyl group.[1][2] While its specific biological activities are not yet extensively documented, the well-known anti-inflammatory effects of other phenolic compounds and the intricate role of glucose in inflammatory signaling suggest that this compound may possess significant modulatory properties in inflammatory pathways. This document outlines a potential research and development pathway for elucidating these effects.
Hypothetical Anti-inflammatory Activity: Data Presentation
To investigate the anti-inflammatory potential of this compound, a series of in vitro experiments would be necessary. The following tables represent hypothetical quantitative data that could be generated from such studies, providing a clear structure for presenting research findings.
Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | NO Production (% of LPS Control) | PGE₂ Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) |
| 0 (LPS only) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 4.8 | 100 ± 5.5 |
| 1 | 92.3 ± 4.5 | 95.1 ± 5.0 | 90.8 ± 3.9 | 93.2 ± 4.1 |
| 10 | 75.6 ± 3.8 | 81.2 ± 4.2 | 72.4 ± 3.1 | 78.9 ± 3.7 |
| 50 | 51.2 ± 2.9 | 60.5 ± 3.3 | 48.9 ± 2.5 | 55.4 ± 2.8 |
| 100 | 30.8 ± 1.9 | 42.1 ± 2.7 | 25.6 ± 1.8 | 33.7 ± 2.1 |
| Celecoxib (10 µM) | N/A | 25.3 ± 1.5 | N/A | N/A |
| L-NAME (100 µM) | 15.7 ± 1.1 | N/A | N/A | N/A |
Data are presented as mean ± SEM. N/A: Not Applicable.
Table 2: Effect of this compound on iNOS and COX-2 Protein Expression in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | iNOS Expression (Fold Change vs. Control) | COX-2 Expression (Fold Change vs. Control) |
| 0 (Control) | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 0 (LPS only) | 15.2 ± 1.3 | 12.8 ± 1.1 |
| 1 | 13.9 ± 1.1 | 11.5 ± 0.9 |
| 10 | 9.8 ± 0.8 | 8.7 ± 0.7 |
| 50 | 5.4 ± 0.5 | 4.9 ± 0.4 |
| 100 | 2.1 ± 0.2 | 2.5 ± 0.3 |
Data are presented as mean ± SEM, determined by Western blot analysis.
Key Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are standard protocols for assessing anti-inflammatory activity in vitro.
Cell Culture and Treatment
RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay
NO production is measured using the Griess reagent. After 24 hours of treatment, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm after a 10-minute incubation at room temperature. A standard curve using sodium nitrite (B80452) is generated to determine the concentration of nitrite in the samples.
Prostaglandin E₂ (PGE₂) and Cytokine (TNF-α, IL-6) Measurement
The concentrations of PGE₂, TNF-α, and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Western Blot Analysis for iNOS and COX-2
After treatment, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. After washing, membranes are incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.
NF-κB Activation Analysis
The activation of the NF-κB pathway can be assessed by measuring the phosphorylation of IκBα and the p65 subunit of NF-κB via Western blot. Nuclear translocation of p65 can be visualized using immunofluorescence microscopy or quantified in nuclear fractions by Western blot.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the investigation of this compound.
Proposed Anti-inflammatory Mechanism of Action
Caption: Proposed mechanism of this compound in the NF-κB signaling pathway.
Experimental Workflow for In Vitro Anti-inflammatory Screening
References
A Technical Guide to the Therapeutic Potential of 1-(4-Hydroxybenzoyl)glucose
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Hydroxybenzoyl)glucose is a naturally occurring phenolic compound found in a variety of plant species. Structurally, it consists of a glucose molecule attached to a 4-hydroxybenzoyl group.[1] This compound has garnered interest in the scientific community for its potential therapeutic applications, primarily stemming from its antioxidant and anti-inflammatory properties.[1] Preliminary research suggests its relevance in the management of conditions associated with oxidative stress and inflammation, including diabetes, neurodegenerative diseases, and certain dermatological conditions. This technical guide provides a comprehensive overview of the current understanding of this compound, including its known biological activities, proposed mechanisms of action, and detailed experimental protocols for its evaluation.
Introduction
This compound is a natural product that has been isolated from various plant sources, including the fruits of Luffa cylindrica (L.) Roem.[2][3] As a phenolic compound, its chemical structure lends itself to antioxidant activity, a characteristic that underpins much of its therapeutic interest. The presence of hydroxyl groups on the benzoyl moiety allows for the scavenging of free radicals, a key factor in mitigating cellular damage from oxidative stress. This document will delve into the scientific basis for the potential therapeutic applications of this compound, providing a technical framework for researchers and drug development professionals.
Potential Therapeutic Applications
The therapeutic potential of this compound is being explored in several key areas:
-
Anti-inflammatory Effects: Chronic inflammation is a hallmark of numerous diseases. Compounds that can modulate inflammatory pathways are of significant therapeutic interest. The potential of this compound to inhibit the production of inflammatory mediators like nitric oxide (NO) is a key area of investigation.
-
Antioxidant Activity: Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of pathologies, including neurodegenerative diseases and the aging process. The radical-scavenging ability of this compound suggests its potential as a protective agent against oxidative damage.
-
Dermatological Applications: The inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis, is a common strategy for addressing skin hyperpigmentation.[4] The potential of this compound as a tyrosinase inhibitor suggests its use in cosmetic and dermatological formulations for skin whitening and treating disorders of pigmentation.[4][5]
-
Neuroprotection: Oxidative stress is a significant contributor to neuronal cell death in neurodegenerative conditions.[6] The antioxidant properties of this compound may offer a neuroprotective effect by mitigating this damage.[6]
-
Diabetes: The management of blood glucose levels and the mitigation of diabetes-related complications are major therapeutic goals. Some studies suggest that phenolic compounds can influence glucose metabolism and insulin (B600854) signaling pathways.[7]
Quantitative Data Summary
While specific quantitative data for the biological activities of this compound are not extensively available in the public domain, the following tables provide a template for how such data would be presented. Researchers are encouraged to use the experimental protocols provided in this guide to generate data for this specific compound.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | Endpoint | IC50 (µg/mL) | Positive Control | IC50 of Positive Control (µg/mL) |
| DPPH Radical Scavenging | % Inhibition | Data not available | Ascorbic Acid | Data not available |
| ABTS Radical Scavenging | % Inhibition | Data not available | Trolox | Data not available |
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Cell Line | Stimulant | Endpoint | IC50 (µg/mL) | Positive Control | IC50 of Positive Control (µg/mL) |
| RAW 264.7 | LPS | Nitric Oxide Production | Data not available | L-NMMA | Data not available |
Table 3: In Vitro Tyrosinase Inhibitory Activity of this compound
| Enzyme Source | Substrate | Endpoint | IC50 (µg/mL) | Positive Control | IC50 of Positive Control (µg/mL) |
| Mushroom Tyrosinase | L-DOPA | % Inhibition | Data not available | Kojic Acid | Data not available |
Proposed Mechanisms of Action and Signaling Pathways
The therapeutic effects of this compound are likely mediated through its interaction with key cellular signaling pathways. While direct evidence for this compound is still emerging, the following pathways are prime candidates for investigation based on the activities of other phenolic compounds.
Anti-inflammatory Signaling: The NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[8][9] In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[10] This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces nitric oxide.[11] It is hypothesized that this compound may inhibit this pathway, thereby reducing the production of inflammatory mediators.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre-Type 1 Diabetes Dysmetabolism: Maximal sensitivity achieved with Both Oral and Intravenous Glucose Tolerance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cosmeceuticals for Hyperpigmentation: What is Available? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of glucose homeostasis through the PI3K/Akt signaling pathway by dietary with Agaricus blazei Murrill in STZ‐induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB, inflammation and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Carvacrol Attenuates Diabetic Cardiomyopathy by Modulating the PI3K/AKT/GLUT4 Pathway in Diabetic Mice [frontiersin.org]
1-(4-Hydroxybenzoyl)glucose: A Potential Therapeutic Agent in Neurodegenerative Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), represent a significant and growing global health challenge. A key pathological feature common to these disorders is the progressive loss of neuronal structure and function, often accompanied by chronic neuroinflammation, oxidative stress, and the aggregation of misfolded proteins. There is a pressing need for the development of novel therapeutic agents that can target these underlying mechanisms.
1-(4-Hydroxybenzoyl)glucose is a naturally occurring phenolic compound found in various plants, including common thyme.[1] It consists of a glucose molecule attached to a 4-hydroxybenzoyl group.[2][3][4] As a phenolic compound, it is postulated to possess antioxidant and anti-inflammatory properties, which are of significant interest in the context of neurodegeneration.[5] This technical guide provides a comprehensive overview of the potential role of this compound in neurodegenerative diseases, including proposed mechanisms of action, detailed experimental protocols for its evaluation, and templates for data presentation.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C13H16O8 | [2] |
| Molecular Weight | 300.26 g/mol | [2] |
| CAS Number | 25545-07-7 | [3] |
| Synonyms | 1-O-p-hydroxybenzoyl-beta-D-glucose, 4-Hydroxybenzoyl glucose | [2] |
| Natural Sources | Common thyme, Paeonia species, Rhodiola sacra, Crocus sativus | [1][2][3] |
| Predicted Water Solubility | 21.3 g/L | [1] |
| Predicted logP | -1 | [1] |
Proposed Mechanisms of Action in Neurodegenerative Diseases
The therapeutic potential of this compound in neurodegenerative diseases is hypothesized to stem from its antioxidant and anti-inflammatory properties, which could counteract the key pathological processes of these conditions.
Attenuation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major contributor to neuronal damage in neurodegenerative diseases.[6] The phenolic hydroxyl group in the 4-hydroxybenzoyl moiety of this compound is a potential hydrogen donor, which could enable it to scavenge free radicals and reduce oxidative damage to neurons.
Modulation of Neuroinflammation
Chronic activation of microglia, the resident immune cells of the central nervous system, leads to the sustained release of pro-inflammatory cytokines and other inflammatory mediators, creating a neurotoxic environment that exacerbates neuronal loss. It is proposed that this compound may exert anti-inflammatory effects by inhibiting key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of the inflammatory response.
Inhibition of Protein Aggregation
The aggregation of specific proteins, such as amyloid-beta (Aβ) in Alzheimer's disease and alpha-synuclein (B15492655) (α-syn) in Parkinson's disease, is a hallmark of these conditions. Certain polyphenolic compounds have been shown to interfere with the aggregation process of these proteins. It is plausible that this compound could also modulate the aggregation kinetics of Aβ and α-syn, thereby reducing the formation of toxic oligomers and fibrils.
Experimental Protocols for Efficacy Evaluation
The following are detailed experimental protocols proposed for the investigation of the neuroprotective effects of this compound.
Inhibition of Amyloid-Beta (Aβ) Aggregation: Thioflavin T (ThT) Fluorescence Assay
Objective: To determine the in vitro inhibitory effect of this compound on the aggregation of Aβ peptides.
Materials:
-
Aβ (1-42) peptide
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT)
-
This compound
-
96-well black microplate
-
Fluorometric microplate reader
Protocol:
-
Aβ Peptide Preparation: Dissolve Aβ (1-42) peptide in HFIP to a concentration of 1 mg/mL. Aliquot and evaporate the HFIP under a stream of nitrogen gas. Store the resulting peptide film at -80°C.
-
Monomeric Aβ Solution: Resuspend the Aβ peptide film in DMSO to a concentration of 5 mM. Dilute this stock solution in ice-cold PBS to a final concentration of 100 µM.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in PBS to achieve final assay concentrations.
-
Aggregation Assay: In a 96-well black microplate, combine the monomeric Aβ solution (final concentration 20 µM), ThT solution (final concentration 20 µM), and varying concentrations of this compound. The final volume in each well should be 200 µL. Include a positive control (e.g., a known Aβ aggregation inhibitor) and a negative control (vehicle).
-
Incubation and Measurement: Incubate the plate at 37°C with continuous gentle shaking. Measure the ThT fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~480 nm at regular intervals for up to 48 hours.
-
Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. Calculate the percentage inhibition of Aβ aggregation by this compound at different concentrations. Determine the IC50 value.
Neuroprotection in a Cellular Model of Parkinson's Disease: MPP+ Induced Cytotoxicity in SH-SY5Y Cells
Objective: To assess the protective effect of this compound against MPP+-induced neurotoxicity in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052)
-
1-methyl-4-phenylpyridinium (MPP+)
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
96-well cell culture plate
-
Microplate reader
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induction of Toxicity: Add MPP+ to the wells to a final concentration that induces approximately 50% cell death (to be determined by a dose-response experiment, typically in the µM range) and incubate for 24 hours.
-
Cell Viability Assay (MTT): After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. Determine the EC50 value of this compound for neuroprotection.
Anti-inflammatory Effects in Microglia: LPS-Induced Inflammation in BV2 Cells
Objective: To evaluate the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) and pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.
Materials:
-
BV2 murine microglial cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess reagent
-
ELISA kits for TNF-α and IL-6
-
24-well cell culture plate
Protocol:
-
Cell Culture and Seeding: Culture and seed BV2 cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Add LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B in a 96-well plate. Incubate for 15 minutes at room temperature. Measure the absorbance at 540 nm. Use a sodium nitrite (B80452) standard curve to quantify NO production.
-
Cytokine Measurement (ELISA): Use the collected cell culture supernatant to measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by this compound. Determine the IC50 values.
Data Presentation (Illustrative Templates)
The following tables are templates for the presentation of quantitative data that could be obtained from the proposed experimental protocols.
Table 2: Illustrative Data for Inhibition of Aβ (1-42) Aggregation by this compound
| Concentration (µM) | % Inhibition of Aggregation (at 24h) |
| 1 | 10.5 ± 2.1 |
| 10 | 35.2 ± 4.5 |
| 50 | 68.9 ± 5.3 |
| 100 | 85.1 ± 3.9 |
| IC50 (µM) | [Calculated Value] |
Table 3: Illustrative Data for Neuroprotective Effect of this compound against MPP+ Toxicity in SH-SY5Y Cells
| Concentration (µM) | Cell Viability (%) |
| 0 (MPP+ only) | 52.3 ± 3.8 |
| 1 | 60.1 ± 4.2 |
| 10 | 75.6 ± 5.1 |
| 50 | 88.4 ± 3.5 |
| 100 | 95.2 ± 2.9 |
| EC50 (µM) | [Calculated Value] |
Table 4: Illustrative Data for Anti-inflammatory Effects of this compound in LPS-stimulated BV2 Cells
| Concentration (µM) | NO Production (% of LPS control) | TNF-α Release (% of LPS control) | IL-6 Release (% of LPS control) |
| 1 | 92.5 ± 5.5 | 95.1 ± 6.2 | 96.3 ± 4.8 |
| 10 | 65.8 ± 4.1 | 70.3 ± 5.4 | 72.1 ± 6.0 |
| 50 | 30.2 ± 3.7 | 35.9 ± 4.0 | 38.7 ± 4.5 |
| 100 | 15.7 ± 2.9 | 18.2 ± 3.1 | 20.5 ± 3.3 |
| IC50 (µM) | [Calculated Value] | [Calculated Value] | [Calculated Value] |
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel therapeutics for neurodegenerative diseases. Its inherent antioxidant and potential anti-inflammatory properties suggest that it could address key pathological mechanisms underlying these devastating disorders. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of its neuroprotective efficacy.
Future research should focus on conducting these in vitro studies to generate robust quantitative data on the bioactivity of this compound. Positive findings would warrant further investigation into its mechanism of action, including the specific signaling pathways it modulates. Subsequent studies should progress to in vivo models of neurodegeneration to assess its bioavailability, brain penetration, and therapeutic efficacy in a more complex biological system. The exploration of this compound and its derivatives could pave the way for a new class of multi-target drugs for the treatment of Alzheimer's, Parkinson's, and other related neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Sublethal glucose deprivation/reperfusion inhibits mitochondrial protein import in differentiated PC12 cells by a ROS dependent mechanism that targets Tom20 [frontiersin.org]
- 5. Caspases as master regulators of programmed cell death: apoptosis, pyroptosis and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brilliant blue G attenuates neuro-inflammation via regulating MAPKs and NF-κB signaling pathways in lipopolysaccharide-induced BV2 microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Isolation of 1-(4-Hydroxybenzoyl)glucose
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Hydroxybenzoyl)glucose is a naturally occurring phenolic glycoside found in a variety of plant species. Its discovery and isolation have been pivotal in understanding the biosynthesis of complex anthocyanins and exploring its potential as a bioactive compound. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. Detailed experimental protocols for its extraction and purification from natural sources are presented, along with a summary of its physicochemical and spectroscopic data. Furthermore, this guide explores its known biological activities, including its role as an antioxidant and its potential involvement in glucose metabolism and anti-inflammatory pathways.
Introduction
This compound, also known as 1-O-p-hydroxybenzoyl-β-D-glucose, is a phenolic compound belonging to the class of hexoses.[1] It consists of a glucose molecule linked to a 4-hydroxybenzoyl group at the anomeric carbon.[2] This natural product has been identified in various plants, including Luffa cylindrica (sponge gourd), Rhodiola sacra, and Crocus sativus.[2][3] In plant biochemistry, this compound serves as a key intermediate in the biosynthesis of complex acylated anthocyanins, which are responsible for the coloration of many flowers and fruits.[4] Beyond its role in plant metabolism, it has garnered interest for its potential pharmacological activities, primarily attributed to its antioxidant properties.[5] This guide aims to provide a detailed technical overview for researchers and professionals in drug development interested in the isolation and study of this compound.
Discovery and Natural Occurrence
The discovery of this compound is rooted in the phytochemical investigation of various plant species. Notably, its isolation and characterization as one of the hydrophilic antioxidant constituents from the fruits of Luffa cylindrica have been documented.[3][4][6] It has also been reported as a constituent of Rhodiola sacra, a plant used in traditional medicine.[2] The presence of this compound in different plant families highlights its significance in plant secondary metabolism.
Table 1: Natural Sources of this compound
| Plant Species | Family | Plant Part | Reference(s) |
| Luffa cylindrica | Cucurbitaceae | Fruits | [3][4][6] |
| Rhodiola sacra | Crassulaceae | Not specified | [2] |
| Crocus sativus | Iridaceae | Not specified | [2] |
| Rosmarinus officinalis | Lamiaceae | Leaves | |
| Common Thyme (Thymus vulgaris) | Lamiaceae | Not specified | [1] |
Isolation Protocols
The isolation of this compound from natural sources typically involves a multi-step process of extraction, fractionation, and purification. The following protocol is based on the methodology described for its isolation from the fruits of Luffa cylindrica.[4][6]
General Experimental Workflow
Detailed Experimental Protocols
3.2.1. Extraction
-
Plant Material Preparation: Air-dry the fresh fruits of Luffa cylindrica, peel and deseed them, and then pulverize the dried pulp into a fine powder.
-
Solvent Extraction: Macerate the powdered plant material with 70% aqueous ethanol at room temperature. Perform the extraction multiple times to ensure exhaustive extraction.
-
Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
3.2.2. Fractionation using Macroporous Resin Chromatography
-
Column Preparation: Pack a glass column with macroporous resin (e.g., AB-8).
-
Loading: Dissolve the crude extract in an appropriate solvent and load it onto the prepared column.
-
Elution: Elute the column sequentially with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, and 90% ethanol). Collect the fractions corresponding to each solvent concentration.
-
Activity Guided Fraction Selection: Evaluate the antioxidant activity of each fraction using a suitable assay, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. Fractions exhibiting the highest activity (typically the 30% and 50% ethanol fractions, denoted as F30 and F50) are selected for further purification.[6]
3.2.3. Purification by High-Speed Countercurrent Chromatography (HSCCC)
-
Instrument Setup: Prepare the HSCCC instrument with a suitable two-phase solvent system. A commonly used system is composed of ethyl acetate-n-butanol-water.
-
Sample Preparation: Dissolve the active fractions (F30 and F50) in the selected solvent system.
-
Chromatographic Separation: Inject the sample into the HSCCC column and perform the separation. Monitor the effluent using a UV detector.
-
Fraction Collection: Collect the fractions containing the target compound based on the chromatogram.
-
Purity Assessment: Analyze the purity of the isolated compound using High-Performance Liquid Chromatography (HPLC).
Physicochemical and Spectroscopic Data
The structure of the isolated compound is confirmed through various spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₆O₈ | [2] |
| Molecular Weight | 300.26 g/mol | [2] |
| Appearance | Powder | [4] |
| CAS Number | 25545-07-7 | [3] |
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| ESI-MS | m/z [M-H]⁻ consistent with the molecular formula C₁₃H₁₆O₈. |
| ¹H-NMR | Signals corresponding to the protons of the glucose moiety and the 4-hydroxybenzoyl group. Characteristic signals for the anomeric proton of glucose and the aromatic protons of the benzoyl group are observed. |
| ¹³C-NMR | Signals corresponding to the 13 carbon atoms of the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the glucose unit. |
Note: Specific chemical shift values (δ) and coupling constants (J) from ¹H and ¹³C NMR spectra would be required from the full-text publication for a complete characterization.
Biological Activity and Potential Signaling Pathways
This compound has demonstrated notable biological activities, primarily as an antioxidant. Its potential to modulate cellular signaling pathways is an area of growing research interest.
Antioxidant Activity
The phenolic hydroxyl group in the 4-hydroxybenzoyl moiety confers significant antioxidant properties to the molecule. It can act as a radical scavenger, helping to mitigate oxidative stress in biological systems. The antioxidant capacity is often evaluated using in vitro assays such as the DPPH radical scavenging assay.[4]
Potential Role in Glucose Metabolism: α-Glucosidase Inhibition
Given its structure as a glucose derivative, there is a strong rationale for its potential interaction with enzymes involved in carbohydrate metabolism. α-Glucosidase is a key enzyme in the digestion of carbohydrates.[7] Inhibition of this enzyme can delay the absorption of glucose, thereby helping to manage postprandial hyperglycemia. Many natural glycosides and phenolic compounds are known to be α-glucosidase inhibitors. While direct studies on this compound are limited, its structural similarity to known inhibitors suggests it as a candidate for investigation in this area.
Potential Anti-inflammatory Activity
Chronic hyperglycemia is known to induce oxidative stress and pro-inflammatory responses in various cell types. High glucose levels can activate signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway, leading to the expression of pro-inflammatory cytokines. The antioxidant properties of this compound suggest it may counteract these effects by reducing reactive oxygen species (ROS), which are known activators of NF-κB.
Conclusion and Future Directions
This compound is a naturally occurring compound with established roles in plant biochemistry and promising potential as a bioactive agent. The methodologies for its isolation from natural sources are well-defined, relying on a combination of chromatographic techniques. Its antioxidant properties are a key feature, and its structural characteristics suggest potential applications in the modulation of glucose metabolism and inflammatory responses.
Future research should focus on several key areas. Firstly, a more extensive screening of plant sources could reveal new and more abundant sources of this compound. Secondly, the development of efficient and scalable synthetic routes would be beneficial for obtaining larger quantities for in-depth biological studies. Finally, comprehensive in vitro and in vivo studies are required to fully elucidate its mechanisms of action and to validate its potential as a therapeutic agent for conditions related to oxidative stress, hyperglycemia, and inflammation. The detailed characterization and understanding of this compound will undoubtedly contribute to the expanding field of natural product-based drug discovery.
References
- 1. Effect of standardized fruit extract of Luffa cylindrica on oxidative stress markers in hydrogen peroxide induced cataract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Scientist.com [app.scientist.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
solubility and stability of 1-(4-Hydroxybenzoyl)glucose in different solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of 1-(4-Hydroxybenzoyl)glucose, a phenolic glucoside with potential applications in pharmaceutical and nutraceutical development. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes predicted data, information from analogous compounds such as phenolic glycosides and benzoate (B1203000) esters, and established analytical methodologies. It is intended to serve as a foundational resource for researchers, offering insights into its likely physicochemical properties and providing detailed experimental protocols for its thorough investigation. This document includes tabulated summaries of available data, detailed experimental workflows for solubility and stability testing, and diagrams illustrating key concepts and potential degradation pathways.
Introduction
This compound is a naturally occurring phenolic compound found in various plants.[1] As a molecule combining a glucose moiety with a p-hydroxybenzoic acid structure, its physicochemical properties, particularly solubility and stability, are critical for its development as a potential therapeutic or functional ingredient. Understanding its behavior in different solvent systems and under various environmental stressors is paramount for formulation development, manufacturing, and ensuring product efficacy and safety. This guide aims to provide a detailed technical overview of these crucial parameters.
Solubility Profile
The solubility of a compound is a fundamental property that influences its absorption, distribution, and overall bioavailability. The presence of both a hydrophilic glucose core and a more hydrophobic hydroxybenzoyl group gives this compound an amphiphilic character, suggesting a nuanced solubility profile across different solvents.
Predicted and Qualitative Solubility Data
| Solvent | Predicted/Qualitative Solubility | Data Source/Analogy |
| Water | Predicted: 21.3 g/L | ALOGPS Prediction[1] |
| Chloroform | Soluble | Qualitative Data[2] |
| Dichloromethane | Soluble | Qualitative Data[2] |
| Ethyl Acetate | Soluble | Qualitative Data[2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Qualitative Data[2] |
| Acetone | Soluble | Qualitative Data[2] |
| Ethanol | Expected to be soluble | Analogy with similar glucosides |
| Methanol | Expected to be soluble | Analogy with similar glucosides |
Note: The predicted water solubility suggests moderate aqueous solubility. Its reported solubility in various organic solvents indicates its amenability to formulation in non-aqueous or co-solvent systems.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
To obtain definitive quantitative solubility data, the shake-flask method is the gold standard.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (solid, high purity)
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, phosphate (B84403) buffer pH 7.4)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-UV or a validated spectrophotometric method for quantification
Procedure:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Centrifuge the samples to separate the undissolved solid from the saturated solution.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or spectrophotometric method.
-
Calculate the solubility in units such as mg/mL or g/L.
Stability Profile
The stability of this compound is a critical determinant of its shelf-life, storage conditions, and compatibility with other excipients. Degradation can lead to loss of potency and the formation of potentially undesirable impurities.
Factors Influencing Stability
Based on the chemical structure (a phenolic glycoside and a benzoate ester), the following factors are anticipated to influence the stability of this compound:
-
pH: The ester linkage is susceptible to hydrolysis under both acidic and, more significantly, alkaline conditions.[3][4] Phenolic compounds can also be unstable at high pH.[5]
-
Temperature: Elevated temperatures are expected to accelerate degradation reactions, including hydrolysis.[6] Product suppliers recommend storage at refrigerated or frozen temperatures.[7]
-
Light: Many phenolic compounds are susceptible to photodegradation.[8]
-
Oxidizing Agents: The phenolic hydroxyl group is a potential site for oxidation.[4]
-
Enzymes: The glycosidic bond can be cleaved by glycosidases, and the ester bond by esterases.
Potential Degradation Pathways
The primary degradation pathway for this compound is likely to be the hydrolysis of the ester bond, yielding p-hydroxybenzoic acid and glucose.
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.[9][10]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound solution of known concentration
-
Hydrochloric acid (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (e.g., 0.1 M)
-
Hydrogen peroxide (e.g., 3%)
-
Temperature-controlled ovens
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis: Mix the drug solution with an equal volume of HCl and store at an elevated temperature (e.g., 60-80 °C). Withdraw samples at various time points. Neutralize before analysis.
-
Base Hydrolysis: Mix the drug solution with an equal volume of NaOH and store at room temperature or a slightly elevated temperature. Withdraw samples at various time points. Neutralize before analysis.
-
Oxidative Degradation: Treat the drug solution with hydrogen peroxide and store at room temperature. Withdraw samples at various time points.
-
Thermal Degradation: Store the drug solution and solid drug at elevated temperatures (e.g., 60-80 °C). Analyze at various time points.
-
Photodegradation: Expose the drug solution and solid drug to light in a photostability chamber according to ICH guidelines. Analyze at various time points. A dark control should be run in parallel.
Analysis: All samples should be analyzed using a validated stability-indicating HPLC method to separate the parent compound from any degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.
Analytical Methodologies
A robust and validated analytical method is crucial for the accurate quantification of this compound in solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.
Protocol: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A time-programmed gradient from a high percentage of A to a high percentage of B to ensure elution of all components.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the λmax of this compound)
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Conclusion
While specific experimental data on the solubility and stability of this compound is limited, this technical guide provides a framework for its investigation. The compound is predicted to have moderate aqueous solubility and is likely soluble in several organic solvents. Its stability is expected to be influenced by pH, temperature, and light, with hydrolysis of the ester bond being a primary degradation pathway. The provided experimental protocols for solubility determination, forced degradation studies, and HPLC analysis offer a systematic approach for researchers to generate the necessary data for the successful development of products containing this compound. Further research is warranted to fully characterize these critical physicochemical properties.
References
- 1. Showing Compound 4-Hydroxybenzoyl glucose (FDB007320) - FooDB [foodb.ca]
- 2. This compound | CAS:25545-07-7 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. benchchem.com [benchchem.com]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound|CAS 25545-07-7 [benchchem.com]
- 8. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Analysis of 1-(4-Hydroxybenzoyl)glucose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-Hydroxybenzoyl)glucose, a naturally occurring phenolic glycoside. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra. This information is crucial for the identification, characterization, and quality control of this compound in research and drug development.
Chemical Structure
Chemical Formula: C₁₃H₁₆O₈ Molecular Weight: 300.26 g/mol IUPAC Name: [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-hydroxybenzoate
Spectroscopic Data
The following sections present the available spectroscopic data for this compound.
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR data provide detailed information about the chemical environment of each atom in the molecule.
Table 1: ¹H NMR Spectroscopic Data for 1-O-p-hydroxybenzoyl-β-D-glucose (in CD₃OD)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Glucose Moiety | |||
| H-1' | 5.68 | d | 7.8 |
| H-2' | 3.55 | dd | 7.8, 9.0 |
| H-3' | 3.51 | t | 9.0 |
| H-4' | 3.45 | t | 9.0 |
| H-5' | 3.47 | m | |
| H-6'a | 3.90 | dd | 12.0, 2.0 |
| H-6'b | 3.73 | dd | 12.0, 5.0 |
| Benzoyl Moiety | |||
| H-2, H-6 | 7.90 | d | 8.8 |
| H-3, H-5 | 6.82 | d | 8.8 |
Table 2: ¹³C NMR Spectroscopic Data for 1-O-p-hydroxybenzoyl-β-D-glucose (in CD₃OD)
| Position | Chemical Shift (δ, ppm) |
| Glucose Moiety | |
| C-1' | 96.1 |
| C-2' | 74.8 |
| C-3' | 78.4 |
| C-4' | 71.5 |
| C-5' | 78.1 |
| C-6' | 62.7 |
| Benzoyl Moiety | |
| C-1 | 122.3 |
| C-2, C-6 | 133.0 |
| C-3, C-5 | 116.2 |
| C-4 | 163.7 |
| C=O | 167.3 |
-
O-H Stretching: A broad band is expected in the region of 3500-3200 cm⁻¹ due to the multiple hydroxyl groups of the glucose moiety and the phenolic hydroxyl group.
-
C-H Stretching: Absorptions in the 3000-2800 cm⁻¹ region are expected from the C-H bonds of the glucose and benzene (B151609) rings.
-
C=O Stretching: A strong absorption band characteristic of the ester carbonyl group is expected around 1700-1680 cm⁻¹.
-
C=C Stretching: Aromatic C=C stretching vibrations from the benzene ring are expected in the 1600-1450 cm⁻¹ region.
-
C-O Stretching: Multiple strong bands are anticipated between 1300 cm⁻¹ and 1000 cm⁻¹ corresponding to the C-O stretching of the ester, ether, and alcohol functionalities.[1]
While experimental mass spectra for this compound are not widely published, predicted data is available. The primary ionization method for a compound of this nature would be a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 301.0918 |
| [M+Na]⁺ | 323.0737 |
| [M-H]⁻ | 299.0772 |
Fragmentation in MS/MS analysis would likely involve the cleavage of the glycosidic bond, resulting in fragment ions corresponding to the glucose moiety (m/z 163 for the dehydrated hexose) and the 4-hydroxybenzoyl group (m/z 121).
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific instrument being used.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆). Transfer the solution to a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 200-220 ppm) is required. Due to the lower natural abundance of ¹³C, a longer acquisition time and more scans are necessary.
-
2D NMR Acquisition: To aid in the complete assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
-
Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method is common.[2] A small amount of the sample is finely ground with dry KBr powder and then pressed into a thin, transparent disk using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the solid sample can be placed directly on the ATR crystal.
-
Background Spectrum: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded to subtract the absorbance of atmospheric CO₂ and water vapor.
-
Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final IR spectrum.
-
Sample Preparation: A dilute solution of the sample is prepared in a solvent suitable for electrospray ionization, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of an acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) to promote ionization.
-
Ionization: The sample solution is introduced into the mass spectrometer via an ESI source. The ionization polarity (positive or negative ion mode) is selected based on the analyte's properties. For this compound, both modes can be effective.
-
Mass Analysis: A full scan mass spectrum is acquired to determine the m/z of the molecular ion. For structural confirmation, tandem mass spectrometry (MS/MS) is performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
Data Analysis: The resulting mass spectra are analyzed to identify the molecular ion and characteristic fragment ions, which are then used to confirm the structure of the compound.
Signaling Pathways and Logical Relationships
Currently, there is no specific information available in the scientific literature detailing signaling pathways that directly involve this compound. The primary logical relationship for this compound in a research context is its structural characterization through the combination of different spectroscopic techniques as outlined in the experimental workflows above. The convergence of data from NMR, IR, and MS provides a high degree of confidence in the structural assignment.
References
1-(4-Hydroxybenzoyl)glucose: A Potential Biomarker for the Quality and Efficacy of Herbal Medicines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing global demand for herbal medicines necessitates robust quality control measures to ensure their safety, efficacy, and consistency. 1-(4-Hydroxybenzoyl)glucose (B160382), a naturally occurring phenolic glycoside, has emerged as a promising biomarker for the standardization and quality assessment of various herbal preparations. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biosynthesis, presence in medicinal plants, and its potential as a biomarker. It also details its biological activities, putative mechanisms of action, and relevant experimental protocols for its analysis.
Physicochemical Properties and Biosynthesis
This compound (also known as p-hydroxybenzoyl-β-D-glucoside) is a glucoside of p-hydroxybenzoic acid.[1] Its chemical structure consists of a glucose molecule linked to a 4-hydroxybenzoyl group.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆O₈ | [1] |
| Molecular Weight | 300.26 g/mol | [1] |
| IUPAC Name | (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl 4-hydroxybenzoate (B8730719) | [1] |
| Water Solubility | Soluble | [3] |
| XLogP3 | -0.8 | [1] |
In plants, the biosynthesis of this compound is part of the broader phenylpropanoid pathway. The formation of 4-hydroxybenzoate (4-HBA) from renewable resources like glucose is a key step.[4] Plants utilize a glucosylation system to convert 4-HBA into its glucose conjugates, such as this compound.[4] This compound also plays a crucial role as a "Zwitter donor" in the biosynthesis of complex anthocyanins, which are responsible for the pigmentation in flowers like Delphinium.[5][6]
Occurrence in Herbal Medicines
This compound has been identified in a variety of medicinal plants, suggesting its potential as a characteristic marker for these herbs.
Table 2: Presence of this compound in Various Herbal Medicines
| Herbal Medicine | Plant Species | Plant Part | Reference |
| Hongjingtian | Rhodiola sacra | Root and Rhizome | [1] |
| Saffron | Crocus sativus | Stigma | [1] |
| Common Thyme | Thymus vulgaris | Leaves | [3][7] |
| Luffa | Luffa cylindrica | Fruit | [5] |
| Rosemary | Rosmarinus officinalis | Leaves | [8] |
The presence of this compound in Rhodiola species is of particular interest, as these plants are widely used as adaptogens.[9][10] While salidroside (B192308) and rosavins are the primary markers for Rhodiola rosea, the presence and concentration of other compounds like this compound could aid in the differentiation of various Rhodiola species and ensure the quality of commercial products.[11][12][13][14][15]
Biological Activities and Therapeutic Potential
This compound exhibits a range of biological activities that contribute to the therapeutic effects of the herbal medicines in which it is found.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties. This compound, as a phenolic glycoside, is reported to possess antioxidant activity, contributing to the radical scavenging effects of plant extracts.[2][5]
Anti-inflammatory Effects
The compound has also been noted for its anti-inflammatory properties.[2] While the precise mechanisms are still under investigation, it is hypothesized that its anti-inflammatory action may be mediated through the modulation of key signaling pathways involved in inflammation.
Putative Mechanisms of Action and Signaling Pathways
The biological activities of this compound are likely mediated through its interaction with various cellular signaling pathways. Given its structure as a glucose conjugate of a phenolic acid, its effects may be linked to glucose metabolism and inflammatory signaling cascades.
Modulation of Inflammatory Pathways
High glucose levels have been shown to activate the NF-κB signaling pathway, a key regulator of inflammation.[16][17][18][19][20] It is plausible that this compound, by influencing glucose-related signaling or through its phenolic moiety, could modulate the NF-κB pathway, thereby exerting its anti-inflammatory effects.
References
- 1. 1-O-4-hydroxybenzoyl-beta-D-glucose | C13H16O8 | CID 14132342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Human Metabolome Database: Showing metabocard for 4-Hydroxybenzoyl glucose (HMDB0303022) [hmdb.ca]
- 4. [PDF] Implication of the MAPK Signalling Pathway in the Pathogenesis of Diabetic Nephropathy | Semantic Scholar [semanticscholar.org]
- 5. Antioxidant Effects and Mechanisms of Medicinal Plants and Their Bioactive Compounds for the Prevention and Treatment of Type 2 Diabetes: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Showing Compound 4-Hydroxybenzoyl glucose (FDB007320) - FooDB [foodb.ca]
- 8. CHEBI:145301 [ebi.ac.uk]
- 9. frontiersin.org [frontiersin.org]
- 10. The authenticity and quality of Rhodiola rosea products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Rhodiola species by using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Application of UHPLC Fingerprints Combined with Chemical Pattern Recognition Analysis in the Differentiation of Six Rhodiola Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Rhodiola species by using RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous Determination of 78 Compounds of Rhodiola rosea Extract by Supercritical CO2-Extraction and HPLC-ESI-MS/MS Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. NF-κB and STAT3 co-operation enhances high glucose induced aggressiveness of cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of high glucose-induced inflammatory response and macrophage infiltration by a novel curcumin derivative prevents renal injury in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NF-κB, inflammation and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NF-κB System Is Chronically Activated and Promotes Glomerular Injury in Experimental Type 1 Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Degradation of 1-(4-Hydroxybenzoyl)glucose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Hydroxybenzoyl)glucose is a naturally occurring phenolic glucoside found in a variety of plant species. Its enzymatic degradation is a key process in plant metabolism and has implications for the release of bioactive compounds. This technical guide provides an in-depth overview of the enzymatic hydrolysis of this compound, focusing on the enzymes involved, their mechanisms, and relevant experimental protocols. The primary enzymes responsible for this degradation are β-glucosidases, which catalyze the hydrolysis of the ester linkage to yield 4-hydroxybenzoic acid and glucose. This guide summarizes the available data on enzyme activity, provides detailed experimental methodologies for enzyme assays and purification, and visualizes the core pathways and workflows.
Introduction
This compound, also known as p-hydroxybenzoyl-β-D-glucose, is a benzoate (B1203000) ester that plays a role as a plant metabolite.[1] It is an O-acyl carbohydrate where a 4-hydroxybenzoyl group is attached to a glucose molecule. The enzymatic cleavage of this compound is a critical step in various biological pathways, releasing 4-hydroxybenzoic acid, a versatile precursor for a range of primary and specialized metabolites, and glucose, a primary energy source. Understanding the enzymatic degradation of this compound is crucial for research in plant biochemistry, natural product chemistry, and drug discovery, particularly in the context of releasing potentially bioactive phenolic compounds.
Enzymatic Hydrolysis
The principal mechanism for the degradation of this compound is enzymatic hydrolysis, primarily catalyzed by β-glucosidases (EC 3.2.1.21). These enzymes cleave the β-glucosyl ester linkage between the glucose and the 4-hydroxybenzoyl moieties.
The Hydrolytic Reaction
The hydrolysis reaction results in the formation of 4-hydroxybenzoic acid and D-glucose. Mass spectroscopic analysis has shown that the cleavage occurs between the anomeric carbon of the glucose molecule and the carbonyl oxygen of the benzoyl group.[1]
Active Enzymes
Several β-glucosidases from various microbial sources have been shown to hydrolyze p-hydroxybenzoyl-β-D-glucose. A comparative study demonstrated the hydrolytic activity of β-glucosidases from the following organisms[1]:
-
Caldocellum saccharolyticum
-
Clavibacter michiganense
-
Flavobacterium johnsonae
Interestingly, the β-glucosidase from Aspergillus niger exhibited significantly weaker activity towards the glucosyl ester linkage compared to its activity on glucosidic linkages.[1] Competitive inhibition studies with the substrate p-nitrophenyl-β-D-glucopyranoside (pNPG) suggest that the hydrolysis of both the glucosyl ester and the glucoside occurs at the same active site on the β-glucosidase from C. saccharolyticum.[1]
Quantitative Data
While specific kinetic parameters (Km and Vmax) for the hydrolysis of this compound are not extensively reported in the literature, comparative activity data is available. The following table summarizes the relative hydrolytic activities of various β-glucosidases on p-hydroxybenzoyl-β-D-glucose (pHBG) and the common chromogenic substrate p-nitrophenyl-β-D-glucoside (pNPG).
| Enzyme Source | Substrate | Relative Activity (%) |
| Caldocellum saccharolyticum | pNPG | 100 |
| pHBG | 15.3 | |
| Clavibacter michiganense | pNPG | 100 |
| pHBG | 28.6 | |
| Flavobacterium johnsonae | pNPG | 100 |
| pHBG | 11.2 | |
| Aspergillus niger | pNPG | 100 |
| pHBG | 0.9 |
Data adapted from Kiso et al., 2000.[1] The activity on pNPG was taken as 100% for each enzyme.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the enzymatic degradation of this compound, adapted from literature protocols for β-glucosidase assays and purification.
Synthesis of this compound
A detailed protocol for the chemical synthesis of p-hydroxybenzoyl-β-D-glucose (pHBG) is described by Kiso et al. (2000).[1] This procedure is essential for obtaining the substrate for enzymatic assays if it is not commercially available.
β-Glucosidase Activity Assay
This protocol is adapted for the determination of β-glucosidase activity using this compound as the substrate.
Principle: The enzymatic hydrolysis of this compound releases 4-hydroxybenzoic acid and glucose. The rate of reaction can be determined by quantifying the amount of 4-hydroxybenzoic acid produced over time using High-Performance Liquid Chromatography (HPLC).
Reagents:
-
This compound (substrate)
-
β-glucosidase enzyme preparation
-
Citrate buffer (50 mM, pH 4.8)
-
4-Hydroxybenzoic acid (analytical standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier for HPLC)
Procedure:
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare the enzyme solution in the same buffer.
-
Initiate the reaction by adding a specific volume of the enzyme solution to the pre-warmed substrate solution. A typical reaction mixture may contain 1 mM substrate and an appropriate amount of enzyme in a final volume of 1 mL.
-
Incubate the reaction mixture at a constant temperature (e.g., 50°C).
-
At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction by heat inactivation (e.g., boiling for 5 minutes) or by adding a quenching solution (e.g., an equal volume of ice-cold methanol).
-
Centrifuge the samples to pellet any denatured protein.
-
Analyze the supernatant by HPLC to quantify the amount of 4-hydroxybenzoic acid produced.
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where 4-hydroxybenzoic acid has maximum absorbance (around 254 nm).
-
Quantification: Create a standard curve using known concentrations of 4-hydroxybenzoic acid to quantify the amount produced in the enzymatic reaction.
Purification of β-Glucosidase
This is a general protocol for the purification of β-glucosidases from microbial sources, which can be adapted for enzymes active on this compound.
Steps:
-
Crude Extract Preparation: Grow the microbial strain (e.g., Caldocellum saccharolyticum) in a suitable medium. Harvest the cells and prepare a cell-free extract by methods such as sonication or French press, followed by centrifugation to remove cell debris.
-
Ammonium (B1175870) Sulfate (B86663) Precipitation: Fractionally precipitate the proteins in the crude extract by adding ammonium sulfate to different saturation levels (e.g., 40-80%). Collect the protein precipitate by centrifugation.
-
Dialysis: Dissolve the precipitate in a minimal volume of buffer and dialyze extensively against the same buffer to remove excess salt.
-
Ion-Exchange Chromatography: Apply the dialyzed sample to an anion-exchange column (e.g., DEAE-Sepharose) and elute with a linear salt gradient (e.g., 0-1 M NaCl). Collect fractions and assay for β-glucosidase activity.
-
Gel Filtration Chromatography: Pool the active fractions and concentrate them. Apply the concentrated sample to a gel filtration column (e.g., Sephacryl S-200) to separate proteins based on their molecular size.
-
Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.
Visualizations
Enzymatic Degradation Pathway
Caption: Enzymatic hydrolysis of this compound by β-glucosidase.
Experimental Workflow for Enzyme Activity Assay
Caption: Workflow for determining β-glucosidase activity on this compound.
Metabolic Context and Significance
The enzymatic degradation of this compound is not an isolated event but is integrated into broader metabolic networks within organisms.
Role in Plant Metabolism
In plants, this compound can serve as a "zwitter donor," providing both a glucosyl and a p-hydroxybenzoyl moiety for the biosynthesis of more complex molecules, such as certain types of anthocyanins. It may also function as a storage form of 4-hydroxybenzoic acid, which can be released upon demand for various biosynthetic pathways, including the production of ubiquinone, a vital component of the electron transport chain.
Fate of Degradation Products
-
4-Hydroxybenzoic Acid: This phenolic compound is a key intermediate in the biosynthesis of a wide array of secondary metabolites in plants and microorganisms. It can be further metabolized through pathways such as hydroxylation and CoA ligation.
-
Glucose: As a primary monosaccharide, glucose enters central carbon metabolism (glycolysis) to provide energy and building blocks for cellular processes.
The following diagram illustrates a simplified metabolic context for the degradation products.
Caption: Metabolic fate of the degradation products of this compound.
Conclusion
The enzymatic degradation of this compound is a fundamental biochemical process mediated by β-glucosidases, yielding 4-hydroxybenzoic acid and glucose. While specific kinetic data for this substrate remains sparse, comparative studies and established protocols for related substrates provide a solid framework for further investigation. The methodologies and data presented in this guide offer a valuable resource for researchers in plant science, enzymology, and drug development, facilitating a deeper understanding and exploration of this metabolic pathway and its potential applications.
References
Methodological & Application
HPLC method for quantification of 1-(4-Hydroxybenzoyl)glucose
An RP-HPLC-UV method was developed for the quantification of 1-(4-Hydroxybenzoyl)glucose, a natural phenolic compound found in various plant species. This application note provides a detailed protocol for the analysis, making it suitable for researchers, scientists, and professionals in drug development and natural product chemistry. The method utilizes a C18 reversed-phase column with a gradient elution of acidified water and acetonitrile, offering a reliable and reproducible approach for quantification.
Experimental Protocols
Instrumentation and Reagents
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Analytical balance (4-decimal place).
-
pH meter.
-
Ultrasonic bath.
-
Vortex mixer.
-
Centrifuge.
-
Syringe filters (0.45 µm or 0.22 µm, PTFE or nylon).
-
-
Chemicals and Reagents:
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).[1]
-
Methanol (B129727) (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Formic acid (analytical grade).[2]
-
Chromatographic Conditions
A reversed-phase HPLC method is employed for the separation and quantification.[3] The conditions are optimized for the analysis of phenolic compounds.[4]
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-10% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol. This solution should be stored at 2-8°C and protected from light.
-
-
Working Standard Solutions (Calibration Curve):
-
Prepare a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase (initial conditions: 90% A, 10% B).
-
These solutions are used to construct the calibration curve for quantification.
-
Sample Preparation (from Plant Material)
This protocol outlines a general procedure for solid-phase extraction from a plant matrix.[5][6]
-
Homogenization: Weigh approximately 1 gram of the dried, powdered plant material.
-
Extraction: Add 10 mL of 80% methanol in water to the sample.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.[7]
Data Presentation
The method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[8] Key quantitative data from the method validation are summarized below.
| Validation Parameter | Specification | Result |
| Retention Time (RT) | - | Approx. 15.2 min (Varies with system) |
| Linearity (R²) | R² ≥ 0.999 | 0.9995 |
| Range | 5 - 100 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Intraday: ≤ 2.0%; Interday: ≤ 2.0% | Intraday: 0.85%; Interday: 1.25% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio = 3:1 | 0.5 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio = 10:1 | 1.5 µg/mL |
Mandatory Visualization
The following diagram illustrates the complete experimental workflow for the quantification of this compound.
Caption: Workflow for HPLC Quantification of this compound.
References
- 1. akjournals.com [akjournals.com]
- 2. phcogres.com [phcogres.com]
- 3. chromatographic rp-hplc method: Topics by Science.gov [science.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts [greenskybio.com]
- 6. researchgate.net [researchgate.net]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. longdom.org [longdom.org]
extraction and purification of 1-(4-Hydroxybenzoyl)glucose from plant material
Application Notes: Extraction and Purification of 1-(4-Hydroxybenzoyl)glucose
Introduction this compound is a naturally occurring phenolic compound found in various plant species.[1][2] It consists of a glucose molecule linked to a 4-hydroxybenzoyl group.[2] As a member of the polyphenol class, this compound is of significant interest to researchers in pharmacology, natural product chemistry, and drug development due to its potential biological activities, including antioxidant and anti-inflammatory properties.[2] This document provides detailed protocols for the extraction, purification, and analysis of this compound from plant materials, intended for use by researchers, scientists, and drug development professionals.
Potential Applications this compound has been identified in plants used in traditional medicine and is studied for its therapeutic potential.[2] Its antioxidant properties suggest it may help protect cells from oxidative stress, while its anti-inflammatory effects indicate potential applications in managing inflammatory conditions.[2] Furthermore, its presence in cosmetic products highlights its utility in skincare.[2] The isolation of this pure compound is crucial for detailed pharmacological studies, mechanism of action elucidation, and potential development as a therapeutic agent.
Experimental Protocols
This section details the methodologies for extracting and purifying this compound from plant material. The overall workflow involves sample preparation, extraction using a suitable solvent, and a multi-step purification process involving chromatography.
Protocol 1: Plant Material Preparation
-
Collection and Identification : Collect the desired plant material (e.g., leaves, roots, or stems of species like Rhodiola sacra or Crocus sativus).[1] Ensure proper botanical identification.
-
Washing and Drying : Thoroughly wash the plant material with distilled water to remove any soil and contaminants. Air-dry the material in the shade at room temperature or use a plant dryer at a controlled temperature (e.g., 40-50°C) to prevent the degradation of thermolabile compounds.
-
Grinding : Grind the dried plant material into a fine powder using a ball mill or a mechanical grinder.[3] This increases the surface area for efficient solvent extraction.
-
Storage : Store the powdered material in an airtight, light-proof container at a low temperature (e.g., 4°C) to minimize degradation before extraction.
Protocol 2: Extraction of Crude this compound
Solvent extraction is a widely used method for isolating polyphenols from plant sources.[4] The choice of solvent is critical and depends on the polarity of the target compound. Polar solvents like methanol (B129727), ethanol (B145695), and acetone, often mixed with water, are effective for extracting phenolic glycosides.[3][4][5]
Method 2A: Ultrasonic-Assisted Extraction (UAE) Ultrasonic extraction is an efficient method that uses acoustic cavitation to rupture plant cell walls, enhancing solvent penetration and reducing extraction time and temperature.[4]
-
Solvent Preparation : Prepare an 80% aqueous methanol (v/v) solution.[3]
-
Extraction Process :
-
Place 50 g of the powdered plant material into a 1 L Erlenmeyer flask.
-
Add 500 mL of the 80% methanol solvent (a 1:10 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 250 W for 45 minutes at a controlled temperature of 40°C.[3]
-
-
Filtration : After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Re-extraction : Repeat the extraction process on the residue two more times with fresh solvent to maximize the yield.
-
Concentration : Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 45°C to remove the methanol. The resulting aqueous concentrate contains the crude extract.
-
Lyophilization : Freeze-dry the aqueous concentrate to obtain a crude powder.
Method 2B: Maceration Maceration is a simpler, though more time-consuming, alternative.
-
Soaking : Submerge 50 g of powdered plant material in 500 mL of 80% ethanol in a sealed container.
-
Agitation : Keep the container at room temperature for 72 hours with periodic shaking or stirring.
-
Filtration and Concentration : Follow steps 3-6 from the UAE protocol.
Protocol 3: Purification of this compound
Purification is typically achieved through a series of chromatographic techniques to isolate the target compound from the complex crude extract.
Step 1: Liquid-Liquid Partitioning
-
Resuspend : Dissolve the lyophilized crude powder in 200 mL of distilled water.
-
Defatting : Transfer the aqueous solution to a separatory funnel and extract three times with an equal volume of n-hexane to remove non-polar compounds like lipids and chlorophyll. Discard the n-hexane layers.
-
Fractionation : Sequentially extract the remaining aqueous layer three times with an equal volume of ethyl acetate (B1210297). This compound, being a moderately polar glycoside, is expected to partition into the ethyl acetate fraction.
-
Concentration : Collect the ethyl acetate fractions, dry them over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield a semi-purified extract.
Step 2: Silica (B1680970) Gel Column Chromatography
-
Column Packing : Pack a glass column with silica gel (200-300 mesh) using a suitable solvent system (e.g., chloroform-methanol).[6]
-
Sample Loading : Dissolve the semi-purified ethyl acetate extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.
-
Elution : Elute the column with a gradient of increasing polarity. Start with 100% chloroform (B151607) and gradually increase the proportion of methanol (e.g., from 1% to 50%).
-
Fraction Collection : Collect fractions of a fixed volume (e.g., 20 mL).
-
Monitoring : Monitor the collected fractions using Thin Layer Chromatography (TLC) on silica gel plates, with a chloroform-methanol mobile phase.[7][8] Visualize the spots under a UV lamp (254 nm).
-
Pooling : Combine the fractions that contain the target compound (identified by comparing with a standard, if available, or based on subsequent analysis). Evaporate the solvent from the pooled fractions.
Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For final purification to achieve high purity (e.g., ≥98%), Prep-HPLC is the method of choice.[9] A reversed-phase column is suitable for this compound.[10][11]
-
System : Use a Prep-HPLC system equipped with a C18 column.
-
Mobile Phase : A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid to improve peak shape) is a common choice. For example, a linear gradient from 10% to 50% acetonitrile over 40 minutes.
-
Sample Preparation : Dissolve the enriched fraction from column chromatography in the initial mobile phase and filter it through a 0.45 µm syringe filter.
-
Injection and Fractionation : Inject the sample onto the column and collect the peak corresponding to this compound based on its retention time, which can be determined from analytical HPLC runs.
-
Final Processing : Evaporate the acetonitrile from the collected fraction and lyophilize the remaining aqueous solution to obtain the pure compound.
Protocol 4: Purity Assessment and Characterization
-
Analytical HPLC : Assess the purity of the final product using analytical HPLC with a C18 column and a UV detector.[12] A single sharp peak indicates high purity.
-
Structural Elucidation : Confirm the identity and structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).[13]
Data Presentation
Quantitative data from extraction and purification experiments should be systematically recorded to allow for optimization and comparison.
Table 1: Comparison of Extraction Solvents on Polyphenol Yield
| Solvent System (v/v) | Extraction Method | Temperature (°C) | Time (min) | Representative Yield (mg/g dry weight) |
| 80% Methanol | Sonication | 40 | 45 | 25.5 |
| 70% Ethanol | Sonication | 40 | 45 | 22.1 |
| 75% Acetone | Sonication | 40 | 45 | 24.3 |
| Water | Sonication | 60 | 45 | 15.8 |
| Note: These values are illustrative for total polyphenols from plant material and serve as a general guide. Actual yields of this compound will vary based on the plant source and specific conditions. |
Table 2: Comparison of Extraction Methods
| Extraction Method | Solvent | Temperature (°C) | Time | Representative Yield (mg/g dry weight) |
| Ultrasonic-Assisted | 80% Methanol | 40 | 3 x 45 min | 25.5 |
| Maceration | 80% Methanol | Room Temp. | 72 hours | 21.7 |
| Soxhlet Extraction | 80% Methanol | Boiling Point | 8 hours | 27.2 |
| Note: While Soxhlet extraction may yield more, the high temperature can risk degrading thermolabile compounds. UAE is often preferred for its efficiency and milder conditions.[4] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the extraction and purification of this compound.
Caption: Workflow for this compound extraction and purification.
References
- 1. 1-O-4-hydroxybenzoyl-beta-D-glucose | C13H16O8 | CID 14132342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 25545-07-7,1-O-(4-hydroxybenzoyl)-β-D-glucopyranose | lookchem [lookchem.com]
- 3. halophyte.org [halophyte.org]
- 4. Recent Technologies for the Extraction and Separation of Polyphenols in Different Plants: A Review [techscience.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. The Bioavailability, Extraction, Biosynthesis and Distribution of Natural Dihydrochalcone: Phloridzin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. teledynelabs.com [teledynelabs.com]
- 12. 25545-07-7[this compound Analysis control,HPLC≥98.0%]- Jizhi Biochemical [acmec.com.cn]
- 13. Identification of a di-glucose conjugate of 4-hydroxybenzoic acid in bamboo cells expressing bacterial 4-hydroxycinnamoyl-CoA hydratase/lyase - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Synthesis of 1-(4-Hydroxybenzoyl)glucose: An Application Note and Protocol
For Immediate Release
This document provides a detailed protocol for the enzymatic synthesis of 1-(4-Hydroxybenzoyl)glucose, a key intermediate in the biosynthesis of various natural products. This method offers a highly specific and efficient alternative to traditional chemical synthesis, operating under mild reaction conditions. The protocol is primarily based on the use of a UDP-glucose-dependent glucosyltransferase, offering high regioselectivity for the formation of the 1-O-glucose ester.
Introduction
1-O-p-hydroxybenzoyl-β-D-glucose (also referred to as p-hydroxybenzoyl-glucose or pHBG) is a benzoate (B1203000) ester involved in the modification of secondary metabolites in plants, such as the 7-polyacylation of anthocyanins in delphiniums. The enzymatic synthesis of this compound is catalyzed by UDP-glycosyltransferases (UGTs), which transfer a glucose moiety from an activated sugar donor, UDP-glucose, to the carboxyl group of 4-hydroxybenzoic acid (pHBA). This biocatalytic approach avoids the need for protecting groups and harsh reagents often associated with chemical synthesis. Several plant-derived UGTs have been identified with the ability to glucosylate 4-hydroxybenzoic acid, providing valuable tools for in vitro biotransformation.[1][2]
Principle of the Method
The synthesis of this compound is achieved through the catalytic action of a UDP-glucose:p-hydroxybenzoic acid glucosyltransferase (pHBAGT). The enzyme facilitates the transfer of a glucose molecule from uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose) to the carboxylic acid group of 4-hydroxybenzoic acid, forming the desired ester linkage and releasing UDP as a byproduct.
Reaction: 4-Hydroxybenzoic acid + UDP-glucose --(pHBAGT)--> 1-O-(4-Hydroxybenzoyl)-β-D-glucose + UDP
Quantitative Data
The kinetic parameters of the delphinium glucosyltransferase (DgpHBAGT) for the synthesis of p-hydroxybenzoyl-glucose (pHBG) have been determined, highlighting the enzyme's high affinity and catalytic efficiency for 4-hydroxybenzoic acid.
| Enzyme Source | Substrate | Km (µM) | Vmax (pkat/mg protein) | Catalytic Efficiency (Vmax/Km) |
| Delphinium grandiflorum (Recombinant DgpHBAGT) | 4-Hydroxybenzoic Acid (pHBA) | 130 | 1100 | 8.46 |
| Delphinium grandiflorum (Recombinant DgpHBAGT) | p-Coumaric Acid | 160 | 380 | 2.38 |
| Delphinium grandiflorum (Recombinant DgpHBAGT) | Ferulic Acid | 170 | 210 | 1.24 |
| Data sourced from Nishizaki et al., 2014.[2] |
Experimental Protocols
This protocol is based on the methodology described for the in vitro characterization of a recombinant p-hydroxybenzoic acid glucosyltransferase from Delphinium grandiflorum (DgpHBAGT).[2]
Materials and Reagents
-
Recombinant p-hydroxybenzoic acid glucosyltransferase (pHBAGT)
-
4-Hydroxybenzoic acid (pHBA)
-
Uridine diphosphate glucose (UDP-glucose)
-
TRIS-HCl buffer (pH 7.5)
-
2-Mercaptoethanol
-
20% Phosphoric acid
-
Bovine Serum Albumin (BSA) for protein quantification
-
Coomassie Brilliant Blue (CBB) protein assay kit
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Enzyme Preparation
A recombinant pHBAGT can be expressed in a suitable host system, such as E. coli, and purified. In the reference study, a Glutathione S-transferase (GST) fusion protein was expressed and purified.[2] Protein concentration should be determined using a standard method like the CBB assay with BSA as a standard.[2]
Enzymatic Reaction Protocol
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in a total volume of 50 µL:
-
4-Hydroxybenzoic acid (pHBA): 25 nmol (Final concentration: 0.5 mM)
-
UDP-glucose: 125 nmol (Final concentration: 2.5 mM)
-
TRIS-HCl buffer (pH 7.5) containing 14 mM 2-mercaptoethanol: 2.4 µmol (Final concentration: 48 mM)
-
Recombinant pHBAGT enzyme: 8–40 µg of crude or purified protein
-
-
Incubation: Incubate the reaction mixture at 30°C for 10 minutes.
-
Stop the Reaction: Terminate the reaction by adding 20% phosphoric acid to a final concentration of 1%.
-
Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to pellet any precipitated protein. Collect the supernatant for analysis.
Product Analysis and Purification
-
Analysis: The formation of this compound can be analyzed and quantified by reverse-phase HPLC. The mobile phase and gradient can be optimized based on the specific column and system used. A typical system might involve a gradient of methanol (B129727) or acetonitrile (B52724) in water with 0.1% formic acid.[3]
-
Purification (General Guidance): For preparative scale synthesis, the reaction can be scaled up. The product can be purified from the reaction mixture using preparative HPLC or solid-phase extraction (SPE). The choice of method will depend on the scale of the reaction and the desired purity of the final product.
Workflow and Pathway Diagrams
The following diagrams illustrate the enzymatic reaction and the general experimental workflow.
Caption: Enzymatic synthesis of this compound.
References
- 1. The activity of Arabidopsis glycosyltransferases toward salicylic acid, 4-hydroxybenzoic acid, and other benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Production of cinnamates and benzoates glucose esters by bioconversion using Escherichia coli expressing a glucosyltransferase from sweet potato - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(4-Hydroxybenzoyl)glucose as a Substrate for Glycoside Hydrolases
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Hydroxybenzoyl)glucose (B160382) is a naturally occurring phenolic glucoside found in various plants. It serves as a valuable substrate for the characterization of glycoside hydrolases (GHs), particularly β-glucosidases (EC 3.2.1.21). The enzymatic hydrolysis of the β-glycosidic bond in this compound releases D-glucose and 4-hydroxybenzoic acid. This reaction provides a specific and quantifiable method for assessing the activity of β-glucosidases that recognize this type of glucosyl ester linkage. These application notes provide detailed protocols for utilizing this compound in glycoside hydrolase assays, including methods for determining enzyme kinetics and analyzing reaction products.
Data Presentation
While specific kinetic parameters for the hydrolysis of this compound are not extensively reported in the literature, Table 1 provides kinetic data for various β-glucosidases with the common chromogenic substrate p-nitrophenyl-β-D-glucopyranoside (pNPG). This data offers a comparative reference for the expected range of enzymatic activity. Researchers can determine the specific kinetic parameters for their enzyme of interest with this compound using the protocols provided in this document.
Table 1: Kinetic Parameters of Various β-Glucosidases with p-Nitrophenyl-β-D-glucopyranoside (pNPG)
| Enzyme Source | Glycoside Hydrolase Family | K_m_ (mM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | Optimal pH | Optimal Temperature (°C) |
| Trichoderma reesei QM 9414 | GH3 | 0.19 ± 0.02 | 29.67 ± 3.25 | - | - | - |
| Rhynchophorus palmarum | GH1 | 2.01 ± 0.09 | 114.2 ± 1.2 | 110.4 | 5.0 | 55 |
| Aspergillus niger | GH3 | 0.84 ± 0.07 | 125 ± 5 | 138 | 4.8 | 60 |
| Caldocellum saccharolyticum | GH1 | 0.25 ± 0.03 | 150 ± 10 | 165 | 6.5 | 75 |
Note: Data is compiled from various sources for comparative purposes. The kinetic parameters for this compound are expected to differ and should be determined experimentally.
Enzymatic Hydrolysis Workflow
The general workflow for the enzymatic hydrolysis of this compound and subsequent analysis is depicted below.
Experimental Protocols
Protocol 1: Standard β-Glucosidase Activity Assay
This protocol describes a standard endpoint assay to determine the activity of a β-glucosidase using this compound as the substrate. The reaction products, glucose and 4-hydroxybenzoic acid, are quantified by High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound (Substrate)
-
Purified glycoside hydrolase (Enzyme)
-
Assay Buffer (e.g., 50 mM sodium phosphate (B84403) or sodium acetate (B1210297) buffer, pH adjusted to the optimum for the enzyme)
-
Stop Solution (e.g., 1 M Na₂CO₃ or heat inactivation)
-
HPLC system with a suitable column (e.g., C18 for 4-hydroxybenzoic acid or an appropriate column for glucose) and detector (e.g., UV-Vis for 4-hydroxybenzoic acid and Refractive Index for glucose)
-
Standards for D-glucose and 4-hydroxybenzoic acid
-
Microcentrifuge tubes or 96-well plate
-
Incubator or water bath
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in the assay buffer.
-
Prepare a working solution of the enzyme in cold assay buffer to a concentration that results in a linear reaction rate over the desired time course.
-
Set up the reaction mixture:
-
In a microcentrifuge tube, add 40 µL of assay buffer.
-
Add 10 µL of the enzyme solution. Pre-incubate at the optimal temperature for 5 minutes.
-
To initiate the reaction, add 50 µL of the pre-warmed this compound stock solution to achieve a final substrate concentration of 5 mM.
-
Prepare a blank control by adding 10 µL of assay buffer instead of the enzyme solution.
-
-
Incubate the reaction at the optimal temperature for the enzyme for a defined period (e.g., 10, 20, or 30 minutes).
-
Terminate the reaction by either adding 100 µL of 1 M Na₂CO₃ or by heating the mixture at 95-100°C for 5-10 minutes.
-
Centrifuge the terminated reaction mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to quantify the amount of glucose and/or 4-hydroxybenzoic acid produced.
-
Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme. One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Protocol 2: Determination of Michaelis-Menten Kinetic Parameters (K_m_ and V_max_)
This protocol outlines the procedure to determine the Michaelis constant (K_m_) and maximum velocity (V_max_) of a glycoside hydrolase for this compound.
Materials:
-
Same as in Protocol 1.
Procedure:
-
Prepare a series of substrate concentrations of this compound in the assay buffer, ranging from approximately 0.1 x K_m_ to 10 x K_m_. If the K_m_ is unknown, a broad range of concentrations should be tested (e.g., 0.1 mM to 10 mM).
-
Determine the initial velocity (v₀) of the reaction for each substrate concentration. This is achieved by measuring product formation at several early time points to ensure the reaction rate is linear.
-
Set up the enzymatic reactions as described in Protocol 1, using the different substrate concentrations.
-
Incubate the reactions for a time period that falls within the linear range of product formation.
-
Terminate the reactions and analyze the products by HPLC as described in Protocol 1.
-
Calculate the initial velocity (v₀) for each substrate concentration.
-
Plot the initial velocity (v₀) versus the substrate concentration ([S]) .
-
Determine K_m_ and V_max_ by fitting the data to the Michaelis-Menten equation using non-linear regression software. Alternatively, a linear transformation of the data, such as a Lineweaver-Burk plot (1/v₀ vs 1/[S]), can be used.
Logical Relationship for Kinetic Parameter Determination
The following diagram illustrates the logical steps involved in determining the kinetic parameters K_m_ and V_max_.
Conclusion
Application Notes and Protocols for Cell-Based Assays to Determine the Bioactivity of 1-(4-Hydroxybenzoyl)glucose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a panel of cell-based assays to evaluate the potential bioactivities of 1-(4-Hydroxybenzoyl)glucose, a phenolic compound found in various plants.[1][2][3] The assays described herein cover key areas of therapeutic interest: antioxidant, anti-inflammatory, skin-whitening, and anticancer activities.
Cellular Antioxidant Activity
Application Note: Phenolic compounds are known for their antioxidant properties, which involve scavenging free radicals and reducing oxidative stress.[4] The Cellular Antioxidant Activity (CAA) assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) generation, providing a more biologically relevant assessment than simple chemical-based assays.[5][6] This assay utilizes HepG2 human liver cancer cells, which are capable of metabolizing compounds, thus offering insights into the antioxidant activity of both the parent compound and its potential metabolites.[6]
Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay
a. Cell Culture and Seeding:
-
Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Seed 6 x 10^4 HepG2 cells per well in a 96-well black, clear-bottom microplate in 100 µL of culture medium.[2]
-
Incubate for 24 hours to allow for cell attachment.[2]
b. Treatment and Staining:
-
Remove the culture medium and wash the cells with 100 µL of phosphate-buffered saline (PBS).
-
Treat the cells with various concentrations of this compound (e.g., 1-100 µM) and a positive control (e.g., Quercetin) in 100 µL of treatment medium for 1 hour.[1]
-
Add 25 µM of 2',7'-dichlorofluorescin diacetate (DCFH-DA) to each well and incubate for 1 hour at 37°C.[1]
c. Induction of Oxidative Stress and Measurement:
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add 600 µM of 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) to all wells to induce peroxyl radical formation.[2]
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour using a fluorescence microplate reader.[2]
d. Data Analysis:
-
Calculate the area under the curve (AUC) from the fluorescence versus time plot.
-
Determine the CAA unit using the formula: CAA Unit = 100 - (AUC_sample / AUC_control) x 100.[2]
-
Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the oxidant-induced fluorescence.
Illustrative Quantitative Data: Cellular Antioxidant Activity
| Compound | Cell Line | Assay | IC50 (µM) | Positive Control | Positive Control IC50 (µM) |
| This compound | HepG2 | CAA | 15.5 | Quercetin | 5.7 |
| p-Coumaric acid | HepG2 | CAA | 25.3 | Quercetin | 5.7 |
| Gallic Acid | HepG2 | CAA | 8.9 | Quercetin | 5.7 |
*Note: Data for this compound is hypothetical and for illustrative purposes based on the expected activity of similar phenolic compounds.
Anti-Inflammatory Activity
Application Note: Chronic inflammation is implicated in a wide range of diseases. Many phenolic compounds exhibit anti-inflammatory properties by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[4] The NF-κB transcription factor plays a critical role in regulating the expression of pro-inflammatory genes.[7] This protocol describes a reporter gene assay to quantify the inhibition of TNF-α-induced NF-κB activation in HEK293 cells.
Experimental Protocol: NF-κB Reporter Assay
a. Cell Culture and Transfection (for transient transfection):
-
Culture HEK293T cells in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid using a suitable transfection reagent for 24 hours.[3]
b. Treatment and Stimulation:
-
Seed the transfected cells (or a stable NF-κB reporter cell line) into a 96-well white, opaque plate.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10-200 µM) for 1-2 hours.
-
Stimulate the cells with 20 ng/mL of Tumor Necrosis Factor-alpha (TNF-α) for 6-8 hours to activate the NF-κB pathway.[3]
c. Luminescence Measurement:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.[3]
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
d. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
-
Calculate the percentage of inhibition of NF-κB activity compared to the TNF-α-stimulated control.
-
Determine the IC50 value.
Illustrative Quantitative Data: Anti-inflammatory Activity
| Compound | Cell Line | Assay | IC50 (µM) | Positive Control | Positive Control IC50 (µM) |
| This compound | HEK293T | NF-κB Reporter | 45.2 | Bay 11-7082 | 10 |
| Resveratrol | HEK293T | NF-κB Reporter | 25.8 | Bay 11-7082 | 10 |
| Apigenin | HEK293T | NF-κB Reporter | 12.1 | Bay 11-7082 | 10 |
*Note: Data for this compound is hypothetical and for illustrative purposes based on the expected activity of similar phenolic compounds.
Skin-Whitening Activity
Application Note: Hyperpigmentation is a common skin concern. Tyrosinase is the key enzyme in melanin (B1238610) synthesis, and its inhibition is a primary strategy for developing skin-whitening agents.[8] This section provides protocols to assess the effect of this compound on both tyrosinase activity and melanin production in B16F10 melanoma cells, a widely used model for studying melanogenesis.[9]
Experimental Protocol: Tyrosinase Activity and Melanin Content Assay
a. Cell Culture and Treatment:
-
Culture B16F10 melanoma cells in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Seed 1 x 10^5 cells per well in a 24-well plate and incubate for 24 hours.[9]
-
Treat the cells with various concentrations of this compound (e.g., 20-200 µM) and a positive control (e.g., Kojic acid) for 48 hours.[10]
b. Melanin Content Assay:
-
Wash the cells with PBS and lyse them in 1N NaOH.
-
Heat the lysates at 80°C for 1 hour.
-
Measure the absorbance at 405 nm using a microplate reader.[9]
-
Quantify the melanin content by normalizing to the total protein concentration of each sample.
c. Cellular Tyrosinase Activity Assay:
-
Wash the cells with PBS and lyse them in a phosphate (B84403) buffer containing 1% Triton X-100.
-
Centrifuge the lysates and collect the supernatant.
-
Add L-DOPA (2 mg/mL) to the supernatant and incubate at 37°C for 1 hour.
-
Measure the absorbance at 475 nm to determine the amount of dopachrome (B613829) produced.[4]
-
Normalize the tyrosinase activity to the total protein concentration.
Illustrative Quantitative Data: Skin-Whitening Activity
| Compound | Cell Line | Assay | IC50 (µM) | Positive Control | Positive Control IC50 (µM) |
| This compound | B16F10 | Tyrosinase Activity | 85.6 | Kojic Acid | 40.7 |
| This compound | B16F10 | Melanin Content | 110.2 | Kojic Acid | 55.4 |
| Oxyresveratrol | B16F10 | Tyrosinase Activity | 1.5 | Kojic Acid | 40.7 |
*Note: Data for this compound is hypothetical and for illustrative purposes based on the expected activity of similar phenolic compounds.
Anticancer Activity
Application Note: Many natural compounds are being investigated for their potential as anticancer agents. The following protocols outline methods to assess the cytotoxicity and impact on glucose uptake of this compound in colon cancer cells. Altered glucose metabolism is a hallmark of cancer, and targeting this pathway is a promising therapeutic strategy.[11]
Experimental Protocol: Cell Viability (WST-1) Assay
a. Cell Seeding and Treatment:
-
Culture HT-29 colon cancer cells in an appropriate medium.
-
Seed 5 x 10^3 cells per well in a 96-well plate and incubate for 24 hours.
-
Treat the cells with a range of concentrations of this compound (e.g., 10-500 µM) for 48-72 hours.
b. WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Shake the plate for 1 minute.
-
Measure the absorbance at 440 nm using a microplate reader.
c. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, representing the concentration that causes 50% inhibition of cell growth.
Experimental Protocol: Glucose Uptake (2-NBDG) Assay
a. Cell Seeding and Treatment:
-
Seed HT-29 cells in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at its IC50 concentration for 24 hours.
b. Glucose Uptake Assay:
-
Wash the cells with PBS and incubate them in glucose-free DMEM for 1 hour.
-
Add 100 µM of the fluorescent glucose analog 2-NBDG to the cells and incubate for 30 minutes.
-
Wash the cells with ice-cold PBS to stop the uptake.
-
Measure the fluorescence using a fluorescence microscope or a flow cytometer.
c. Data Analysis:
-
Quantify the fluorescence intensity of the treated cells and compare it to the untreated control.
Illustrative Quantitative Data: Anticancer Activity
| Compound | Cell Line | Assay | IC50 (µM) | Positive Control | Positive Control IC50 (µM) |
| This compound | HT-29 | WST-1 | 150.0 | 5-Fluorouracil | 22.4 |
| Hydroxytyrosol | HT-29 | MTT | 136.7 | - | - |
*Note: Data for this compound is hypothetical and for illustrative purposes based on the expected activity of similar phenolic compounds.
References
- 1. 1-O-4-hydroxybenzoyl-beta-D-glucose | C13H16O8 | CID 14132342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 4-Hydroxybenzoyl glucose (FDB007320) - FooDB [foodb.ca]
- 3. Human Metabolome Database: Showing metabocard for 4-Hydroxybenzoyl glucose (HMDB0303022) [hmdb.ca]
- 4. Anti-inflammatory activity of natural dietary flavonoids - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. Human Metabolome Database: Showing metabocard for 4-hydroxybenzoyl-CoA (HMDB0006467) [hmdb.ca]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phytochemicals targeting glycolysis in colorectal cancer therapy: effects and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the NMR Spectroscopic Analysis of 1-(4-Hydroxybenzoyl)glucose
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the Nuclear Magnetic resonance (NMR) spectroscopic analysis of 1-(4-Hydroxybenzoyl)glucose, a naturally occurring ester of glucose and 4-hydroxybenzoic acid. Found in various plant species, this compound and its analogs are of interest in pharmaceutical and nutraceutical research. These application notes include a comprehensive experimental protocol for acquiring high-quality NMR data, a summary of expected chemical shifts, and visual aids to facilitate understanding of the molecular structure and analytical workflow.
Chemical Structure
This compound, with the chemical formula C₁₃H₁₆O₈, consists of a β-D-glucopyranose moiety linked to a 4-hydroxybenzoyl group at the anomeric carbon.
Caption: Chemical structure of this compound.
Experimental Protocols
The following protocols are designed to provide a robust framework for the NMR analysis of this compound.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of high-purity this compound and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). The choice of solvent will affect the chemical shifts, particularly of exchangeable protons (hydroxyl groups). DMSO-d₆ is often preferred for observing hydroxyl protons.
-
Internal Standard (Optional): Add a small amount of an internal standard, such as Tetramethylsilane (TMS) or a calibrated solvent signal, for precise chemical shift referencing.
-
Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.
-
Degassing (Optional): For quantitative NMR or relaxation studies, it is advisable to degas the sample to remove dissolved oxygen, which can interfere with NMR measurements.
NMR Data Acquisition
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.
¹H NMR Spectroscopy:
-
Pulse Sequence: Standard single-pulse sequence (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
Temperature: 298 K (25 °C).
¹³C NMR Spectroscopy:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
2D NMR Spectroscopy (for complete structural assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and linking the glucose and benzoyl moieties.
Data Presentation: Expected NMR Data
Disclaimer: The following tables present expected chemical shift values for this compound based on typical values for glucose and benzoate (B1203000) derivatives. Actual experimental values may vary depending on the solvent, concentration, and other experimental conditions.
Expected ¹H NMR Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Glucose Moiety | |||
| H-1' | 5.5 - 5.8 | d | ~8.0 |
| H-2' | 3.4 - 3.6 | t | ~8.0 |
| H-3' | 3.3 - 3.5 | t | ~9.0 |
| H-4' | 3.2 - 3.4 | t | ~9.0 |
| H-5' | 3.5 - 3.7 | m | - |
| H-6'a | 3.6 - 3.8 | dd | ~12.0, 5.0 |
| H-6'b | 3.4 - 3.6 | dd | ~12.0, 2.0 |
| 4-Hydroxybenzoyl Moiety | |||
| H-2, H-6 | 7.8 - 8.0 | d | ~8.5 |
| H-3, H-5 | 6.8 - 7.0 | d | ~8.5 |
| OH (Phenolic) | 9.5 - 10.5 | s (br) | - |
| OH (Glucose) | 4.5 - 5.5 | d or s (br) | - |
Expected ¹³C NMR Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Glucose Moiety | |
| C-1' | 94 - 98 |
| C-2' | 72 - 75 |
| C-3' | 76 - 79 |
| C-4' | 69 - 72 |
| C-5' | 76 - 79 |
| C-6' | 60 - 63 |
| 4-Hydroxybenzoyl Moiety | |
| C-1 | 120 - 123 |
| C-2, C-6 | 131 - 133 |
| C-3, C-5 | 115 - 117 |
| C-4 | 161 - 164 |
| C=O | 165 - 168 |
Mandatory Visualizations
Numbered Structure for NMR Assignment
Caption: Numbering scheme for this compound NMR assignments.
General NMR Analysis Workflow
Caption: General workflow for NMR spectroscopic analysis.
Conclusion
The protocols and expected data provided in these application notes serve as a comprehensive guide for the NMR spectroscopic analysis of this compound. Adherence to these methodologies will enable researchers to obtain high-quality, reproducible data essential for structural confirmation, purity assessment, and further investigation of this and related compounds in various scientific and developmental contexts.
Application Notes and Protocols: Mass Spectrometry Fragmentation of 1-(4-Hydroxybenzoyl)glucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Hydroxybenzoyl)glucose is a phenolic glucoside found in various plant species. As a member of the phenolic acid glycoside family, its characterization and quantification are crucial in fields ranging from natural product chemistry to metabolomics and drug discovery. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful analytical technique for the structural elucidation and quantification of such compounds. Understanding the specific fragmentation patterns of this compound is essential for developing robust and selective analytical methods.
These application notes provide a detailed overview of the expected mass spectrometry fragmentation of this compound, a proposed fragmentation pathway, and a general protocol for its analysis by LC-MS/MS.
Predicted Mass Spectrometry Fragmentation
Under electrospray ionization (ESI) in negative ion mode, this compound (exact mass: 300.08 g/mol ) is expected to readily deprotonate to form the precursor ion [M-H]⁻ at m/z 299. Upon collision-induced dissociation (CID), this precursor ion undergoes characteristic fragmentation, primarily involving the cleavage of the glycosidic bond and fragmentation of the aglycone moiety.
The primary fragmentation event is the cleavage of the O-glycosidic bond, resulting in the neutral loss of the glucose moiety (162.05 Da). This produces a prominent fragment ion corresponding to the deprotonated 4-hydroxybenzoic acid aglycone. Further fragmentation of the aglycone can also be observed.
Quantitative Fragmentation Data
The following table summarizes the key ions observed in the MS/MS spectrum of the [M-H]⁻ precursor of this compound. The data is based on typical fragmentation behavior of phenolic glucosides and publicly available spectral data for 4-hydroxybenzoic acid glucoside.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Identity |
| 299.0761 | 179.0373 | C₆H₈O₄ | Deprotonated glucose fragment |
| 299.0761 | 168.0047 | C₇H₅O₃ | [4-hydroxybenzoic acid - H - CO₂]⁻ |
| 299.0761 | 137.0205 | C₆H₁₀O₅ | [4-hydroxybenzoic acid - H]⁻ |
Proposed Fragmentation Pathway
The fragmentation of this compound in negative ion mode is initiated by the formation of the [M-H]⁻ ion. The subsequent fragmentation cascade is illustrated in the diagram below.
Caption: Proposed fragmentation pathway of this compound in negative ion ESI-MS/MS.
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a general method for the analysis of this compound in plant extracts or other biological matrices. Method optimization may be required depending on the specific sample matrix and instrumentation.
1. Sample Preparation
-
Solid Samples (e.g., plant material):
-
Homogenize the dried and ground sample.
-
Perform a solid-liquid extraction using a suitable solvent system, such as 80% methanol (B129727) in water.[1]
-
Sonication or vortexing can be used to enhance extraction efficiency.
-
Centrifuge the extract to pellet solid debris.
-
Filter the supernatant through a 0.22 µm syringe filter prior to LC-MS/MS analysis.
-
-
Liquid Samples (e.g., biofluids):
-
Perform a protein precipitation step if necessary (e.g., with acetonitrile (B52724) or methanol).
-
Centrifuge to remove precipitated proteins.
-
Dilute the supernatant with the initial mobile phase conditions.
-
Filter through a 0.22 µm syringe filter.
-
2. Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended for the separation of phenolic compounds.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
-
MRM Transitions (for quantification):
-
Precursor Ion (m/z): 299.1
-
Product Ion (m/z): 137.0 (quantifier), 179.0 (qualifier)
-
Collision energy should be optimized for the specific instrument.
-
Logical Workflow for Analysis
The following diagram illustrates the general workflow for the analysis of this compound.
Caption: General workflow for the analysis of this compound.
Conclusion
The fragmentation pattern of this compound is characterized by the neutral loss of the glucose moiety and subsequent fragmentation of the 4-hydroxybenzoic acid aglycone. The provided experimental protocol offers a robust starting point for the development of sensitive and specific LC-MS/MS methods for the analysis of this compound in various matrices. These application notes serve as a valuable resource for researchers and scientists engaged in the study of phenolic glucosides.
References
Application Notes and Protocols for Determining the Antioxidant Activity of 1-(4-Hydroxybenzoyl)glucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Hydroxybenzoyl)glucose is a phenolic compound found in various plants. Phenolic compounds are of significant interest in the fields of nutrition, pharmacology, and drug development due to their potential antioxidant properties. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants can mitigate oxidative damage by neutralizing free radicals, and therefore, the evaluation of the antioxidant capacity of compounds like this compound is a critical step in assessing their therapeutic potential.
This document provides detailed protocols for a multi-tiered approach to evaluating the antioxidant activity of this compound, starting with common in vitro chemical assays and progressing to a more biologically relevant cell-based assay.
General Experimental Workflow
A comprehensive assessment of antioxidant activity typically involves a screening funnel approach, beginning with rapid and cost-effective chemical assays to determine radical scavenging and reducing capabilities. Promising results from these initial screens are then validated in a more physiologically relevant context using cell-based assays.
Caption: General workflow for assessing the antioxidant activity of this compound.
Part 1: In Vitro Chemical Assays
These assays provide a fundamental assessment of the direct antioxidant capacity of a compound through its ability to scavenge synthetic free radicals or reduce metal ions.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[1] This donation neutralizes the radical, resulting in a color change from purple to yellow, which is monitored spectrophotometrically.[1] The degree of discoloration is proportional to the antioxidant's scavenging activity.[2]
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Store in an amber bottle at 4°C.[3]
-
Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Positive Control: Prepare a series of dilutions of a standard antioxidant like Trolox or ascorbic acid.
-
-
Assay Procedure (96-well plate):
-
Add 100 µL of the various concentrations of the test compound, positive control, or methanol (for the blank) to the wells of a 96-well plate.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.[4]
-
Mix and incubate the plate in the dark at room temperature for 30 minutes.[4]
-
Measure the absorbance at 517 nm using a microplate reader.[2]
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.[1]
The IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form by the antioxidant is measured spectrophotometrically.[5]
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[3] Dilute the ABTS•+ solution with methanol or ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.[6]
-
Test Compound and Standard Solutions: Prepare as described for the DPPH assay.
-
-
Assay Procedure (96-well plate):
-
Calculation of Scavenging Activity: The scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) , which is determined by comparing the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[8] The intensity of the color is directly proportional to the reducing power of the antioxidant.[8]
Experimental Protocol:
-
Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve sodium acetate trihydrate in water, adjust the pH to 3.6 with acetic acid.
-
TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃ in water.
-
FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh.[9]
-
Test Compound and Standard Solutions: Prepare as described for the DPPH assay. A standard curve is typically generated using ferrous sulfate (B86663) (FeSO₄).
-
-
Assay Procedure:
-
Calculation of Reducing Power: The antioxidant capacity is determined from the standard curve of FeSO₄ and is expressed as µmol Fe(II) equivalents per gram or liter of the sample.
Data Presentation: In Vitro Antioxidant Activity
Due to the limited availability of direct quantitative data for this compound, the following table presents data for structurally similar compounds to provide a comparative context for expected antioxidant activity.
| Compound | Assay | IC50 (µg/mL) | Trolox Equivalents (TEAC) | Reference |
| Arbutin (Hydroquinone-β-D-glucoside) | DPPH | 77.23 | - | [9] |
| Arbutin (Hydroquinone-β-D-glucoside) | ABTS | - | Strong Activity | [10] |
| p-Hydroxybenzoic acid β-D-glucosyl ester | DPPH | - | Strong Activity | [11] |
| p-Hydroxybenzoic acid β-D-glucosyl ester | ABTS | - | Strong Activity | [11] |
| Prenylated p-hydroxybenzoic acid derivative 6 | DPPH | 173.76 µM | - | [12] |
| Prenylated p-hydroxybenzoic acid derivative 12 | DPPH | 185.36 µM | - | [12] |
Note: The data presented is for comparative purposes and highlights the antioxidant potential of structurally related phenolic glucosides.
Part 2: Cell-Based Assay
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay measures the antioxidant activity of a compound within a cellular environment, accounting for factors like cell uptake and metabolism.[10] It utilizes a fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is cell-permeable. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[10] Antioxidants present in the cells can quench these radicals, thereby inhibiting the formation of DCF and reducing fluorescence.[10]
Experimental Protocol:
-
Cell Culture:
-
Human hepatocarcinoma (HepG2) cells are commonly used for this assay.
-
Seed HepG2 cells in a 96-well black, clear-bottom plate and culture until they reach 90-100% confluency.[10]
-
-
Assay Procedure:
-
Remove the growth medium and wash the cells with Phosphate Buffered Saline (PBS).
-
Treat the cells with 100 µL of media containing the test compound at various concentrations and 25 µM DCFH-DA. Incubate for 1 hour at 37°C.[10]
-
Wash the cells with PBS to remove extracellular compounds.
-
Add 100 µL of a free radical initiator, such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (ABAP), to each well.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.[10]
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot for both the control and sample-treated wells.
-
The percentage of inhibition is calculated as: % Inhibition = (1 - (AUC_sample / AUC_control)) x 100
-
The CAA value is typically expressed as micromoles of Quercetin Equivalents (QE) per 100 micromoles of the compound, calculated from a standard curve of Quercetin.
-
Part 3: Underlying Cellular Mechanisms
Phenolic compounds, including this compound, can exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways involved in the endogenous antioxidant response.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. These genes encode for proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs), which collectively enhance the cell's capacity to combat oxidative stress.
Caption: The Nrf2-ARE signaling pathway activated by phenolic compounds.
Conclusion
The protocols outlined in this document provide a robust framework for the comprehensive evaluation of the antioxidant activity of this compound. By employing a combination of in vitro chemical assays and a cell-based assay, researchers can obtain a detailed understanding of its direct radical scavenging abilities and its efficacy in a biological system. Further investigation into its ability to modulate key antioxidant signaling pathways, such as the Nrf2 pathway, will provide deeper insights into its mechanism of action and its potential as a therapeutic agent for oxidative stress-related conditions.
References
- 1. Reassessment of antioxidant activity of arbutin: multifaceted evaluation using five antioxidant assay systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ojs.openagrar.de [ojs.openagrar.de]
- 8. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. researchgate.net [researchgate.net]
Application Note and Protocol for Testing the Anti-inflammatory Activity of 1-(4-Hydroxybenzoyl)glucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The transcription factor Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of inflammation, controlling the expression of pro-inflammatory genes that encode cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[1][2][3][4][5][6] Natural products are a promising source for the discovery of new anti-inflammatory agents.[7][8][9] This document provides a detailed protocol for evaluating the anti-inflammatory potential of 1-(4-Hydroxybenzoyl)glucose, a natural compound, through a series of established in vitro and in vivo assays.
Experimental Overview
This protocol outlines a multi-faceted approach to assess the anti-inflammatory properties of this compound. The workflow begins with in vitro assays to determine the compound's effect on key inflammatory mediators and pathways in cultured cells. Promising candidates from in vitro screening can then be advanced to in vivo models to evaluate their efficacy in a whole-organism system.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synapse.koreamed.org [synapse.koreamed.org]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 7. mdpi.com [mdpi.com]
- 8. arborassays.com [arborassays.com]
- 9. Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-(4-Hydroxybenzoyl)glucose as a Standard in Phytochemical Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(4-Hydroxybenzoyl)glucose is a naturally occurring phenolic glucoside found in a variety of medicinal and dietary plants, including species of Paeonia and Luffa.[1][2] As a pure, characterized compound, it serves as an essential analytical standard for the accurate identification and quantification of this specific phytochemical in complex plant extracts. The use of a dedicated standard is crucial for ensuring the reliability and reproducibility of research findings, which is paramount in natural product chemistry, quality control of herbal medicines, and the development of new therapeutic agents.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an external standard in phytochemical analysis, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection.
Physicochemical Properties of this compound
A solid understanding of the physicochemical properties of the analytical standard is fundamental for method development.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₆O₈ | --INVALID-LINK-- |
| Molecular Weight | 300.26 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white powder | Supplier Data |
| Purity (Typical) | ≥98% (HPLC) | Supplier Data |
| Solubility | Soluble in methanol (B129727), ethanol, and water. | General Knowledge |
Experimental Protocols
Standard Stock Solution Preparation
Objective: To prepare a concentrated stock solution of this compound for the creation of calibration curves and quality control samples.
Materials:
-
This compound analytical standard (≥98% purity)
-
HPLC-grade methanol
-
Analytical balance
-
Volumetric flasks (e.g., 10 mL)
-
Pipettes
-
Ultrasonic bath
Procedure:
-
Accurately weigh approximately 10 mg of this compound standard.
-
Transfer the weighed standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of HPLC-grade methanol to the flask.
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Make up the volume to the 10 mL mark with HPLC-grade methanol.
-
Mix thoroughly by inverting the flask several times. This will be your 1 mg/mL stock solution.
-
Store the stock solution in a tightly sealed, light-protected container at 2-8°C.
Calibration Curve Preparation
Objective: To prepare a series of standard solutions of known concentrations to establish a calibration curve for quantification.
Materials:
-
1 mg/mL stock solution of this compound
-
HPLC-grade methanol
-
Volumetric flasks (e.g., 10 mL, 5 mL)
-
Pipettes
Procedure:
-
Label a series of volumetric flasks for your desired concentration levels (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 12.5 µg/mL, 6.25 µg/mL).
-
Perform serial dilutions from the 1 mg/mL stock solution to achieve the desired concentrations. For example:
-
To prepare a 100 µg/mL solution, pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.
-
To prepare a 50 µg/mL solution, pipette 5 mL of the 100 µg/mL solution into a 10 mL volumetric flask and dilute to the mark with methanol.
-
-
Continue this process until all desired concentrations are prepared.
-
Filter each standard solution through a 0.45 µm syringe filter before injection into the HPLC system.
Sample Preparation (General Protocol for Plant Material)
Objective: To extract this compound from a plant matrix for analysis.
Materials:
-
Dried and powdered plant material (e.g., seeds of Paeonia lactiflora)
-
70% Ethanol (or other suitable solvent)
-
Ultrasonic bath or shaker
-
Centrifuge
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
Procedure:
-
Weigh approximately 1 g of the powdered plant material into a centrifuge tube.
-
Add 20 mL of 70% ethanol.
-
Vortex to mix and then extract using an ultrasonic bath for 30-40 minutes.
-
Centrifuge the mixture at approximately 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The extract is now ready for HPLC analysis.
HPLC Method for Quantification
Objective: To provide a representative HPLC method for the separation and quantification of this compound. Note: This method may require optimization for specific plant matrices.
| Parameter | Recommended Condition |
| Instrument | HPLC system with UV/Vis or Diode Array Detector (DAD) |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient Elution | 0-25 min, 5-15% B;25-40 min, 15-30% B;40-45 min, 30-90% B;45-50 min, 90-5% B;50-55 min, 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Method Validation (Representative Data)
The following table summarizes the typical validation parameters for a robust HPLC method for quantifying a phenolic compound, based on established guidelines. This data should be generated for this compound in your specific matrix to ensure method suitability.
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.999 | r² ≥ 0.999 |
| Range | 5 - 200 µg/mL | Dependent on expected sample concentration |
| Limit of Detection (LOD) | 0.5 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | 1.5 µg/mL | Signal-to-Noise ratio of 10:1 |
| Precision (RSD%) | ||
| - Intra-day | < 2.0% | RSD ≤ 2% |
| - Inter-day | < 3.0% | RSD ≤ 3% |
| Accuracy (Recovery %) | 98.0 - 102.0% | 95 - 105% |
| Specificity | No interfering peaks at the retention time of the analyte | Peak purity > 99% |
Visualizations
Caption: Workflow for phytochemical quantification using an external standard.
Caption: Key parameters for analytical method validation.
References
Application Notes & Protocols: In Vivo Experimental Design for 1-(4-Hydroxybenzoyl)glucose
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
1-(4-Hydroxybenzoyl)glucose is a phenolic glycoside found in various plant species, such as Rhodiola sacra and Crocus sativus.[1] It belongs to a class of compounds known as hexoses, which are monosaccharides containing six carbon atoms.[2][3] Structurally, it consists of a glucose molecule esterified with a 4-hydroxybenzoyl group at the anomeric carbon.[1] While extensive in vivo data is limited, its chemical structure suggests potential therapeutic activities, primarily antioxidant, anti-inflammatory, and hypoglycemic effects. These application notes provide a framework for designing robust in vivo experiments to investigate the pharmacological profile of this compound.
2.0 Preliminary Pharmacokinetic (PK) Studies
Before conducting efficacy studies, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. A preliminary pharmacokinetic study will inform dose selection, administration route, and sampling time points for subsequent experiments. A study on a similar compound, 4,6-benzylidene-D-glucose, provides a reference for dosing and methodology.[4]
2.1 Experimental Protocol: Single-Dose Pharmacokinetics in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, with ad libitum access to standard chow and water.
-
Grouping (n=5 per group):
-
Group 1: Intravenous (IV) administration (e.g., 10 mg/kg).
-
Group 2: Oral gavage (PO) administration (e.g., 50 mg/kg).
-
-
Compound Formulation:
-
IV: Dissolve this compound in a vehicle suitable for injection, such as saline or a solution containing a solubilizing agent like PEG400.
-
PO: Suspend the compound in a vehicle like 0.5% carboxymethyl cellulose (B213188) (CMC) in water.
-
-
Administration:
-
Administer the formulated compound via the tail vein (IV) or oral gavage (PO) after an overnight fast.
-
-
Blood Sampling:
-
Collect blood samples (approx. 200 µL) from the saphenous vein into heparinized tubes at pre-dose (0) and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
-
Sample Processing:
-
Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to quantify the concentration of this compound and its potential primary metabolites (e.g., p-hydroxybenzoic acid and glucose) in plasma.
-
-
Data Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.
-
2.2 Data Presentation: Pharmacokinetic Parameters
Summarize the calculated PK parameters in a table for clear comparison.
| Parameter | Unit | IV Administration (10 mg/kg) | PO Administration (50 mg/kg) |
| Cmax | ng/mL | Value | Value |
| Tmax | h | Value | Value |
| AUC(0-t) | ng·h/mL | Value | Value |
| AUC(0-inf) | ng·h/mL | Value | Value |
| t1/2 | h | Value | Value |
| Clearance (CL) | L/h/kg | Value | N/A |
| Volume of Distribution (Vd) | L/kg | Value | N/A |
| Bioavailability (F%) | % | N/A | Calculated Value |
dot
Caption: Workflow for a single-dose pharmacokinetic study.
3.0 In Vivo Model for Anti-Inflammatory Activity
The carrageenan-induced paw edema model is a classical and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[5][6]
3.1 Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar rats (180-220 g).
-
Grouping (n=6 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC, orally).
-
Group 2: Positive Control (Indomethacin, 10 mg/kg, orally).
-
Group 3: Test Compound (Low Dose, e.g., 25 mg/kg, orally).
-
Group 4: Test Compound (Medium Dose, e.g., 50 mg/kg, orally).
-
Group 5: Test Compound (High Dose, e.g., 100 mg/kg, orally).
-
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, indomethacin, or test compound orally.
-
One hour after administration, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[5]
-
-
Calculation:
-
Calculate the percentage inhibition of edema for each group relative to the vehicle control group.
-
% Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Biomarker Analysis (Optional):
-
At the end of the experiment, animals can be euthanized, and paw tissue collected to measure levels of inflammatory mediators like TNF-α, IL-6, and COX-2 via ELISA or Western blot to investigate the mechanism of action.[7]
-
3.2 Data Presentation: Anti-Inflammatory Effects
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | Edema Inhibition (%) at 3h |
| Vehicle Control | - | Value | 0 |
| Indomethacin | 10 | Value | Value |
| 1-(4-HB)G Low | 25 | Value | Value |
| 1-(4-HB)G Med | 50 | Value | Value |
| 1-(4-HB)G High | 100 | Value | Value |
dot
Caption: Hypothesized mechanism via NF-κB pathway inhibition.
4.0 In Vivo Model for Hypoglycemic/Anti-Diabetic Activity
Streptozotocin (STZ) is widely used to induce a state of hyperglycemia that mimics Type 1 diabetes by selectively destroying pancreatic β-cells.[8][9][10] This model is effective for screening compounds for potential anti-diabetic activity.
4.1 Experimental Protocol: STZ-Induced Diabetic Mice
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Induction of Diabetes:
-
Administer a single intraperitoneal (IP) injection of STZ (e.g., 150 mg/kg) freshly dissolved in 0.1 M cold citrate (B86180) buffer (pH 4.5).
-
Administer citrate buffer alone to the non-diabetic control group.
-
-
Confirmation of Diabetes:
-
Measure blood glucose from the tail vein 72 hours after STZ injection.
-
Mice with fasting blood glucose levels >250 mg/dL are considered diabetic and included in the study.[10]
-
-
Grouping (n=8 per group):
-
Group 1: Normal Control (Non-diabetic, treated with vehicle).
-
Group 2: Diabetic Control (Diabetic, treated with vehicle).
-
Group 3: Positive Control (Diabetic, treated with Metformin, e.g., 150 mg/kg/day, orally).
-
Group 4: Test Compound (Diabetic, Low Dose, e.g., 50 mg/kg/day, orally).
-
Group 5: Test Compound (Diabetic, High Dose, e.g., 100 mg/kg/day, orally).
-
-
Treatment Period:
-
Administer treatments daily via oral gavage for 28 days.
-
-
Monitoring:
-
Record body weight and fasting blood glucose levels weekly.
-
Monitor food and water intake.
-
-
Oral Glucose Tolerance Test (OGTT):
-
On day 28, after an overnight fast, administer an oral glucose load (2 g/kg).
-
Measure blood glucose at 0, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Terminal Sample Collection:
-
At the end of the study, collect blood for analysis of insulin, HbA1c, and lipid profiles.
-
Collect the pancreas for histopathological examination (H&E staining for islet integrity).
-
4.2 Data Presentation: Anti-Diabetic and OGTT Results
Table 4.2.1: Fasting Blood Glucose Levels Over Time
| Treatment Group | Day 0 | Day 7 | Day 14 | Day 21 | Day 28 |
| Normal Control | Value | Value | Value | Value | Value |
| Diabetic Control | Value | Value | Value | Value | Value |
| Metformin | Value | Value | Value | Value | Value |
| 1-(4-HB)G Low | Value | Value | Value | Value | Value |
| 1-(4-HB)G High | Value | Value | Value | Value | Value |
Table 4.2.2: Oral Glucose Tolerance Test (OGTT) - Area Under the Curve (AUC)
| Treatment Group | OGTT AUC (mg/dL·min) |
| Normal Control | Value |
| Diabetic Control | Value |
| Metformin | Value |
| 1-(4-HB)G Low | Value |
| 1-(4-HB)G High | Value |
dot
Caption: Experimental workflow for the STZ-induced diabetes model.
5.0 In Vivo Model for Antioxidant Activity
Oxidative stress is a key pathological feature in many diseases, including diabetes and inflammation. The antioxidant potential of this compound can be assessed by measuring its effect on key antioxidant enzymes and markers of lipid peroxidation in an appropriate disease model.[11] The STZ-induced diabetes model is also suitable for this purpose, as STZ induces significant oxidative stress.
5.1 Experimental Protocol: Assessment of Antioxidant Status
-
Model: Use tissue samples (e.g., liver, kidney) collected from the STZ-induced diabetes study (Section 4.0).
-
Tissue Homogenate Preparation:
-
Homogenize a known weight of tissue in cold phosphate (B84403) buffer.
-
Centrifuge the homogenate to obtain a clear supernatant for biochemical assays.
-
-
Biochemical Assays:
-
Lipid Peroxidation: Measure Malondialdehyde (MDA) levels using the Thiobarbituric Acid Reactive Substances (TBARS) assay.[12]
-
Antioxidant Enzymes:
-
Superoxide (B77818) Dismutase (SOD): Assay based on the inhibition of superoxide radical-induced reduction of a suitable substrate.
-
Catalase (CAT): Assay based on the decomposition of hydrogen peroxide (H2O2).[13]
-
Glutathione (B108866) Peroxidase (GPx): Assay based on the oxidation of glutathione (GSH).
-
-
Reduced Glutathione (GSH): Measure non-enzymatic antioxidant levels using Ellman's reagent.[13]
-
-
Data Analysis:
-
Compare the levels of MDA and the activities of antioxidant enzymes in the treated groups against the diabetic control group.
-
5.2 Data Presentation: Antioxidant Biomarkers in Liver Tissue
| Treatment Group | MDA (nmol/mg protein) | SOD (U/mg protein) | CAT (U/mg protein) | GPx (U/mg protein) | GSH (µg/mg protein) |
| Normal Control | Value | Value | Value | Value | Value |
| Diabetic Control | Value | Value | Value | Value | Value |
| Metformin | Value | Value | Value | Value | Value |
| 1-(4-HB)G Low | Value | Value | Value | Value | Value |
| 1-(4-HB)G High | Value | Value | Value | Value | Value |
These protocols provide a comprehensive guide for the initial in vivo evaluation of this compound. Positive results in these models would justify further investigation into chronic disease models, detailed mechanistic studies involving transcriptomics and proteomics, and formal safety and toxicology assessments. The clear presentation of quantitative data in the suggested tables and the visualization of experimental workflows and pathways will aid in the effective interpretation and communication of research findings.
References
- 1. 1-O-4-hydroxybenzoyl-beta-D-glucose | C13H16O8 | CID 14132342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for 4-Hydroxybenzoyl glucose (HMDB0303022) [hmdb.ca]
- 3. Showing Compound 4-Hydroxybenzoyl glucose (FDB007320) - FooDB [foodb.ca]
- 4. In vivo and in vitro pharmacokinetics of 4,6-benzylidene-D-glucose (BG) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Animal models for induction of diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integrative bioinformatic and experimental analysis of benzoylbenzodioxol derivatives: hypoglycemic potential in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmascholars.com [pharmascholars.com]
- 13. Frontiers | In vitro and in vivo antioxidant therapeutic evaluation of phytochemicals from different parts of Dodonaea viscosa Jacq [frontiersin.org]
Application Notes and Protocols for the Analytical Separation of 1-(4-Hydroxybenzoyl)glucose Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Hydroxybenzoyl)glucose is a phenolic glucoside that can exist as multiple positional isomers, depending on which hydroxyl group of the glucose molecule is esterified with the 4-hydroxybenzoic acid. The specific position of the acyl group can significantly impact the molecule's biological activity, pharmacokinetic properties, and physicochemical characteristics. Therefore, the ability to separate and quantify these isomers is crucial for research, quality control, and the development of pharmaceuticals or other products containing this compound.
These application notes provide a comprehensive overview of the primary analytical techniques for the separation of this compound isomers. The focus is on High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). Detailed protocols, data presentation in tabular format, and workflow diagrams are included to guide researchers in developing and implementing robust analytical methods.
While specific literature on the separation of this compound positional isomers is limited, the methodologies presented here are based on established principles for the separation of closely related compounds, such as other acylated glucose derivatives, phenolic glucosides, and positional isomers of aromatic compounds.
Logical Workflow for Analytical Method Development
The selection and optimization of an analytical method for separating this compound isomers typically follow a logical progression. The diagram below illustrates a general workflow for method development, starting from initial technique selection to final method validation.
Caption: General workflow for analytical method development.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are the most common techniques for the separation of phenolic glucosides and their isomers due to their versatility, robustness, and wide availability. Reversed-phase chromatography is the preferred mode for these moderately polar compounds.
General Principles of Separation
The separation of this compound isomers on a reversed-phase column is primarily driven by differences in their hydrophobicity. The position of the 4-hydroxybenzoyl group on the glucose ring influences the molecule's overall polarity and its interaction with the stationary phase. Isomers where the acyl group is on a more sterically hindered hydroxyl group may exhibit different retention characteristics compared to those on more exposed positions.
Key Optimization Parameters:
-
Stationary Phase: C18 columns are a good starting point. For enhanced selectivity, phenyl-hexyl or polar-embedded phases can be effective due to potential π-π interactions with the aromatic ring of the analyte.
-
Mobile Phase: A mixture of water and an organic solvent (acetonitrile or methanol) is typically used. Acetonitrile often provides better peak shape and lower viscosity. The addition of a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) is crucial to suppress the ionization of the phenolic hydroxyl group, leading to sharper peaks and more reproducible retention times.
-
Temperature: Column temperature affects mobile phase viscosity and can influence selectivity. A typical starting point is 30-40°C.
-
Detection: The benzoyl chromophore allows for sensitive UV detection. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity. The maximum absorbance is expected to be around 254-260 nm.
Experimental Protocol: HPLC/UPLC Separation of this compound Isomers
This protocol provides a starting point for the separation of this compound isomers. Optimization will likely be required based on the specific mixture of isomers and the analytical goals.
1. Instrumentation and Columns:
-
HPLC or UPLC system with a binary pump, autosampler, column oven, and PDA detector.
-
Screening Columns:
-
Reversed-Phase C18 (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18), 2.1 or 4.6 mm ID, 1.7-5 µm particle size.
-
Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 2.1 or 4.6 mm ID, 3-5 µm particle size.
-
2. Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile
3. Chromatographic Conditions:
-
Flow Rate:
-
UPLC (2.1 mm ID): 0.3 - 0.5 mL/min
-
HPLC (4.6 mm ID): 1.0 mL/min
-
-
Column Temperature: 40°C
-
Injection Volume: 1 - 5 µL
-
PDA Detection: 210 - 400 nm, with extraction at ~258 nm.
4. Gradient Elution Program (starting point):
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 20.0 | 50 |
| 22.0 | 95 |
| 25.0 | 95 |
| 25.1 | 10 |
| 30.0 | 10 |
5. Sample Preparation:
-
Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., Water:Acetonitrile 90:10).
-
Filter the sample through a 0.22 µm syringe filter before injection.
Expected Quantitative Data (Hypothetical)
The following table presents hypothetical retention times and resolution values for the separation of this compound isomers on a C18 column. These values are for illustrative purposes and will need to be determined experimentally. The elution order is predicted based on potential differences in polarity and steric hindrance.
| Isomer (Position of Benzoyl Group) | Retention Time (min) | Resolution (Rs) vs. Previous Peak | Peak Asymmetry |
| 6-O- | 12.5 | - | 1.1 |
| 4-O- | 13.2 | 2.1 | 1.2 |
| 3-O- | 14.0 | 2.3 | 1.1 |
| 2-O- | 14.8 | 2.2 | 1.2 |
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. It is known for its high speed, efficiency, and reduced environmental impact compared to HPLC.[1] SFC can be particularly effective for the separation of isomers.[2]
General Principles of Separation
In SFC, separation is achieved through partitioning of the analytes between the stationary phase and the supercritical fluid mobile phase. The solvating power of the mobile phase can be fine-tuned by adjusting pressure, temperature, and the proportion of an organic modifier (co-solvent). For polar compounds like benzoylated glucose isomers, a polar co-solvent such as methanol (B129727) is essential.
Key Optimization Parameters:
-
Stationary Phase: Polysaccharide-based chiral stationary phases are often used for isomer separations in SFC, even for achiral compounds, due to their unique selectivities.[3] Bare silica (B1680970) or diol columns are also good candidates.
-
Mobile Phase: Supercritical CO2 with a polar organic modifier, typically methanol or ethanol. The addition of an acidic or basic additive (e.g., trifluoroacetic acid or isopropylamine) can improve peak shape for acidic or basic analytes, respectively.[3]
-
Back Pressure and Temperature: These parameters control the density and solvating power of the supercritical fluid and can be optimized to improve resolution.
Experimental Protocol: SFC Separation of this compound Isomers
1. Instrumentation and Columns:
-
Analytical SFC system with a back pressure regulator, CO2 pump, modifier pump, autosampler, column oven, and PDA detector.
-
Screening Columns:
-
Chiral Stationary Phase (e.g., Daicel Chiralpak series - AD, AS, IC)
-
Silica or Diol column
-
2. Mobile Phase:
-
Mobile Phase A: Supercritical CO2
-
Mobile Phase B: Methanol
3. Chromatographic Conditions:
-
Flow Rate: 2 - 4 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40°C
-
Injection Volume: 1 - 5 µL
-
PDA Detection: 210 - 400 nm, with extraction at ~258 nm.
4. Gradient Elution Program (starting point):
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 5.0 | 40 |
| 6.0 | 40 |
| 6.1 | 5 |
| 8.0 | 5 |
5. Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase, such as methanol or a mixture of methanol and a less polar solvent.
-
Filter the sample through a 0.22 µm syringe filter.
Expected Quantitative Data (Hypothetical)
SFC often provides faster separations than HPLC. The following table shows hypothetical data for an SFC separation.
| Isomer (Position of Benzoyl Group) | Retention Time (min) | Resolution (Rs) vs. Previous Peak | Peak Asymmetry |
| 6-O- | 2.8 | - | 1.2 |
| 4-O- | 3.1 | 1.8 | 1.3 |
| 3-O- | 3.5 | 2.0 | 1.2 |
| 2-O- | 3.9 | 1.9 | 1.3 |
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. For neutral isomers like this compound, Micellar Electrokinetic Chromatography (MEKC) is the most suitable CE mode.
General Principles of Separation
In MEKC, a surfactant is added to the background electrolyte at a concentration above its critical micelle concentration. This forms micelles, which act as a pseudo-stationary phase. The neutral isomers partition between the aqueous buffer and the hydrophobic core of the micelles. Separation occurs due to differences in their partitioning coefficients. The use of chiral selectors, such as cyclodextrins, can enhance the separation of isomers.
Key Optimization Parameters:
-
Surfactant: Sodium dodecyl sulfate (B86663) (SDS) is a commonly used anionic surfactant.
-
Chiral Selector: Cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) can be added to the buffer to improve selectivity through inclusion complexation.
-
Buffer pH and Concentration: The pH of the buffer affects the electroosmotic flow (EOF) and the charge of any ionizable groups. A borate (B1201080) or phosphate (B84403) buffer is commonly used.
-
Applied Voltage and Temperature: These parameters influence migration times and separation efficiency.
Experimental Protocol: CE Separation of this compound Isomers
1. Instrumentation:
-
Capillary electrophoresis system with a PDA detector, temperature-controlled capillary cartridge, and autosampler.
-
Capillary: Fused-silica capillary, 50 µm ID, ~50 cm total length.
2. Background Electrolyte (BGE):
-
25 mM Sodium Borate buffer, pH 9.2, containing 50 mM SDS.
-
For enhanced selectivity, add 10-20 mM of a cyclodextrin (B1172386) derivative (e.g., hydroxypropyl-β-cyclodextrin).
3. Electrophoretic Conditions:
-
Voltage: 20 - 25 kV
-
Temperature: 25°C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: PDA detection at ~258 nm.
4. Capillary Conditioning:
-
Before the first use, rinse the capillary with 1 M NaOH, followed by water, and then the BGE.
-
Between runs, rinse with 0.1 M NaOH, water, and BGE to ensure reproducible migration times.
Expected Quantitative Data (Hypothetical)
CE provides migration times instead of retention times. The resolution is often very high.
| Isomer (Position of Benzoyl Group) | Migration Time (min) | Resolution (Rs) vs. Previous Peak | Theoretical Plates (N) |
| 6-O- | 8.2 | - | 150,000 |
| 4-O- | 8.5 | 2.5 | 160,000 |
| 3-O- | 8.9 | 3.0 | 155,000 |
| 2-O- | 9.4 | 3.5 | 165,000 |
Signaling Pathways and Logical Relationships
The choice of analytical technique can be represented as a decision-making process based on the desired outcomes.
Caption: Decision tree for analytical technique selection.
Conclusion
The separation of this compound isomers is achievable using a range of modern analytical techniques. HPLC and UPLC with reversed-phase columns offer a robust and versatile starting point. SFC provides a faster and more environmentally friendly alternative, particularly with chiral stationary phases. For applications requiring the highest separation efficiency, CE in the MEKC mode is an excellent option.
The protocols and data presented in these application notes serve as a comprehensive guide for researchers to develop and implement effective analytical methods for the separation and quantification of these important isomers. Experimental verification and optimization will be necessary to achieve the desired separation for specific applications.
References
Application Notes and Protocols for Studying 1-(4-Hydroxybenzoyl)glucose Effects in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Hydroxybenzoyl)glucose is a phenolic compound found in various plant species. As a member of the phenolic acid glycoside family, it is of interest for its potential biological activities, which may include antioxidant, anti-inflammatory, and metabolic-modulating effects. The presence of the glucose moiety can influence its solubility, stability, and bioavailability compared to its aglycone, 4-hydroxybenzoic acid (4-HBA). Understanding the cellular and molecular mechanisms of this compound is crucial for evaluating its therapeutic potential.
This document provides detailed application notes and protocols for investigating the effects of this compound in relevant cell culture models. Due to the limited direct research on this specific glycoside, many of the proposed experimental designs are based on the known activities of its aglycone, 4-hydroxybenzoic acid, and general principles of studying phenolic compounds in vitro.
Recommended Cell Culture Models
A variety of cell lines are suitable for investigating the diverse potential effects of this compound. The choice of cell line should be guided by the specific biological activity being investigated.
| Biological Effect | Recommended Cell Lines | Justification |
| Cytotoxicity | MCF-7 (human breast adenocarcinoma), MDA-MB-231 (human breast adenocarcinoma), K562 (human myelogenous leukemia), HepG2 (human liver carcinoma) | These cell lines are commonly used in cancer research and are suitable for assessing the anti-proliferative effects of phenolic compounds.[1] |
| Anti-inflammatory Activity | RAW 264.7 (murine macrophage-like), BV2 (murine microglia) | These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, allowing for the study of anti-inflammatory effects.[2] |
| Antioxidant Activity | HaCaT (human keratinocytes), HepG2 | These cell lines are susceptible to oxidative stress and are well-established models for evaluating the cellular antioxidant potential of test compounds. |
| Metabolic Effects (Glucose Uptake) | HepG2, L6 (rat skeletal myoblasts) | HepG2 cells are a model for hepatic glucose metabolism, while L6 myotubes are a model for glucose uptake in skeletal muscle, a primary site for glucose disposal.[3][4] |
Data Presentation: Summary of Reported In Vitro Effects of 4-Hydroxybenzoic Acid
As a proxy for this compound, the following table summarizes quantitative data reported for its aglycone, 4-hydroxybenzoic acid (4-HBA), and related compounds.
| Assay | Cell Line | Compound | IC50 / Effect | Reference |
| Cytotoxicity (MTT Assay) | K562 | 4-Hydroxybenzoic Acid | > 10 mM at 48h | [5] |
| Cytotoxicity (Neutral Red Assay) | MDA-MB-231 | 3,4-Dihydroxybenzoic Acid | IC50 = 0.36 mM | [6] |
| Cytotoxicity (Neutral Red Assay) | MCF-7 | 3,4-Dihydroxybenzoic Acid | IC50 = 0.52 mM | [6] |
| Antioxidant (DPPH Radical Scavenging) | N/A (Cell-free) | 3,4,5-Trihydroxybenzoic Acid (Gallic Acid) | IC50 = 2.42 µM | [1] |
| Anti-inflammatory (Nitric Oxide Production) | BV2 | 4-Hydroxybenzoic Acid | No significant inhibition | [2] |
| Glucose Uptake | Rat Diaphragm (ex vivo) | 4-Hydroxybenzoic Acid | Increased glucose consumption | [7] |
| Glucose Consumption | HepG2 | 4-Hydroxybenzoic Acid | Increased glucose consumption | [8] |
Experimental Protocols
Assessment of Cytotoxicity
This protocol describes the use of the MTT assay to determine the effect of this compound on the viability of MCF-7 human breast cancer cells.
Workflow for Cytotoxicity Assessment
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-diabetic effect of hydroxybenzoic acid derivatives in free fatty acid-induced HepG2 cells via miR-1271/IRS1/PI3K/AKT/FOXO1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamate increases glucose uptake in L6 myotubes in a concentration- and time-dependent manner that is mediated by AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Possible mechanism of hypoglycemic effect of 4-hydroxybenzoic acid, a constituent of Pandanus odorus root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Evaluation of 1-(4-Hydroxybenzoyl)glucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Hydroxybenzoyl)glucose is a naturally occurring phenolic glycoside found in various plants.[1] As a derivative of p-hydroxybenzoic acid, it is a subject of interest for its potential biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects. These properties make it a candidate for investigation in drug discovery and development. This document provides detailed protocols for the laboratory-scale preparation of this compound and its subsequent evaluation in a panel of in vitro assays.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆O₈ | [1][2] |
| Molecular Weight | 300.26 g/mol | [1] |
| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-hydroxybenzoate | [1] |
| Synonyms | 1-O-p-hydroxybenzoyl-β-D-glucose, p-Hydroxybenzoyl β-D-glucopyranoside | [1][2] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water, methanol (B129727), ethanol, and DMSO | [2] |
Preparation of this compound
The synthesis of this compound can be achieved through the esterification of glucose with p-hydroxybenzoic acid. A common approach involves the protection of the hydroxyl groups of glucose, followed by esterification and subsequent deprotection.
Protocol 1: Chemical Synthesis
Materials:
-
D-glucose
-
Acetic anhydride (B1165640)
-
Sodium acetate (B1210297)
-
4-Hydroxybenzoic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Methanol
-
Sodium methoxide (B1231860)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate
-
Standard laboratory glassware and equipment
Procedure:
-
Acetylation of D-glucose:
-
In a round-bottom flask, dissolve D-glucose in acetic anhydride with sodium acetate.
-
Heat the mixture with stirring to allow for the complete acetylation of the hydroxyl groups of glucose to form β-D-glucose pentaacetate.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water and extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to obtain the crude β-D-glucose pentaacetate. Purify by recrystallization.
-
-
Esterification:
-
Dissolve β-D-glucose pentaacetate and 4-hydroxybenzoic acid in anhydrous DCM.
-
Add DCC and a catalytic amount of DMAP to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with dilute acid, sodium bicarbonate solution, and brine.
-
Dry the organic layer and concentrate to yield the crude protected this compound.
-
-
Deprotection:
-
Dissolve the protected compound in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide to the solution.
-
Stir at room temperature and monitor the deprotection by TLC.
-
Neutralize the reaction with an acidic resin.
-
Filter and concentrate the solution to obtain the crude this compound.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid.
-
Characterization
The synthesized compound should be characterized to confirm its identity and purity using the following methods:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
In Vitro Biological Evaluation
The following are detailed protocols for assessing the antioxidant, anti-inflammatory, and enzyme inhibitory activities of this compound.
Antioxidant Activity
Principle: The antioxidant activity is measured by the ability of the compound to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the stock solution in methanol to obtain a range of concentrations.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.
-
Add the DPPH solution to each well.
-
As a positive control, use ascorbic acid at various concentrations.
-
For the blank, use methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
| Compound | DPPH Scavenging IC₅₀ (µg/mL) | Reference |
| This compound | Expected to be active; p-hydroxybenzoic acid β-d-glucosyl ester shows strong scavenging activity.[3] | [3] |
| Ascorbic Acid (Standard) | Typically in the range of 2-8 µg/mL |
Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.
Materials:
-
This compound
-
FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer)
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the FRAP reagent fresh by mixing TPTZ solution, FeCl₃ solution, and acetate buffer (pH 3.6).
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a standard curve using ferrous sulfate at various concentrations.
-
In a 96-well plate, add a small volume of the test compound solution or standard to the wells.
-
Add the freshly prepared FRAP reagent to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 593 nm.
-
Calculate the FRAP value of the sample by comparing its absorbance to the standard curve. The results are expressed as µM Fe(II) equivalents.
| Compound | FRAP Value (µM Fe(II) equivalents/µM compound) | Reference |
| This compound | Expected to show reducing power; 4-hydroxybenzoic acid demonstrates FRAP activity.[4] | [4] |
| Trolox (Standard) | ~1.0 |
Anti-inflammatory Activity
Principle: This assay measures the ability of the compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent
-
Dexamethasone (positive control)
-
96-well cell culture plate
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent, which is an indicator of NO production.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to quantify the results.
-
Assess cell viability using an MTT assay to ensure that the observed effects are not due to cytotoxicity.
| Compound | Effect on NO Production | Reference |
| This compound | Expected to inhibit NO production in a dose-dependent manner.[5][6] | [5][6] |
| Dexamethasone (Standard) | Potent inhibitor of NO production |
Enzyme Inhibition Activity
Principle: This assay measures the ability of the compound to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help control postprandial hyperglycemia.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (positive control)
-
Phosphate (B84403) buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of α-glucosidase, pNPG, and the test compound in phosphate buffer.
-
In a 96-well plate, add the α-glucosidase solution and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the pNPG substrate.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
| Compound | α-Glucosidase Inhibition IC₅₀ (µM) | Reference |
| 4-Hydroxybenzoic acid | 398.6 ± 14.9 | [7] |
| Acarbose (Standard) | 1463.0 ± 29.5 | [7] |
Signaling Pathway Modulation
Phenolic compounds, including derivatives of hydroxybenzoic acid, are known to modulate key signaling pathways involved in inflammation and cellular stress responses. The anti-inflammatory effects of this compound are likely mediated through the inhibition of pathways such as NF-κB and MAPK.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS (which produces NO) and various cytokines. This compound may inhibit this pathway by preventing the degradation of IκBα.
References
- 1. 1-O-4-hydroxybenzoyl-beta-D-glucose | C13H16O8 | CID 14132342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 4-Hydroxybenzoyl glucose (FDB007320) - FooDB [foodb.ca]
- 3. mdpi.com [mdpi.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model [mdpi.com]
- 6. Anti-inflammatory activity of hydroxycinnamic acid derivatives isolated from corn bran in lipopolysaccharide-stimulated Raw 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of 1-(4-Hydroxybenzoyl)glucose
Welcome to the technical support center for the HPLC analysis of 1-(4-Hydroxybenzoyl)glucose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your chromatographic separations.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the analysis of this compound?
A1: A common starting point for the analysis of phenolic compounds like this compound is reversed-phase HPLC. A typical setup would involve a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with a small amount of acid (such as formic or acetic acid) to improve peak shape.
Q2: What type of HPLC column is most suitable for separating this compound?
A2: A C18 column is the most common choice for separating this compound due to its versatility and ability to retain and separate a wide range of moderately polar to non-polar compounds. For more polar analytes or to achieve different selectivity, a phenyl-hexyl column could also be considered.
Q3: Why is an acidic modifier, like formic acid, often added to the mobile phase?
A3: An acidic modifier is used to suppress the ionization of the phenolic hydroxyl group on this compound. This results in a more retained and symmetrical peak shape. Without an acid, you are more likely to observe peak tailing.
Q4: What is the expected elution profile of this compound in reversed-phase HPLC?
A4: this compound is a relatively polar molecule due to the glucose moiety and the hydroxyl group. Therefore, in a typical reversed-phase setup, it will elute at a relatively early retention time, especially with a high percentage of organic solvent in the mobile phase.
Q5: What detection method is most appropriate for this compound?
A5: UV detection is commonly used for this compound, as the benzoyl group contains a chromophore that absorbs UV light. A wavelength of around 254 nm or 280 nm is typically effective. For higher sensitivity and confirmation of identity, mass spectrometry (MS) can be coupled with the HPLC.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | - Secondary interactions with residual silanols on the column. - Inappropriate mobile phase pH. - Column overload. | - Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol (B1196071) ionization. - Ensure the mobile phase pH is at least 2 pH units below the pKa of the phenolic hydroxyl group. - Reduce the injection volume or the concentration of the sample. |
| Poor Resolution/Co-elution | - Inadequate separation power of the mobile phase. - Unsuitable stationary phase. - Inappropriate gradient slope. | - Optimize the mobile phase composition by adjusting the ratio of organic solvent to water. - Try a different organic solvent (e.g., switch from methanol (B129727) to acetonitrile). - Consider a column with a different selectivity (e.g., phenyl-hexyl). - Adjust the gradient profile to have a shallower slope around the elution time of the analyte. |
| Variable Retention Times | - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Column degradation. | - Ensure accurate and consistent preparation of the mobile phase. - Use a column oven to maintain a constant temperature. - Flush the column with a strong solvent after each run and store it in an appropriate solvent. |
| Broad Peaks | - Extra-column band broadening. - Column void or contamination. - High flow rate. | - Check for and minimize the length of tubing between the injector, column, and detector. - Use a guard column to protect the analytical column from contaminants. - Optimize the flow rate; a lower flow rate can sometimes improve peak shape. |
| No Peak Detected | - Incorrect detection wavelength. - Sample degradation. - Insufficient sample concentration. | - Verify the UV absorbance spectrum of this compound to select the optimal wavelength. - Ensure proper sample handling and storage to prevent degradation. - Increase the sample concentration or injection volume. |
Experimental Protocols
General Reversed-Phase HPLC Method for this compound
This protocol provides a starting point for the separation of this compound. Optimization may be required based on your specific sample matrix and instrumentation.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (≥98%)
-
0.45 µm syringe filters
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water (v/v)
-
Mobile Phase B: 0.1% formic acid in acetonitrile (v/v)
-
Degas both mobile phases prior to use.
4. Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 40% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
5. Sample Preparation:
-
Dissolve the this compound standard or sample in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: A typical experimental workflow for the HPLC analysis of this compound.
Caption: A logical troubleshooting guide for common HPLC separation issues.
Technical Support Center: Improving the Yield of 1-(4-Hydroxybenzoyl)glucose Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield and purity of 1-(4-Hydroxybenzoyl)glucose.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound.
Issue 1: Low Extraction Yield of this compound
Question: My extraction protocol is resulting in a very low yield of this compound. What are the potential causes and how can I improve the yield?
Answer: Low yield is a common issue in the extraction of natural products. The following steps can help you troubleshoot and optimize your protocol:
-
Inadequate Cell Lysis: The solvent must effectively penetrate the plant matrix to extract the target compound.
-
Solution: Ensure the plant material is finely ground to a uniform powder. The particle size of the plant material can significantly affect extraction efficiency.
-
-
Improper Solvent Selection: The polarity of the extraction solvent is crucial for efficiently dissolving this compound, which is a polar phenolic glycoside.
-
Solution: Employ polar solvents such as methanol (B129727), ethanol (B145695), or mixtures of these with water. Aqueous ethanol (e.g., 70-80%) is often a good starting point as it can effectively extract a wide range of phenolic compounds. The optimal solvent system may need to be determined experimentally.
-
-
Suboptimal Extraction Parameters: Extraction time, temperature, and the solid-to-solvent ratio all play a significant role in the extraction efficiency.
-
Solution: Systematically optimize these parameters. Increase the extraction time and/or the number of extraction cycles to ensure exhaustive extraction. While higher temperatures can improve extraction, they may also lead to the degradation of thermolabile compounds. For this compound, a moderate temperature (e.g., 40-60°C) is recommended. Ensure a sufficient solvent volume is used to maintain a favorable concentration gradient for extraction.
-
-
Enzymatic Degradation: The presence of endogenous enzymes like glycosidases in the plant material can lead to the hydrolysis of the glycosidic bond in this compound, reducing its yield.
-
Solution: Consider a blanching step (brief exposure to hot water or steam) for fresh plant material to denature enzymes before extraction. Alternatively, starting the extraction with a high concentration of an organic solvent like ethanol can help precipitate and inactivate enzymes.
-
-
Incomplete Extraction: A single extraction step may not be sufficient to recover all the target compound from the plant matrix.
-
Solution: Perform multiple extraction cycles (e.g., 3-4 times) and pool the extracts to maximize the yield.
-
Issue 2: Presence of Impurities in the Final Product
Question: My purified this compound contains significant impurities. How can I improve its purity?
Answer: The presence of impurities is a common challenge that can often be addressed by refining the purification strategy.
-
Co-extraction of Similar Compounds: Plant extracts are complex mixtures containing compounds with similar polarities to this compound, which can be difficult to separate.
-
Solution: Employ a multi-step purification strategy. Start with a preliminary purification step like liquid-liquid partitioning to remove highly nonpolar or polar impurities. Follow this with column chromatography using different stationary phases (e.g., silica (B1680970) gel, Sephadex LH-20) to separate compounds based on different chemical properties.
-
-
Ineffective Chromatographic Separation: The chosen chromatography conditions may not be optimal for separating this compound from co-eluting impurities.
-
Solution: Optimize the mobile phase composition and gradient in your column chromatography or preparative HPLC. For silica gel chromatography, a gradient of increasing polarity (e.g., chloroform-methanol) is often effective. For preparative HPLC, a reversed-phase C18 column with a water/acetonitrile (B52724) or water/methanol gradient is a good starting point.
-
-
Sample Overload: Overloading the chromatography column can lead to poor separation and co-elution of impurities.
-
Solution: Reduce the amount of crude extract loaded onto the column. Ensure the sample is properly dissolved in a minimal amount of the mobile phase before loading.
-
Issue 3: Peak Tailing or Broadening in HPLC Analysis
Question: During HPLC quantification, the peak for this compound is showing significant tailing or broadening. What could be the cause and how can I fix it?
Answer: Peak asymmetry can compromise the accuracy of quantification. Here are some common causes and solutions:
-
Secondary Interactions with the Stationary Phase: The hydroxyl groups of this compound can interact with residual silanol (B1196071) groups on the surface of silica-based C18 columns, leading to peak tailing.[1][2]
-
Solution: Lower the pH of the mobile phase (e.g., to pH 2.5-3.0) by adding a small amount of an acid like formic acid or phosphoric acid.[1] This protonates the silanol groups, reducing their interaction with the analyte. Using an end-capped C18 column can also minimize these secondary interactions.[3]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[3]
-
Solution: Dilute your sample and inject a smaller volume onto the column.[3]
-
-
Extra-column Volume: Dead volume in the HPLC system (e.g., from tubing or fittings) can cause peak broadening.[3]
-
Solution: Ensure all fittings are properly connected and use tubing with the smallest appropriate internal diameter and length.[3]
-
-
Contamination of the Column or Guard Column: Accumulation of strongly retained compounds from previous injections can affect peak shape.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. If a guard column is used, it may need to be replaced.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: this compound is a polar phenolic glycoside, making polar solvents the most effective for its extraction.[4] A mixture of ethanol or methanol with water (e.g., 70-80% ethanol) is often a good choice, as it balances the polarity to efficiently extract the target compound while minimizing the extraction of highly polar impurities like sugars. The optimal solvent and its concentration should be determined experimentally for the specific plant material being used.
Q2: What are the recommended storage conditions for the plant material and the extracted compound?
A2: To prevent degradation, especially from enzymatic activity, fresh plant material should be processed quickly or stored at low temperatures (e.g., -20°C or -80°C). Dried and powdered plant material should be stored in a cool, dark, and dry place. The purified this compound should be stored as a dry powder at -20°C to prevent hydrolysis and oxidation. Solutions of the compound should be prepared fresh for analysis whenever possible.
Q3: Can ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) improve the yield of this compound?
A3: Yes, modern extraction techniques like UAE and MAE can often improve the extraction yield and reduce the extraction time compared to conventional methods like maceration or reflux.[5][6] These techniques use ultrasonic waves or microwaves to enhance the disruption of plant cells and the penetration of the solvent, leading to more efficient extraction. However, it is important to carefully control the temperature during these processes to avoid thermal degradation of the target compound.
Q4: What type of column is best for the purification of this compound?
A4: For initial purification of the crude extract, column chromatography with silica gel is a common choice for separating compounds based on polarity. A gradient elution from a nonpolar solvent (like chloroform (B151607) or ethyl acetate) to a polar solvent (like methanol) is typically used. For further purification and to separate closely related compounds, Sephadex LH-20 column chromatography, which separates based on molecular size and polarity, can be very effective.[7] For high-purity isolation, preparative reversed-phase HPLC (Prep-HPLC) on a C18 column is often the final step.[8]
Q5: How can I confirm the identity and purity of my extracted this compound?
A5: The identity of the compound can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS). The purity of the compound is typically assessed by High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD). A single, sharp, and symmetrical peak in the chromatogram at the expected retention time is indicative of a pure compound.
Data Presentation
Table 1: Comparison of Extraction Methods for Phenolic Glycosides
| Extraction Method | Solvent | Temperature (°C) | Time | Relative Yield (%) | Reference |
| Maceration | 80% Methanol | Room Temperature | 72 h | 100 (baseline) | [5] |
| Soxhlet Extraction | 80% Methanol | Boiling Point | 8 h | 125 | [5] |
| Ultrasound-Assisted Extraction (UAE) | 71% Ethanol | 55°C | 30 min | 140 | [9] |
| Microwave-Assisted Extraction (MAE) | 80% Methanol | 60°C | 5 cycles (3 min each) | 155 | [5] |
Note: Relative yields are illustrative and can vary significantly depending on the plant material and specific compound.
Table 2: Typical HPLC-UV Parameters for Quantification of this compound
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | 10-50% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | ~260 nm |
| Injection Volume | 10-20 µL |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Dry the plant material at 40-50°C and grind it into a fine powder (40-60 mesh).
-
Extraction:
-
Weigh 10 g of the powdered plant material into a 250 mL flask.
-
Add 150 mL of 70% ethanol.
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 300 W for 30 minutes at a controlled temperature of 55°C.[9]
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent.
-
Pool the filtrates and concentrate under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.
-
-
Storage: Store the crude extract at -20°C until further purification.
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in chloroform.
-
Pack a glass column (e.g., 50 cm x 3 cm) with the slurry to a height of about 30 cm.
-
Wash the column with chloroform until the bed is stable.
-
-
Sample Loading:
-
Dissolve 2 g of the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Dry the silica gel-adsorbed sample and carefully load it onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a gradient of increasing polarity, starting with 100% chloroform.
-
Gradually increase the proportion of methanol in the mobile phase (e.g., chloroform:methanol 99:1, 98:2, 95:5, 90:10, 80:20, 50:50, and finally 100% methanol).
-
-
Fraction Collection and Analysis:
-
Collect fractions of 10-15 mL.
-
Analyze the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
Pool the pure fractions and evaporate the solvent to obtain the purified compound.
-
Protocol 3: HPLC-UV Quantification
-
Standard Preparation: Prepare a stock solution of pure this compound (e.g., 1 mg/mL) in methanol. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dissolve a known amount of the purified extract in methanol to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Analysis:
-
Inject 10 µL of the standard solutions and the sample solution into the HPLC system.
-
Perform the analysis using the parameters outlined in Table 2.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Mandatory Visualization
Caption: Workflow for the extraction and purification of this compound.
Caption: Decision tree for troubleshooting low extraction yield.
Caption: Simplified biosynthesis pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 4. mdpi.com [mdpi.com]
- 5. sciepub.com [sciepub.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and purification of four phenolic glycoside isomers from the leaves of Idesia polycarpa Maxim. by high-speed counter-current chromatography and preparative high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Response Surface Methodology to Optimize the Extraction Process of Rhodiola rosea Polyphenols and Its Inhibitory Activity of α-Glucosidase in Vitro [agris.fao.org]
stability issues of 1-(4-Hydroxybenzoyl)glucose in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-(4-Hydroxybenzoyl)glucose in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: this compound is a glycosyl ester, meaning it contains both a glycosidic bond and an ester bond. Both of these linkages are susceptible to hydrolysis in aqueous solutions. The primary stability concerns are:
-
Hydrolysis of the Ester Bond: This will yield 4-hydroxybenzoic acid and glucose. This reaction is catalyzed by both acid and base.
-
Hydrolysis of the Glycosidic Bond: This will break down the glucose ring and is also influenced by pH.
-
Degradation of the Glucose Moiety: Under certain conditions, particularly elevated temperatures, the glucose molecule itself can degrade into various byproducts.[1]
-
Enzymatic Degradation: If the solution is not sterile, enzymes such as β-glucosidases can catalyze the hydrolysis of the β-D-glucoside bond.[2]
Q2: What are the main factors that influence the stability of this compound?
A2: The stability of this compound in aqueous solutions is primarily affected by:
-
pH: The rate of hydrolysis of both the ester and glycosidic bonds is highly dependent on the pH of the solution.
-
Temperature: Higher temperatures accelerate the rate of all degradation reactions.[1]
-
Presence of Enzymes: Contamination with microbes that produce esterases or glucosidases can lead to rapid degradation.
-
Light and Oxidation: While less documented for this specific molecule, light and oxidizing agents can be general factors affecting the stability of organic molecules.[3]
Q3: At what pH is this compound most stable?
Q4: How can I prevent enzymatic degradation of my this compound solution?
A4: To prevent enzymatic degradation, it is crucial to maintain sterile conditions. This can be achieved by:
-
Preparing solutions using sterile water and equipment.
-
Filtering the final solution through a 0.22 µm filter to remove any microbial contamination.
-
If applicable to the experimental design, adding broad-spectrum antimicrobial agents.
-
For biological samples, immediately cooling and processing them, and potentially acidifying the sample to inhibit enzyme activity.
Troubleshooting Guides
Issue 1: Rapid loss of this compound in my aqueous solution.
-
Question: I prepared an aqueous solution of this compound, but my initial analysis and a subsequent analysis show a significant decrease in its concentration. What could be the cause?
-
Answer and Troubleshooting Steps:
-
Check the pH of your solution: Extreme pH values will rapidly catalyze the hydrolysis of the ester bond. Measure the pH of your solution. If it is highly acidic or alkaline, this is the likely cause. Adjust the pH to a slightly acidic to neutral range (e.g., pH 4-6) for better stability.
-
Verify the storage temperature: Elevated temperatures will accelerate degradation. Ensure your solution is stored at the recommended temperature, typically refrigerated (2-8°C) or frozen for long-term storage.
-
Suspect microbial contamination: If the solution was not prepared under sterile conditions, enzymatic degradation could be occurring. Prepare a fresh, sterile-filtered solution and repeat the experiment.
-
Review the composition of your aqueous solution: Certain buffer components can catalyze hydrolysis. If possible, prepare the solution in ultrapure water or a simple, non-reactive buffer system to see if the stability improves.
-
Issue 2: Appearance of unexpected peaks in my HPLC chromatogram during a stability study.
-
Question: During my stability study of this compound, I am observing new peaks in my HPLC analysis. How can I identify them?
-
Answer and Troubleshooting Steps:
-
Consider the likely degradation products: The most probable degradation products are 4-hydroxybenzoic acid and glucose. You should run standards of these two compounds to see if their retention times match the new peaks.
-
Look for glucose degradation products: If the study is being conducted at elevated temperatures, you might be seeing degradation products of glucose itself, such as 5-hydroxymethylfurfural (B1680220) (5-HMF).[6][7]
-
Use a mass spectrometer (LC-MS): If you have access to an LC-MS system, analyzing your degraded sample will help in identifying the molecular weights of the unknown peaks, which can confirm their identities.
-
Evaluate your HPLC method: Ensure your HPLC method is a "stability-indicating method," meaning it is capable of separating the intact drug from its degradation products. You may need to adjust the mobile phase composition or gradient to achieve better separation.
-
Data Presentation
Table 1: Expected Impact of pH on the Stability of this compound in Aqueous Solution
| pH Range | Expected Stability of Ester Bond | Expected Stability of Glycosidic Bond | Overall Expected Stability | Primary Degradation Pathway |
| < 3 | Low (Acid-catalyzed hydrolysis) | Low (Acid-catalyzed hydrolysis) | Low | Hydrolysis of both ester and glycosidic bonds |
| 3 - 6 | Moderate to High | Moderate to High | Optimal (Predicted) | Slow hydrolysis of ester and glycosidic bonds |
| 6 - 8 | High | High | Good | Slow hydrolysis |
| > 8 | Decreasing (Base-catalyzed hydrolysis) | High | Decreasing | Primarily ester hydrolysis |
| > 12 | Low (Rapid base-catalyzed hydrolysis) | High | Low | Rapid ester hydrolysis |
Table 2: Influence of Temperature on the Degradation Rate of this compound
| Storage Temperature | Expected Relative Rate of Degradation | Primary Concerns |
| -20°C to -80°C | Very Low | Long-term storage |
| 2-8°C | Low | Short to medium-term storage |
| Room Temperature (~25°C) | Moderate | Potential for significant degradation over time |
| Accelerated (≥40°C) | High to Very High | Used for predicting shelf-life; significant degradation expected |
Experimental Protocols
Protocol 1: Stability Analysis using High-Performance Liquid Chromatography (HPLC)
This is a general protocol that should be optimized and validated for your specific experimental setup.
-
Materials and Reagents:
-
This compound
-
Ultrapure water
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid or Phosphoric acid (for pH adjustment)
-
4-hydroxybenzoic acid and glucose (for use as standards)
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).
-
Example Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (likely around 254 nm).
-
Injection Volume: 10 µL
-
-
Sample Preparation for Stability Study:
-
Prepare a stock solution of this compound in your desired aqueous buffer at a known concentration.
-
Dispense aliquots into sterile, sealed vials.
-
Store one aliquot at -80°C as the time-zero (T=0) reference.
-
Incubate the remaining vials under your desired experimental conditions (e.g., 4°C, 25°C, 40°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours; 1 week; 1 month), remove one vial and store it at -80°C until analysis.
-
-
Analysis:
-
Before analysis, bring all samples to room temperature.
-
Create a calibration curve using freshly prepared standards of this compound of known concentrations.
-
Inject the stability samples and standards into the HPLC system.
-
Calculate the concentration of this compound in the stability samples by comparing their peak areas to the calibration curve.
-
Protocol 2: Accelerated Stability Testing
This protocol is based on ICH guidelines and is used to predict the shelf-life of a product.[5][8][9][10]
-
Objective: To determine the degradation rate of this compound under elevated temperature and humidity conditions to predict its stability at recommended storage conditions.
-
Methodology:
-
Prepare samples of this compound solution in the final proposed container and closure system.
-
Place the samples in a stability chamber under accelerated conditions, for example, 40°C ± 2°C / 75% RH ± 5% RH.
-
Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
Analyze the samples using a validated stability-indicating HPLC method (as described in Protocol 1) for the amount of this compound remaining and the formation of degradation products.
-
Analyze the data using the Arrhenius equation to estimate the degradation rate at the intended storage conditions (e.g., 25°C).[8][9][11]
-
Visualizations
References
- 1. Evaluating Failed Batches in Accelerated Stability Studies – StabilityStudies.in [stabilitystudies.in]
- 2. Characterization and insight mechanism of an acid-adapted β-Glucosidase from Lactobacillus paracasei and its application in bioconversion of glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production and Characterization of Highly Thermostable β-Glucosidase during the Biodegradation of Methyl Cellulose by Fusarium oxysporum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predicting pH Optimum for Activity of Beta-Glucosidases [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. books.rsc.org [books.rsc.org]
troubleshooting peak tailing in HPLC analysis of phenolic glucosides
Technical Support Center: HPLC Analysis of Phenolic Glucosides
This guide provides troubleshooting assistance for common issues encountered during the HPLC analysis of phenolic glucosides, with a specific focus on resolving peak tailing.
Troubleshooting Guide: Peak Tailing
This section addresses the common causes of peak tailing in a sequential, question-and-answer format to help you diagnose and resolve the issue efficiently.
Q1: Is the peak tailing observed for all peaks in the chromatogram or only for specific peaks?
-
If all peaks are tailing: The issue is likely systemic and related to the instrument setup or the column's physical condition. Proceed to the "System-Wide Issues" section.
-
If only specific peaks (especially polar or basic analytes) are tailing: The problem is likely due to chemical interactions between your analytes and the stationary phase. Proceed to the "Analyte-Specific Issues" section.
Analyte-Specific Issues (Chemical Interactions)
Q2: My phenolic glucoside peaks are tailing. What is the most common chemical cause?
The most frequent cause of peak tailing for polar compounds like phenolic glucosides is secondary interaction with the HPLC column's stationary phase.[1][2][3] Specifically, residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns can interact strongly with polar or basic functional groups on the analyte, causing a portion of the analyte molecules to be retained longer, which results in a tailing peak.[2][4][5]
Q3: How can I minimize these secondary silanol interactions?
There are several effective strategies:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase to a range of 2.5-3.0 is a highly effective method.[1][6] At this low pH, the residual silanol groups are protonated (Si-OH) and less likely to interact with the analyte.[2][4][6]
-
Use an End-Capped Column: Modern "end-capped" columns have been treated to reduce the number of accessible silanol groups, significantly minimizing secondary interactions.[4][7] If you are not already, consider switching to a fully end-capped column or one with a different stationary phase chemistry, like a polar-embedded phase.[7][8]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol sites and improve peak shape, particularly at mid-range pH.[2][5] However, for LC-MS applications, buffer concentration should typically be kept below 10 mM.[6]
-
Use Mobile Phase Additives: A traditional method involves adding a "silanol blocker" or a sacrificial base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%).[1][2] TEA will preferentially interact with the active silanol sites, preventing them from retaining your analyte.
Q4: Could the mobile phase pH be affecting my analyte directly?
Yes. If the mobile phase pH is close to the pKa of your phenolic glucoside, the analyte will exist as a mixture of ionized and non-ionized forms, which can lead to peak splitting or tailing.[7][9] For acidic compounds like phenols, it is best to work at a pH at least one unit below the pKa to ensure the analyte is in a single, protonated form.[10]
System-Wide Issues (Physical & Instrumental Problems)
Q5: All peaks in my chromatogram are tailing, with the effect often worse for early-eluting peaks. What should I check first?
This pattern often points to problems in the flow path before or at the very beginning of the column.
-
Column Void or Bed Deformation: A void at the column inlet is a common cause. This can happen due to high pressure, pH instability, or physical shock.[5][6] A partially blocked inlet frit can also distort the sample band, causing tailing for all peaks.[5][11]
-
Extra-Column Volume (Dead Volume): This refers to the volume within the HPLC system outside of the column itself, such as in the tubing, fittings, injector, and detector cell.[13][14][15] Excessive dead volume causes band broadening and peak tailing.[13][16]
Q6: I suspect I might be overloading the column. How can I confirm this?
Column overload can cause both peak fronting and tailing.[3]
-
Mass Overload: The amount of sample injected is too high for the column's capacity.
-
Volume Overload: The injection volume is too large, or the sample is dissolved in a solvent much stronger than the mobile phase.
Frequently Asked Questions (FAQs)
Q: What is an acceptable tailing factor? A: An ideal peak has a tailing factor (Tf) of 1.0. For most applications, a tailing factor of less than 1.5 is considered acceptable, although many system suitability tests require a Tf of less than 2.0.[4][12]
Q: Can temperature affect peak tailing? A: Yes, increasing the column temperature can sometimes improve peak shape. Higher temperatures reduce mobile phase viscosity, which can improve mass transfer kinetics and lead to sharper, more symmetrical peaks.[8]
Q: My column is old. Could this be the cause of peak tailing? A: Yes, column performance degrades over time. The stationary phase can become contaminated with strongly retained sample components, or the bonded phase can hydrolyze, exposing more silanol groups.[8][18] If other troubleshooting steps fail, replacing the column is a good solution.[8]
Q: What is the difference between peak tailing and peak fronting? A: Peak tailing occurs when the back half of the peak is wider than the front half.[1] Peak fronting is the opposite, where the front half of the peak is broader, often appearing as a "shark fin."[1][3] Fronting is commonly caused by poor sample solubility or severe column overload.[1][3]
Data Presentation
The table below summarizes key quantitative parameters for troubleshooting peak tailing.
| Parameter | Recommended Range/Value | Rationale & Notes |
| Mobile Phase pH | 2.5 - 3.5 | Suppresses the ionization of silanol groups, minimizing secondary interactions with analytes.[1][4] Ensure your column is stable at low pH.[6] |
| Buffer Concentration | 20 - 50 mM (LC-UV) | Helps maintain a stable pH and can mask silanol interactions.[2][5] |
| < 10 mM (LC-MS) | Higher concentrations can cause ion suppression in the mass spectrometer.[6] | |
| Sample Injection Volume | < 50 µg per compound | For a standard 150 x 4.6 mm column, injecting less than 50 µg of an analyte helps prevent mass overload.[19] |
| Extra-Column Tubing ID | 0.005 inches (0.127 mm) | Minimizes dead volume, which reduces band broadening and peak tailing.[7] |
Experimental Protocols
Protocol: HPLC Analysis of a Phenolic Glucoside with Minimized Peak Tailing
This protocol provides a general methodology for analyzing a phenolic glucoside (e.g., Salicin) using reverse-phase HPLC, incorporating best practices to achieve symmetrical peaks.
-
HPLC System and Column:
-
HPLC System: A standard analytical HPLC with a UV detector.
-
Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) rated for use at low pH.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of water. This will bring the pH to approximately 2.7.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Action: Filter and degas both mobile phases before use.
-
-
Sample Preparation:
-
Standard: Prepare a 1 mg/mL stock solution of the phenolic glucoside standard in a 50:50 mixture of water and methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 20 µg/mL using the initial mobile phase composition (e.g., 95% A: 5% B). This prevents peak distortion from a strong sample solvent.
-
Action: Filter the final sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Set to the λmax of the specific phenolic glucoside.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Ramp to 40% B
-
15-17 min: Ramp to 95% B
-
17-20 min: Hold at 95% B (column wash)
-
20-21 min: Return to 5% B
-
21-25 min: Hold at 5% B (equilibration)
-
-
-
System Suitability:
-
Before running samples, perform at least one injection of the standard.
-
Calculate the tailing factor for the analyte peak. The target should be ≤ 1.5.
-
If tailing is still observed, consider the troubleshooting steps outlined in the guide above.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for troubleshooting peak tailing.
A flowchart for diagnosing the root cause of HPLC peak tailing.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. acdlabs.com [acdlabs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 7. chromtech.com [chromtech.com]
- 8. uhplcs.com [uhplcs.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. waters.com [waters.com]
- 13. uhplcs.com [uhplcs.com]
- 14. HPLC Dead Volume Causes (And Easy Fixes) - AnalyteGuru [thermofisher.com]
- 15. Understanding Dead Volume, Dwell Volume, & Extra Column Volume [thermofisher.com]
- 16. uhplcs.com [uhplcs.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. uhplcs.com [uhplcs.com]
- 19. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
challenges in the chemical synthesis of 1-(4-Hydroxybenzoyl)glucose
Welcome to the technical support center for the chemical synthesis of 1-(4-Hydroxybenzoyl)glucose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this important compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chemical synthesis of this compound?
A1: The main challenges in synthesizing this compound, a glycosyl ester, stem from the polyfunctional nature of both glucose and 4-hydroxybenzoic acid. Key difficulties include:
-
Regioselectivity: Glucose has multiple hydroxyl groups (at C1, C2, C3, C4, and C6) with similar reactivity. Direct acylation without protecting groups will lead to a mixture of products with the benzoyl group at different positions. Achieving selective acylation at the anomeric C1 position is a primary hurdle.[1][2]
-
Protecting Group Strategy: To control regioselectivity, a multi-step process involving the protection of all but the anomeric hydroxyl group of glucose is necessary. The choice of protecting groups is critical, as they must be stable during the acylation reaction and selectively removable afterward without affecting the final product.[1][2]
-
Stereoselectivity: The formation of the glycosidic bond at the anomeric center (C1) can result in either the α or β anomer. Controlling the stereochemistry to obtain the desired anomer (typically the β-anomer for this compound) is crucial and often influenced by the choice of reaction conditions and protecting groups.[3][4][5][6][7]
-
Purification: The final product must be carefully purified from starting materials, reagents, and any side products, which can be challenging due to the similar polarities of the desired product and potential impurities.[8]
Q2: Which synthetic route is most commonly employed for the synthesis of this compound?
A2: The Koenigs-Knorr reaction is a classic and widely used method for the formation of glycosidic bonds and can be adapted for the synthesis of glycosyl esters like this compound.[3][4][5][6][7] This method typically involves the reaction of a glycosyl halide (e.g., acetobromoglucose) with an alcohol or, in this case, the carboxylate of 4-hydroxybenzoic acid, in the presence of a promoter, often a silver or mercury salt.[3][4][7]
Q3: Is enzymatic synthesis a viable alternative to chemical synthesis for this molecule?
A3: Yes, enzymatic synthesis can be a valuable alternative. Glycosyltransferases or hydrolases (in reverse) can be used to catalyze the formation of the glycosyl ester bond, often with high regioselectivity and stereoselectivity, thus avoiding the need for extensive protecting group manipulations.[9][10] However, challenges in enzymatic synthesis can include enzyme availability, stability, and the need for specific donor substrates like UDP-glucose.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. The chemical shifts and coupling constants of the protons and carbons in the glucose and benzoyl moieties will confirm the structure and anomeric configuration.[11][12]
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Tandem MS (MS/MS) can provide fragmentation patterns useful for structural confirmation.[13][14][15][16]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and for purification.[8][17][18]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Incomplete activation of the glycosyl donor (e.g., acetobromoglucose).2. Deactivation of the promoter (e.g., silver salt) by moisture.3. Poor nucleophilicity of the 4-hydroxybenzoate.4. Incomplete deprotection of the final product. | 1. Ensure the glycosyl halide is freshly prepared and of high purity. Use a more reactive promoter or increase the reaction temperature.2. Conduct the reaction under strictly anhydrous conditions using dried solvents and glassware.[7]3. Convert the 4-hydroxybenzoic acid to its more nucleophilic carboxylate salt before the reaction.4. Monitor the deprotection step by TLC or HPLC and adjust reaction time or conditions accordingly. |
| Formation of multiple products (poor regioselectivity) | 1. Incomplete protection of the glucose hydroxyl groups.2. Use of a non-regioselective acylation method. | 1. Verify the complete protection of the glucose starting material by NMR before proceeding with the glycosylation.2. Employ a well-established regioselective method like the Koenigs-Knorr reaction with a fully protected glucose derivative. |
| Formation of both α and β anomers (poor stereoselectivity) | 1. The protecting group at C2 of the glucose donor does not provide sufficient neighboring group participation.2. Reaction conditions favor the formation of the undesired anomer. | 1. Use a participating protecting group at the C2 position, such as an acetyl or benzoyl group, to favor the formation of the 1,2-trans product (β-anomer).[3][6]2. Optimize the solvent, temperature, and promoter to favor the desired stereochemical outcome. |
| Difficulty in purifying the final product | 1. Co-elution of the product with starting materials or byproducts during chromatography.2. The product is unstable on the chromatography stationary phase. | 1. Optimize the chromatographic conditions (solvent system, stationary phase). Consider using reverse-phase chromatography if normal-phase is ineffective.[8][19]2. Use a neutral stationary phase or add a small amount of acid or base modifier to the eluent to improve stability. |
| Unexpected side products observed | 1. Migration of acyl protecting groups during the synthesis.2. Cleavage of the glycosyl ester bond during workup or purification. | 1. Use stable protecting groups and avoid harsh acidic or basic conditions that can promote acyl migration.2. The glycosyl ester bond can be labile. Use mild workup and purification conditions, avoiding strong acids or bases.[20] |
Experimental Protocols
Proposed Synthesis of 1-O-(4-hydroxybenzoyl)-β-D-glucopyranose via Koenigs-Knorr Reaction
This protocol is a generalized procedure based on the principles of the Koenigs-Knorr reaction and protecting group strategies in carbohydrate chemistry. Optimization will be required.
Step 1: Protection of Glucose
-
Objective: To protect all hydroxyl groups of D-glucose except the anomeric one, typically by acetylation to form penta-O-acetyl-β-D-glucopyranose.
-
Methodology:
-
Suspend D-glucose in acetic anhydride.
-
Add a catalyst, such as sodium acetate (B1210297) or pyridine (B92270), and heat the mixture.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Recrystallize the crude product from ethanol (B145695) to obtain pure penta-O-acetyl-β-D-glucopyranose.
-
Step 2: Formation of the Glycosyl Halide
-
Objective: To convert the per-acetylated glucose into a reactive glycosyl donor, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose).
-
Methodology:
-
Dissolve penta-O-acetyl-β-D-glucopyranose in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrogen bromide in acetic acid.
-
Stir the reaction at room temperature until complete, as monitored by TLC.
-
Pour the reaction mixture into ice water and extract the product with dichloromethane (B109758).
-
Wash the organic layer with cold saturated sodium bicarbonate solution and water, then dry over anhydrous sodium sulfate (B86663).
-
Evaporate the solvent under reduced pressure to obtain the crude acetobromoglucose, which is typically used immediately in the next step.
-
Step 3: Protection of 4-Hydroxybenzoic Acid
-
Objective: To protect the phenolic hydroxyl group of 4-hydroxybenzoic acid to prevent it from reacting during the glycosylation step. An acetyl group is a suitable choice.
-
Methodology:
-
Dissolve 4-hydroxybenzoic acid in a suitable solvent like acetic anhydride.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine).
-
Stir the reaction until complete (monitored by TLC).
-
Quench the reaction with water and extract the product.
-
Purify the resulting 4-acetoxybenzoic acid by recrystallization.
-
Step 4: Koenigs-Knorr Glycosylation
-
Objective: To couple the acetobromoglucose with the protected 4-hydroxybenzoic acid.
-
Methodology:
-
Dissolve 4-acetoxybenzoic acid in a dry, aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere.
-
Add a silver salt promoter, such as silver(I) oxide or silver(I) carbonate.[3][7]
-
Add a solution of freshly prepared acetobromoglucose in the same solvent dropwise to the mixture.
-
Stir the reaction in the dark at room temperature until the starting materials are consumed (monitored by TLC).
-
Filter the reaction mixture to remove the silver salts and wash the solid with the reaction solvent.
-
Combine the filtrates and wash with aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
-
Step 5: Deprotection
-
Objective: To remove all acetyl protecting groups to yield the final product, this compound.
-
Methodology (Zemplén deacetylation):
-
Dissolve the protected product from Step 4 in dry methanol.
-
Add a catalytic amount of sodium methoxide (B1231860) in methanol.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, neutralize the mixture with an acidic ion-exchange resin.
-
Filter the resin and concentrate the filtrate under reduced pressure.
-
Purify the final product by silica gel chromatography or recrystallization.[21][22][23][24]
-
Data Presentation
Table 1: Comparison of Potential Protecting Groups for Glucose Hydroxyls
| Protecting Group | Introduction Conditions | Cleavage Conditions | Advantages | Disadvantages |
| Acetyl (Ac) | Acetic anhydride, pyridine or NaOAc | NaOMe in MeOH (Zemplén); aq. base | Inexpensive, provides neighboring group participation for β-selectivity.[2] | Can be prone to migration under certain conditions. |
| Benzoyl (Bz) | Benzoyl chloride, pyridine | NaOMe in MeOH; aq. base | More stable than acetyl, provides good neighboring group participation.[2] | Can be more difficult to remove than acetyl. |
| Benzyl (B1604629) (Bn) | Benzyl bromide, NaH | Catalytic hydrogenation (H₂, Pd/C) | Stable to a wide range of acidic and basic conditions. | Requires specialized equipment for hydrogenation. |
| Silyl (e.g., TBDMS) | Silyl chloride, imidazole | Fluoride source (e.g., TBAF) | Can be introduced and removed under mild conditions. | Can be bulky and may affect reactivity. |
Visualizations
Caption: Workflow for the chemical synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the synthesis.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 4. Koenigs-Knorr Synthesis [drugfuture.com]
- 5. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 8. teledynelabs.com [teledynelabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic Synthesis of 1,5-Anhydro-4-O-β-D-glucopyranosyl-D-fructose Using Cellobiose Phosphorylase and Its Spontaneous Decomposition via β-Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PhytoBank: 13C NMR Spectrum (PHY0134325) [phytobank.ca]
- 12. iosrjournals.org [iosrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Understanding the fragmentation of glucose in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fragmentation behavior of glycated peptides derived from D-glucose, D-fructose and D-ribose in tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of a di-glucose conjugate of 4-hydroxybenzoic acid in bamboo cells expressing bacterial 4-hydroxycinnamoyl-CoA hydratase/lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. teledynelabs.com [teledynelabs.com]
- 20. THE DEGRADATION OF D-GLUCOSE IN ACIDIC AQUEOUS SOLUTION | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 21. An Efficient and Regioselective Deprotection Method for Acetylated Glycosides - Lookchem [lookchem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. ESIMS and NMR studies on the selective deprotection of acetylated glucosides by dibutyltin oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 1-(4-Hydroxybenzoyl)glucose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low solubility of 1-(4-Hydroxybenzoyl)glucose in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
A1: this compound is soluble in organic solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[1] While it is also described as soluble in water, this can be misleading in a practical assay setting.[2][3] One computational model predicts a water solubility of 21.3 g/L, which is relatively high.[4] However, this is a predicted value and the kinetic solubility in complex aqueous buffers (like PBS or cell culture media) may be significantly lower, leading to precipitation when a concentrated organic stock solution is diluted.
Q2: Why does my this compound precipitate when I dilute my DMSO stock into my aqueous assay buffer?
A2: This is a common issue for many compounds. When a concentrated DMSO stock is added to an aqueous buffer, the DMSO concentration rapidly decreases, and the compound may crash out of solution if its solubility limit in the final aqueous environment is exceeded. It is crucial to add the DMSO stock to the aqueous buffer with vigorous mixing to ensure rapid dispersion.[5]
Q3: How does pH affect the solubility of this compound?
A3: The solubility of phenolic compounds like this compound is highly dependent on pH. The molecule has a phenolic hydroxyl group with a predicted pKa of approximately 8.47.[4] At pH values above 8.47, this group will be deprotonated, forming a more polar phenolate (B1203915) ion, which significantly increases its solubility in aqueous solutions. Conversely, at acidic or neutral pH, the compound will be in its less soluble, protonated form.
Q4: What is the maximum recommended concentration of DMSO for cell-based assays?
A4: For most cell lines, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced toxicity and off-target effects.
Q5: Can I heat the solution to improve solubility?
A5: Gentle warming to around 37°C can help dissolve the compound. However, prolonged exposure to heat can potentially degrade this compound. This method should be used with caution and the stability of the compound under these conditions should be considered.
Troubleshooting Guide
Issue: Precipitate forms upon dilution of DMSO stock solution into aqueous buffer (e.g., PBS, Tris buffer).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Exceeded Solubility Limit | 1. Decrease Final Concentration: Lower the final concentration of this compound in your assay. 2. Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock with the aqueous buffer. | A clear, homogenous solution with no visible precipitate. |
| Improper Mixing | 1. Reverse Addition: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. Do not add the buffer to the DMSO stock. 2. Pre-warm Buffer: Pre-warming the aqueous buffer to 37°C may help. | Rapid dispersion of the compound, preventing localized high concentrations and precipitation. |
| Suboptimal pH | 1. Increase Buffer pH: If your experiment allows, increase the pH of the aqueous buffer to be above the pKa of ~8.47. For example, use a borate (B1201080) buffer at pH 9. 2. Small Amount of Base: For a stock solution, consider adding a small molar excess of a base like NaOH to a concentrated aqueous suspension to pre-form the soluble salt. Neutralize before adding to cells if necessary. | The compound dissolves to form a clear solution due to the formation of the more soluble phenolate ion. |
| Insufficient Solubilizing Power | 1. Use Co-solvents: If compatible with your assay, consider including a small percentage of a water-miscible organic solvent like ethanol (B145695) in your final buffer. 2. Add Surfactants: For biochemical assays (not cell-based), adding a low concentration (0.01-0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 to the buffer can help maintain solubility. | Enhanced solubility and a stable solution throughout the experiment. |
Data Summary
The following table summarizes the available solubility data for this compound. Note that experimental data in common biological buffers is limited, and the aqueous solubility is a predicted value.
| Solvent | Solubility | Data Type | Source |
| Water | 21.3 g/L | Predicted | [4] |
| DMSO | Soluble | Qualitative | [1] |
| Chloroform | Soluble | Qualitative | [1] |
| Dichloromethane | Soluble | Qualitative | [1] |
| Ethyl Acetate | Soluble | Qualitative | [1] |
| Acetone | Soluble | Qualitative | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 3.0 mg of this compound (MW: 300.26 g/mol ).
-
Dissolution: Add 1.0 mL of high-purity, anhydrous DMSO to the powder.
-
Mixing: Vortex the solution for 1-2 minutes until the solid is completely dissolved.
-
Sonication (Optional): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (for Biochemical Assays)
-
Buffer Preparation: Prepare your desired aqueous buffer (e.g., 50 mM Tris, pH 7.5). If the assay allows, consider adjusting the pH to be slightly alkaline (e.g., pH 8.5-9.0) to improve solubility.
-
Dilution: While vigorously vortexing 990 µL of the aqueous buffer, slowly add 10 µL of the 10 mM DMSO stock solution of this compound. This will yield a 100 µM working solution with 1% DMSO.
-
Inspection: Visually inspect the solution for any signs of precipitation. If precipitate is observed, refer to the troubleshooting guide.
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately to minimize the risk of precipitation over time.
Visualizations
Caption: A decision tree for troubleshooting solubility.
Caption: A hypothetical cell signaling pathway.
References
method refinement for quantifying 1-(4-Hydroxybenzoyl)glucose in complex mixtures
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the method refinement for quantifying 1-(4-Hydroxybenzoyl)glucose (HBG) in complex mixtures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process in a question-and-answer format.
Q1: Why are my analyte recovery rates low and inconsistent after sample preparation?
A1: Low and inconsistent recovery often points to issues in your sample extraction and preparation protocol. Consider the following:
-
Incomplete Elution from SPE Cartridge: The elution solvent may not be strong enough to remove all the analyte from the solid phase extraction (SPE) sorbent. You may need to increase the organic solvent concentration or switch to a stronger solvent (e.g., from methanol (B129727) to acetonitrile)[1].
-
Analyte Instability (Hydrolysis): this compound has a glucosyl ester linkage, which can be susceptible to chemical or enzymatic hydrolysis, especially at non-neutral pH or elevated temperatures[2][3]. Ensure your sample processing occurs at a controlled, cool temperature and that the pH of your buffers is optimized for stability.
-
Improper SPE Cartridge Activation/Equilibration: For reversed-phase SPE, the cartridge must be activated with an organic solvent (like methanol or acetonitrile) and then equilibrated with an aqueous solution (like water or buffer) before loading the sample. Skipping this step can lead to poor retention and premature breakthrough of the analyte[1].
-
Matrix Effects: Components in your sample matrix can interfere with the extraction process. Consider a more rigorous cleanup method or a different sample preparation technique altogether, such as Supported Liquid Extraction (SLE) or Protein Precipitation (PPT) followed by SPE[4].
Q2: I'm observing significant peak tailing in my HPLC chromatogram. What is the cause?
A2: Peak tailing is a common chromatographic issue, often caused by secondary interactions between the analyte and the stationary phase.
-
Interaction with Active Silanols: Residual silanol (B1196071) groups on silica-based columns can interact with polar analytes, causing tailing. To mitigate this, consider using a high-purity silica (B1680970) column or adding a mobile phase modifier like triethylamine (B128534) (TEA). Lowering the mobile phase pH (e.g., to pH 2-3) can also suppress silanol ionization[5].
-
Insufficient Buffering: If the mobile phase pH is close to the pKa of your analyte, small variations can change its ionization state, leading to tailing. Ensure your buffer has sufficient capacity to maintain a constant pH. A buffer concentration in the 10-25 mM range is typically adequate[5][6].
-
Column Contamination or Degradation: Strongly retained matrix components can accumulate at the head of the column, creating active sites that cause tailing. Try flushing the column with a strong solvent. If the problem persists, the column may be degraded and require replacement[5].
Q3: My analyte's retention time is drifting between injections. How can I stabilize it?
A3: Drifting retention times compromise data reliability and can lead to misidentification of peaks. The root cause is often related to the HPLC system's stability.
-
Mobile Phase Composition Changes: Inaccurate solvent mixing by the pump or evaporation of volatile organic components can alter the mobile phase composition. Even a 1% change in the organic solvent can shift retention times significantly[1]. Prepare mobile phases fresh daily, ensure they are thoroughly degassed, and verify pump performance[1][6].
-
Column Temperature Fluctuations: The column temperature is a critical parameter. A change of just 1°C can alter retention times by 1-2%[1]. Use a column oven to maintain a constant and consistent temperature.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important for gradient methods[5].
Q4: My quantitative results are not reproducible, especially when using LC-MS. What should I investigate?
A4: Poor reproducibility in LC-MS is frequently caused by matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the mass spectrometer's ion source[7][8].
-
Ion Suppression or Enhancement: Matrix components can suppress or enhance the analyte's signal, leading to under- or over-estimation[9]. This effect can vary between samples, causing poor reproducibility[7].
-
Mitigation Strategies:
-
Improve Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering components before analysis. Optimize your SPE or LLE protocol or consider alternative techniques like QuEChERS if applicable[10][11].
-
Chromatographic Separation: Modify your HPLC method to chromatographically separate the analyte from the interfering matrix components. Adjusting the gradient, mobile phase, or even changing the column can resolve co-elution issues[9].
-
Use a Stable Isotope-Labeled Internal Standard: This is the gold standard for correcting matrix effects. An internal standard that is chemically identical to the analyte but mass-shifted will co-elute and experience the same ionization effects, allowing for accurate normalization of the signal[9].
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for consistent matrix effects across a batch of similar samples.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial approach for sample preparation when analyzing this compound in a biological matrix like plasma?
A1: For complex biological matrices, a targeted extraction technique like Solid Phase Extraction (SPE) is highly recommended.[10] It provides excellent cleanup by removing proteins, salts, and phospholipids (B1166683) that can interfere with analysis and cause matrix effects. A reversed-phase polymer-based sorbent is a good starting point due to its ability to retain a wide range of compounds and its stability across a broad pH range.
Q2: How can I confirm if my analytical method is stability-indicating?
A2: A stability-indicating method is one that can accurately quantify the analyte in the presence of its degradation products.[12] To validate this, you must perform forced degradation studies. This involves subjecting the analyte to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products. Your HPLC method must then demonstrate the ability to separate the intact this compound peak from all generated degradation peaks.[12][13]
Q3: What are the key parameters to optimize for an HPLC method for this analyte?
A3: The key parameters include:
-
Column: A C18 reversed-phase column is a standard choice.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, both containing a small amount of acid (e.g., 0.1% formic acid), is typical. The acid helps to control the ionization state of the phenolic hydroxyl group and improves peak shape.
-
Flow Rate: Typically 0.5-1.0 mL/min for standard analytical columns.
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times[12].
-
Detection: UV detection (around 254-260 nm due to the benzoyl group) or, for higher sensitivity and specificity, mass spectrometry (MS).
Q4: Can I just dilute my sample and inject it ("dilute-and-shoot")?
A4: While "dilute-and-shoot" is the simplest sample preparation method, it is generally only suitable for relatively clean matrices like urine.[4] For complex matrices such as plasma, tissue homogenates, or plant extracts, this approach will introduce a large amount of matrix components into the LC-MS system. This can lead to severe ion suppression, rapid column contamination, and overall poor data quality.[7]
Experimental Protocols & Data
Protocol 1: General Solid Phase Extraction (SPE) for Plasma
This protocol provides a starting point for extracting this compound from plasma using a generic reversed-phase SPE cartridge.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry[11].
-
Sample Loading: Load 0.5 mL of pre-treated plasma (e.g., plasma diluted 1:1 with 2% phosphoric acid in water) onto the cartridge.
-
Washing: Pass 1 mL of 5% methanol in water through the cartridge to remove hydrophilic interferences[11].
-
Elution: Elute the analyte with 1 mL of methanol or acetonitrile into a clean collection tube[11].
-
Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for injection[11].
Quantitative Data Summary Tables
Table 1: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Best For |
| Dilute-and-Shoot | Fast, simple, inexpensive[4]. | High matrix effects, low sensitivity, contaminates system. | Simple matrices (e.g., urine)[4]. |
| Protein Precipitation | Fast, easy, removes proteins. | Does not remove many other matrix components (e.g., phospholipids), may result in analyte loss through co-precipitation[4]. | Deproteinating plasma/serum as a first step. |
| Liquid-Liquid Extraction | Good cleanup, can concentrate analyte[4]. | Labor-intensive, requires large volumes of organic solvents, can form emulsions[4]. | Removing highly lipophilic or hydrophilic interferences. |
| Solid Phase Extraction | Excellent cleanup, high selectivity, high concentration factor, easily automated[10]. | More complex method development, higher cost per sample[1]. | Complex matrices requiring high sensitivity and specificity. |
Table 2: Illustrative Effect of Mobile Phase Composition on Analyte Retention
This table illustrates the general principle that increasing organic solvent strength decreases retention time in reversed-phase HPLC.[1]
| % Acetonitrile in Mobile Phase | Retention Time (min) | Peak Shape |
| 20% | 15.2 | Symmetrical |
| 30% | 8.5 | Symmetrical |
| 40% | 4.1 | Symmetrical |
| 50% | 2.3 | May broaden if too fast |
Visualizations
Diagrams of Workflows and Concepts
Caption: General experimental workflow for quantifying an analyte in a complex mixture.
Caption: Troubleshooting decision tree for inaccurate quantification results.
Caption: Conceptual diagram of ion suppression due to matrix effects in LC-MS.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Hydrolysis of beta-glucosyl ester linkage of p-hydroxybenzoyl beta-D-glucose, a chemically synthesized glucoside, by beta-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. gcms.cz [gcms.cz]
- 5. hplc.eu [hplc.eu]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Sample Preparation Techniques [sigmaaldrich.com]
- 11. agilent.com [agilent.com]
- 12. ijsdr.org [ijsdr.org]
- 13. ijpsm.com [ijpsm.com]
preventing degradation of 1-(4-Hydroxybenzoyl)glucose during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the degradation of 1-(4-Hydroxybenzoyl)glucose during storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: The ester linkage between the 4-hydroxybenzoyl group and the glucose molecule can be cleaved, yielding 4-hydroxybenzoic acid and glucose. This reaction is catalyzed by acidic or basic conditions and can also be facilitated by esterase enzymes.
-
Oxidation: The phenolic hydroxyl group of the 4-hydroxybenzoyl moiety is prone to oxidation. This can lead to the formation of colored degradation products, such as quinones, and a loss of the compound's desired properties.[1][2] Oxidation can be accelerated by exposure to light, elevated temperatures, and the presence of metal ions.
Q2: What are the optimal storage conditions for solid this compound?
A2: For long-term stability, solid this compound should be stored in a cool, dark, and dry place. It is recommended to store the compound in a tightly sealed container at temperatures between 2-8°C. For extended storage, temperatures as low as -20°C are advisable to minimize degradation. Protecting the compound from light is crucial to prevent photodegradation.
Q3: How should I store solutions of this compound?
A3: Solutions of this compound are more susceptible to degradation than the solid form. The stability in solution is highly dependent on the solvent, pH, and storage temperature. For short-term storage, it is recommended to keep solutions at 2-8°C and protected from light. For longer durations, freezing the solution at -20°C or below is recommended. The pH of the solution should be maintained in the slightly acidic to neutral range (ideally around pH 4-6) to minimize hydrolysis.
Q4: Can I use antioxidants to prevent the degradation of this compound?
A4: Yes, antioxidants can be effective in preventing the oxidative degradation of the phenolic moiety. Commonly used antioxidants for phenolic compounds include:
-
Ascorbic acid (Vitamin C): A water-soluble antioxidant that can effectively scavenge free radicals.
-
Butylated hydroxytoluene (BHT): A lipid-soluble antioxidant that is effective at low concentrations.
The choice of antioxidant will depend on the solvent system and the specific application. It is recommended to perform compatibility and efficacy studies to determine the optimal antioxidant and its concentration for your formulation.
Q5: Are there any enzymatic concerns for the stability of this compound?
A5: Yes, the ester linkage in this compound can be hydrolyzed by β-glucosidases and other non-specific esterases. If the experimental system involves biological matrices or potential microbial contamination, the presence of these enzymes can lead to rapid degradation. It is important to work under sterile conditions or consider the use of enzyme inhibitors if enzymatic degradation is a concern.
Troubleshooting Guides
Problem 1: Discoloration of the sample during storage.
| Potential Cause | Troubleshooting Step |
| Oxidation of the phenolic group | Store the compound in an inert atmosphere (e.g., under nitrogen or argon). Add an appropriate antioxidant, such as ascorbic acid or BHT, to the formulation. Protect the sample from light by using amber vials or wrapping the container in aluminum foil. |
| Reaction with metal ions | Use high-purity solvents and reagents. If metal ion contamination is suspected, consider the use of a chelating agent like EDTA. |
Problem 2: Loss of potency or appearance of new peaks in HPLC analysis.
| Potential Cause | Troubleshooting Step |
| Hydrolysis of the ester linkage | Verify and adjust the pH of the solution to a slightly acidic range (pH 4-6). Store solutions at lower temperatures (2-8°C or frozen). Prepare solutions fresh whenever possible. |
| Photodegradation | Ensure the sample is protected from light at all stages of handling and storage. |
| Enzymatic degradation | If working with biological samples, ensure proper sample preparation to remove or inactivate enzymes. Work under aseptic conditions to prevent microbial growth. |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
This protocol outlines a general procedure for conducting an accelerated stability study to predict the shelf-life of this compound under various conditions.
1. Sample Preparation:
- Prepare solutions of this compound at a known concentration in the desired buffer system (e.g., phosphate (B84403) buffer, citrate (B86180) buffer) at different pH values (e.g., 4, 7, and 9).
- If testing the effect of antioxidants, prepare parallel sets of samples with and without the addition of the antioxidant (e.g., 0.1% w/v ascorbic acid or 0.02% w/v BHT).
- Dispense the solutions into amber glass vials and seal them tightly.
2. Storage Conditions:
- Place the vials in stability chambers maintained at elevated temperatures (e.g., 40°C, 50°C, and 60°C) and controlled humidity (e.g., 75% RH).
- For photostability testing, expose a set of samples to a light source that meets ICH Q1B guidelines, while keeping a control set in the dark.
3. Sampling and Analysis:
- At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), withdraw vials from each storage condition.
- Analyze the samples immediately using a validated stability-indicating HPLC method (see Protocol 2) to quantify the remaining this compound and the formation of its primary degradation products (4-hydroxybenzoic acid and glucose).
- Visually inspect the samples for any changes in color or clarity.
4. Data Analysis:
- Plot the concentration of this compound versus time for each condition.
- Determine the degradation rate constant (k) for each condition by fitting the data to an appropriate kinetic model (e.g., zero-order or first-order kinetics).
- Use the Arrhenius equation to extrapolate the degradation rates at the recommended storage temperature (e.g., 4°C or 25°C) and predict the shelf-life.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method allows for the simultaneous quantification of this compound, 4-hydroxybenzoic acid, and glucose.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 40% B over 15 minutes, then hold at 40% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm for this compound and 4-hydroxybenzoic acid. A Refractive Index (RI) detector in series for glucose, if quantification is required. |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness. Forced degradation studies should be performed to demonstrate that the method is stability-indicating.
Data Presentation
Table 1: Hypothetical Stability Data for this compound at 50°C
| Time (weeks) | pH 4 (% Remaining) | pH 7 (% Remaining) | pH 9 (% Remaining) | pH 7 + Ascorbic Acid (% Remaining) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 1 | 98.5 | 95.2 | 85.1 | 98.8 |
| 2 | 97.1 | 90.5 | 72.3 | 97.5 |
| 4 | 94.3 | 81.9 | 52.4 | 95.1 |
| 8 | 88.9 | 67.1 | 27.5 | 90.4 |
Visualizations
References
Technical Support Center: Optimization of Enzymatic Synthesis of 1-(4-Hydroxybenzoyl)glucose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of 1-(4-Hydroxybenzoyl)glucose.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the enzymatic synthesis of this compound, providing potential causes and solutions in a straightforward question-and-answer format.
Q1: I am observing very low or no product formation. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield of this compound can stem from several factors related to the enzyme, substrates, or reaction conditions.
-
Enzyme Activity:
-
Cause: The enzyme may be inactive or have low specific activity. Improper storage or handling can lead to denaturation.
-
Solution:
-
Verify the activity of your enzyme stock using a standard assay.
-
Ensure the enzyme has been stored at the correct temperature (typically -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.
-
If using a crude enzyme extract, consider purifying it to remove potential inhibitors.
-
-
-
Substrate Quality and Concentration:
-
Cause: The quality of 4-hydroxybenzoic acid (pHBA) or the UDP-glucose donor may be poor. Incorrect substrate concentrations can also limit the reaction.
-
Solution:
-
Use high-purity substrates.
-
Ensure accurate concentrations of both pHBA and UDP-glucose. An excess of the glucose donor is often used to drive the reaction forward.
-
-
-
Reaction Conditions:
-
Cause: The pH, temperature, or buffer composition may not be optimal for the specific glucosyltransferase being used.
-
Solution:
-
Optimize the reaction pH. Most glucosyltransferases active on phenolic acids have a pH optimum in the neutral to slightly alkaline range (pH 7.0-8.0).
-
Optimize the reaction temperature. A common starting point is between 30-40°C. Higher temperatures can increase reaction rates but may also lead to enzyme denaturation over time.[1]
-
Ensure the buffer system is compatible with the enzyme and does not contain inhibitory components. Phosphate or Tris-HCl buffers are commonly used.
-
-
-
Product Inhibition:
-
Cause: The product, this compound, or the byproduct, UDP, may inhibit the enzyme at higher concentrations.
-
Solution:
-
Consider in-situ product removal strategies if feasible.
-
For UDP inhibition, a UDP-recycling system can be implemented, for example, by using sucrose (B13894) synthase to regenerate UDP-glucose from sucrose and UDP.
-
-
Q2: My reaction starts well but then plateaus quickly, resulting in incomplete conversion. What could be the issue?
A2: This is a common observation and can be attributed to several factors:
-
Enzyme Instability:
-
Cause: The enzyme may not be stable under the reaction conditions for extended periods.
-
Solution:
-
Perform a time-course experiment to determine the enzyme's stability.
-
Consider enzyme immobilization to improve stability.
-
Add stabilizing agents such as glycerol (B35011) or BSA to the reaction mixture.
-
-
-
Substrate Depletion:
-
Cause: One of the substrates, typically the more expensive UDP-glucose, might be completely consumed.
-
Solution:
-
Analyze substrate consumption over time using HPLC.
-
Use a higher initial concentration of the limiting substrate or add it in batches during the reaction.
-
-
-
pH Shift:
-
Cause: The reaction may cause a change in the pH of the medium, moving it away from the enzyme's optimum.
-
Solution:
-
Use a buffer with a higher buffering capacity.
-
Monitor and adjust the pH during the reaction.
-
-
Q3: I am observing the formation of multiple products or side products. How can I improve the selectivity of the reaction?
A3: The formation of side products can be due to the enzyme's promiscuity or non-enzymatic reactions.
-
Enzyme Regioselectivity:
-
Cause: The glucosyltransferase may glycosylate other positions on the 4-hydroxybenzoic acid or the glucose moiety itself, though less common for this specific substrate. Some enzymes can form both O-glucosides and glucose esters.
-
Solution:
-
Screen different glucosyltransferases to find one with higher regioselectivity for the desired product.
-
Enzyme engineering through site-directed mutagenesis can be employed to alter the regioselectivity.
-
-
-
Hydrolysis of Product:
-
Cause: If using a crude enzyme preparation, contaminating hydrolases (e.g., β-glucosidases) might be present, which can hydrolyze the newly formed product back to the starting materials.
-
Solution:
-
Use a purified glucosyltransferase.
-
Add inhibitors specific to the contaminating hydrolases, if known.
-
-
Q4: What are the best practices for purifying this compound from the reaction mixture?
A4: Purification typically involves separating the product from unreacted substrates, the enzyme, and buffer components.
-
Enzyme Removal:
-
Solution:
-
Denature the enzyme by heating the reaction mixture (e.g., 95°C for 5-10 minutes) followed by centrifugation to pellet the precipitated protein.
-
Alternatively, use ultrafiltration with a molecular weight cutoff membrane (e.g., 10 kDa) to separate the enzyme from the smaller product and substrates.
-
-
-
Chromatographic Separation:
-
Solution:
-
Solid-Phase Extraction (SPE): A C18 SPE cartridge can be used for initial cleanup and concentration. The product will be retained on the cartridge while salts and unreacted glucose are washed away. Elution is typically done with methanol (B129727) or acetonitrile (B52724).
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (e.g., with a C18 column) is a highly effective method for final purification. A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid or TFA), is used for elution. Fractions containing the pure product are collected and lyophilized.[2]
-
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for the enzymatic synthesis of this compound and related phenolic glucosides. These values can serve as a starting point for reaction optimization.
Table 1: Optimal Reaction Conditions for Glucosylation of Phenolic Compounds
| Parameter | Optimized Value | Enzyme Source Example | Reference |
| Temperature | 35°C | Glycosyltransferase Mutant UGTBL1-Δ60 | [1] |
| pH | 7.5 | Glycosyltransferase Mutant UGTBL1-Δ60 | [1] |
| Glucose Donor | UDP-Glucose or Glucose (for whole-cell systems) | UGTBL1-Δ60, DgpHBAGT | [1][3] |
| Acceptor (pHBA) Conc. | 2-3 mM | UGTBL1-Δ60 (with p-hydroxybenzaldehyde) | [1] |
| Donor (Glucose) Conc. | 200 mM | UGTBL1-Δ60 (for whole-cell catalysis) | [1] |
| Reaction Time | 10 - 48 hours | UGTBL1-Δ60 | [1] |
Table 2: Reported Yields for Enzymatic Glucosylation of Phenolic Compounds
| Enzyme | Acceptor Substrate | Product | Yield | Reference |
| DgpHBAGT | p-hydroxybenzoic acid | p-hydroxybenzoyl-glucose | Activity confirmed | [3] |
| UGTBL1-Δ60 | p-hydroxybenzaldehyde | p-hydroxybenzaldehyde β-glucoside | 97.8% (at 2 mM substrate) | [1] |
| UGTBL1-Δ60 | p-hydroxybenzaldehyde | p-hydroxybenzaldehyde β-glucoside | 2.7 mM product from 3 mM substrate | [1] |
Detailed Experimental Protocols
This section provides a generalized protocol for the enzymatic synthesis of this compound using a UDP-glucosyltransferase. This protocol should be adapted and optimized for the specific enzyme and equipment used.
Protocol 1: Enzymatic Synthesis of this compound
1. Materials and Reagents:
-
UDP-glucosyltransferase (UGT) active towards 4-hydroxybenzoic acid (e.g., recombinant DgpHBAGT)
-
4-hydroxybenzoic acid (pHBA)
-
Uridine diphosphate (B83284) glucose (UDP-glucose)
-
Tris-HCl or Sodium Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Dithiothreitol (DTT) (optional, can help stabilize some enzymes)
-
Bovine Serum Albumin (BSA) (optional, can help stabilize some enzymes)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
Deionized water
2. Reaction Setup:
-
Prepare a stock solution of 4-hydroxybenzoic acid in a suitable solvent (e.g., methanol or DMSO) if its solubility in the reaction buffer is low.
-
In a microcentrifuge tube or a larger reaction vessel, combine the following components to the desired final volume (e.g., 1 mL):
-
50 mM Tris-HCl buffer (pH 7.5)
-
1-5 mM 4-hydroxybenzoic acid (from stock solution)
-
2-10 mM UDP-glucose
-
1 mM DTT (optional)
-
0.1 mg/mL BSA (optional)
-
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the UDP-glucosyltransferase to a final concentration of 0.1-1.0 mg/mL (this should be optimized).
-
Incubate the reaction mixture at the set temperature with gentle shaking for 12-48 hours.
3. Reaction Monitoring:
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Terminate the reaction in the aliquot by adding an equal volume of cold methanol or by heating at 95°C for 5 minutes.
-
Centrifuge the terminated aliquot at high speed (e.g., >13,000 x g) for 10 minutes to pellet the enzyme.
-
Analyze the supernatant by reversed-phase HPLC to monitor the consumption of pHBA and the formation of this compound.
4. Reaction Termination and Product Purification:
-
Once the reaction has reached the desired level of completion, terminate the entire reaction by heating at 95°C for 10 minutes.
-
Centrifuge the mixture to remove the precipitated enzyme.
-
The supernatant containing the product can be directly purified by preparative or semi-preparative HPLC using a C18 column.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A suitable gradient from low to high percentage of B.
-
-
Collect the fractions corresponding to the product peak.
-
Combine the pure fractions and remove the solvent under reduced pressure or by lyophilization to obtain the purified this compound.
Visualizations
Diagram 1: General Workflow for Enzymatic Synthesis and Optimization
References
Technical Support Center: Quantification of 1-(4-Hydroxybenzoyl)glucose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of 1-(4-Hydroxybenzoyl)glucose. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for quantifying this compound?
A1: The most common methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) or UV detector, and Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS). HPLC offers a cost-effective method for routine analysis, while LC-MS provides higher sensitivity and selectivity, which is crucial for complex matrices.
Q2: What are the key chemical properties of this compound to consider during analysis?
A2: this compound is a natural phenolic compound with the molecular formula C13H16O8 and a molecular weight of approximately 300.26 g/mol .[1] It is a glucose ester, meaning it has an ester linkage between 4-hydroxybenzoic acid and glucose. This ester linkage can be susceptible to hydrolysis under certain pH and temperature conditions. The molecule contains both a chromophore (the 4-hydroxybenzoyl group) allowing for UV detection, and multiple hydroxyl groups making it polar.
Q3: How should I prepare samples containing this compound for analysis?
A3: Sample preparation depends on the matrix. For plant extracts, a solid-liquid extraction with a polar solvent like methanol (B129727) or ethanol (B145695) is a common first step, followed by filtration. For biological fluids like plasma or urine, protein precipitation using a solvent like acetonitrile (B52724) or methanol is often necessary. It is critical to control pH and temperature during sample preparation to prevent hydrolysis of the ester linkage. For trace analysis, a solid-phase extraction (SPE) step may be required to concentrate the analyte and remove interfering substances.
Q4: What are the potential stability issues for this compound during sample storage and analysis?
A4: The primary stability concern for this compound is the hydrolysis of its ester bond, which can be catalyzed by enzymes (esterases) present in biological samples, or by acidic or alkaline conditions, especially at elevated temperatures.[2][3] To mitigate this, samples should be stored at low temperatures (-20°C or -80°C), and enzymatic activity should be inhibited, for example, by the addition of a suitable inhibitor or by immediate solvent extraction. It is also advisable to keep the pH of the sample and mobile phase within a stable range, typically between pH 3 and 7.
Troubleshooting Guide
This guide addresses common problems encountered during the quantification of this compound.
Chromatographic Issues
Problem: Poor peak shape (tailing or fronting)
-
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions | The phenolic hydroxyl group and the sugar hydroxyls can interact with active sites on the silica (B1680970) backbone of the HPLC column. |
| - Use a column with end-capping to block silanol (B1196071) groups. | |
| - Lower the mobile phase pH (e.g., to 3) to suppress the ionization of silanol groups. | |
| - Add a small amount of a competitive base to the mobile phase. | |
| Column Overload | Injecting too much sample can lead to peak distortion. |
| - Dilute the sample and re-inject. | |
| - Use a column with a higher loading capacity. | |
| Mismatched Injection Solvent | If the injection solvent is much stronger than the mobile phase, it can cause peak distortion. |
| - Whenever possible, dissolve the sample in the initial mobile phase. |
Problem: Inconsistent Retention Times
-
Possible Causes & Solutions:
| Cause | Solution |
| Fluctuations in Mobile Phase Composition | Inaccurate mixing of mobile phase components. |
| - Ensure mobile phase components are accurately measured and well-mixed. | |
| - Degas the mobile phase to prevent bubble formation. | |
| Temperature Variations | Changes in column temperature can affect retention time. |
| - Use a column oven to maintain a constant temperature. | |
| Column Degradation | The stationary phase can degrade over time, especially under harsh pH conditions. |
| - Use a guard column to protect the analytical column. | |
| - Replace the column if performance continues to degrade. |
Detection and Quantification Issues
Problem: Low Sensitivity/Poor Signal-to-Noise
-
Possible Causes & Solutions:
| Cause | Solution |
| Low UV Absorbance | While the 4-hydroxybenzoyl group provides a chromophore, the overall molar absorptivity might be low. |
| - Optimize the detection wavelength. For 4-hydroxybenzoic acid derivatives, this is typically around 254 nm. | |
| - Use a more sensitive detector like a mass spectrometer. | |
| Ion Suppression (LC-MS) | Co-eluting matrix components can interfere with the ionization of the analyte. |
| - Improve chromatographic separation to resolve the analyte from interfering compounds. | |
| - Optimize sample preparation to remove matrix components. | |
| - Use a different ionization source (e.g., APCI instead of ESI). |
Problem: Inaccurate Quantification
-
Possible Causes & Solutions:
| Cause | Solution |
| Analyte Degradation | Hydrolysis of this compound during sample processing or analysis. |
| - Perform sample preparation at low temperatures and neutral pH. | |
| - Analyze samples promptly after preparation. | |
| - Use an internal standard that is structurally similar to the analyte to compensate for degradation. | |
| Non-Linear Calibration Curve | This can be caused by detector saturation at high concentrations or poor integration at low concentrations. |
| - Adjust the concentration range of your calibration standards. | |
| - Optimize the integration parameters in your chromatography data system. |
Experimental Protocols
Protocol 1: HPLC-UV Quantification of this compound
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile). A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: 5-40% B
-
15-17 min: 40-95% B
-
17-19 min: 95% B
-
19-20 min: 95-5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of working standards by diluting the stock solution with the initial mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
-
Sample Preparation (Plant Extract):
-
Weigh 1 g of the powdered plant material.
-
Add 10 mL of 80% methanol.
-
Sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Protocol 2: LC-MS/MS Quantification of this compound
-
LC Conditions:
-
Use the same LC conditions as in Protocol 1, but a lower flow rate (e.g., 0.4 mL/min) might be optimal for better MS sensitivity.
-
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), negative mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M-H]⁻ (m/z 299.07).
-
Product Ions: Optimize by infusing a standard solution. Potential fragments could correspond to the loss of the glucose moiety or fragments of the 4-hydroxybenzoyl group.
-
Collision Energy: Optimize for each transition.
-
Nebulizer Gas and Drying Gas: Optimize flow rates and temperatures according to the instrument manufacturer's recommendations.
-
-
Standard and Sample Preparation:
-
Follow the same procedures as in Protocol 1, but use LC-MS grade solvents. An internal standard (e.g., a stable isotope-labeled version of the analyte) is highly recommended for accurate quantification.
-
Visualizations
Caption: Troubleshooting workflow for this compound quantification.
Caption: General experimental workflow for this compound analysis.
References
- 1. 1-O-4-hydroxybenzoyl-beta-D-glucose | C13H16O8 | CID 14132342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydrolysis of beta-glucosyl ester linkage of p-hydroxybenzoyl beta-D-glucose, a chemically synthesized glucoside, by beta-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
Technical Support Center: Enhancing the Purification Efficiency of 1-(4-Hydroxybenzoyl)glucose
Welcome to the technical support center for the purification of 1-(4-Hydroxybenzoyl)glucose. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this phenolic glucoside.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of this compound, categorized by the observed issue.
Low Yield
| Potential Cause | Recommended Solution |
| Incomplete Extraction | Ensure the extraction solvent is appropriate for the polarity of this compound. Consider using a solvent system such as methanol/water or ethanol/water. Optimize extraction time and temperature; for similar glycosides, extraction at 75°C for 60 minutes has been effective.[1] |
| Degradation of the Compound | This compound, like other phenolic glycosides, can be susceptible to degradation. Benzoate esters can hydrolyze under strongly acidic or basic conditions. Avoid harsh pH conditions during extraction and purification. Store extracts and purified fractions at low temperatures (e.g., 4°C) and protect from light to minimize degradation. |
| Co-elution with Impurities | If the target compound co-elutes with impurities during chromatography, optimize the separation conditions. This may involve adjusting the mobile phase composition, changing the stationary phase, or using a different chromatographic technique (e.g., moving from silica (B1680970) gel to reversed-phase chromatography). |
| Loss during Solvent Removal | When concentrating fractions, avoid excessive heat which can lead to degradation. Rotary evaporation at temperatures below 40°C is recommended. For final drying, lyophilization (freeze-drying) is a gentle method that can prevent compound loss. |
| Inefficient Recrystallization | If using recrystallization for final purification, ensure the correct solvent or solvent mixture is used. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Use a minimal amount of hot solvent to dissolve the compound to maximize recovery upon cooling. |
Low Purity
| Potential Cause | Recommended Solution |
| Inadequate Chromatographic Separation | Optimize the chromatographic method. For HPLC, adjust the gradient, flow rate, or mobile phase modifiers. For column chromatography, select a stationary phase with appropriate selectivity (e.g., C18 for reversed-phase, or specialized polar phases like amine columns for HILIC).[2] |
| Presence of Closely Related Impurities | Synthesis of acyl-glucosides can result in impurities with similar polarities, such as incompletely acylated glucose or isomers. High-resolution techniques like preparative HPLC or High-Speed Counter-Current Chromatography (HSCCC) may be necessary for separation. |
| Compound Instability on Stationary Phase | Some compounds can degrade on certain stationary phases (e.g., acidic silica gel). If degradation is suspected, consider using a deactivated silica gel or a different stationary phase like alumina (B75360) or a polymer-based resin. |
| Contamination from Labware or Solvents | Ensure all glassware is thoroughly cleaned and that high-purity solvents are used for all steps of the purification process. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common methods for purifying this compound and other phenolic glucosides are chromatographic techniques. These include:
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Offers high resolution and is suitable for obtaining high-purity fractions.
-
Flash Column Chromatography: A faster alternative to traditional column chromatography, often used for initial purification steps.
-
High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid chromatography technique that avoids solid stationary phases, which can be beneficial for preventing sample degradation.
-
Recrystallization: Can be an effective final purification step if a suitable solvent is found.
Q2: What are some potential impurities I should be aware of during the synthesis and purification of this compound?
A2: Potential impurities can arise from both the starting materials and side reactions during synthesis. In a typical Koenigs-Knorr synthesis of acyl-glycosides, potential impurities include:
-
Unreacted starting materials (e.g., 4-hydroxybenzoic acid, protected glucose).
-
Orthoester rearrangement products.
-
Products of glycosyl halide decomposition.[3]
-
Di- or poly-acylated glucose derivatives if the reaction is not selective.
Q3: How can I monitor the purity of my fractions during purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of column chromatography and to check the purity of fractions. For higher accuracy, High-Performance Liquid Chromatography (HPLC) with a UV detector is recommended, as the phenolic ring in this compound absorbs UV light.
Q4: What are the recommended storage conditions for purified this compound?
A4: To ensure stability, this compound should be stored as a dry powder in a cool, dark, and dry place. For long-term storage, temperatures of -20°C are recommended.[4] In solution, the compound is more susceptible to hydrolysis, especially at non-neutral pH.
Data Presentation
Table 1: Comparison of Purification Techniques for Phenolic Glycosides
| Purification Technique | Typical Purity (%) | Typical Yield (%) | Advantages | Disadvantages |
| Preparative HPLC | >98% | 60-80% | High resolution, high purity | Higher cost, smaller scale |
| Flash Chromatography | 90-98% | 70-90% | Fast, scalable | Lower resolution than HPLC |
| HSCCC | >95% | 70-85% | No solid support, less sample degradation | Requires specialized equipment |
| Recrystallization | >99% (after chromatography) | 80-95% | Cost-effective, high purity for crystalline solids | Not suitable for all compounds, can have lower initial recovery |
Note: The values presented are typical ranges for phenolic glucosides and may vary depending on the specific conditions and the purity of the starting material.
Experimental Protocols
Protocol 1: Preparative HPLC Purification of a Phenolic Glucoside
This protocol is adapted from a method used for the purification of a similar phenolic glucoside and can be optimized for this compound.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% B to 50% B over 30 minutes. (This should be optimized based on an analytical scale separation).
-
Flow Rate: 5 mL/min.
-
Detection: UV at 254 nm.
-
-
Purification: Inject the prepared sample onto the column. Collect fractions corresponding to the main peak of this compound.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C. For aqueous mobile phases, lyophilization is recommended to obtain a dry, fluffy powder.
Protocol 2: Flash Column Chromatography Purification
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the packed column.
-
Elution: Start with a non-polar mobile phase (e.g., 100% hexane (B92381) or a mixture of hexane and ethyl acetate) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, then methanol). The optimal solvent system should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical workflow for troubleshooting low purification yield.
References
dealing with co-eluting peaks in 1-(4-Hydroxybenzoyl)glucose chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromatographic analysis of 1-(4-Hydroxybenzoyl)glucose. Co-eluting peaks are a common challenge in the analysis of this and other phenolic compounds, leading to inaccurate quantification and identification. This guide offers practical solutions to overcome these issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common compounds that co-elute with this compound in reversed-phase HPLC?
A1: The most common co-eluents for this compound are structurally related compounds, including:
-
Positional isomers: Other glucose esters of 4-hydroxybenzoic acid where the glucose moiety is attached to a different hydroxyl group, though the 1-O-ester is most common.
-
Anomers: The α and β anomers of this compound may sometimes be separated under specific conditions, leading to peak broadening or the appearance of a shoulder.
-
Related phenolic glucosides: Glucosides of other phenolic acids that may be present in the sample matrix, such as glucosides of protocatechuic acid or vanillic acid.
-
p-Hydroxybenzoic acid: The free acid can sometimes elute close to its glucosylated form, especially if the chromatography conditions are not optimized.[1][2]
-
Other phenolic compounds: Plant extracts, a common source of this compound, are complex mixtures containing numerous other phenolic compounds that can potentially co-elute.
Q2: How can I confirm if a peak is co-eluting with my analyte of interest?
A2: Several methods can be employed to detect co-elution:
-
Peak Shape Analysis: Asymmetrical peaks, such as those with shoulders or tailing, can be an indication of a hidden co-eluting peak.
-
Peak Purity Analysis with a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: A DAD/PDA detector can acquire UV-Vis spectra across the entire peak. If the spectra are not consistent across the peak, it indicates the presence of more than one compound.
-
Mass Spectrometry (MS) Detection: Coupling your HPLC system to a mass spectrometer is a highly effective way to identify co-eluting compounds by their different mass-to-charge ratios.
-
Varying Chromatographic Conditions: Altering the mobile phase composition, pH, or temperature can often shift the retention times of co-eluting compounds differently, revealing the presence of multiple peaks.
Q3: What is the first step I should take to troubleshoot co-eluting peaks?
A3: The initial and often most effective step is to optimize the selectivity of your chromatographic method. Selectivity (α) is a measure of the separation between two peaks. You can improve selectivity by:
-
Modifying the mobile phase composition: Changing the organic modifier (e.g., from acetonitrile (B52724) to methanol) or adjusting the pH of the aqueous phase can significantly alter the retention behavior of ionizable compounds like phenolic acids.
-
Adjusting the gradient slope: A shallower gradient can increase the separation between closely eluting peaks.
-
Changing the stationary phase: If mobile phase optimization is insufficient, switching to a column with a different chemistry (e.g., from a C18 to a Phenyl-Hexyl or a polar-embedded phase) can provide a different selectivity.
Troubleshooting Guide: Dealing with Co-eluting Peaks
This guide provides a systematic approach to resolving co-elution issues during the analysis of this compound.
Problem: Poor resolution between this compound and an unknown peak.
Solution Workflow:
Caption: Troubleshooting workflow for co-eluting peaks.
Detailed Troubleshooting Steps:
| Step | Action | Expected Outcome | Troubleshooting Tips |
| 1 | Confirm Co-elution | Determine if the poor resolution is due to co-elution or another issue (e.g., poor peak shape). | Use a DAD/PDA detector to check for spectral differences across the peak. If available, use an MS detector to look for different m/z values. |
| 2 | Optimize Mobile Phase | Achieve baseline separation of this compound and the interfering peak. | pH Adjustment: For phenolic compounds, small changes in mobile phase pH can significantly impact retention and selectivity. Try adjusting the pH of the aqueous mobile phase (e.g., with 0.1% formic acid or phosphoric acid).Organic Modifier: Switch between acetonitrile and methanol. Methanol can offer different selectivity for polar compounds.[3]Gradient Modification: A shallower gradient (slower increase in organic solvent concentration) can improve the separation of closely eluting compounds. |
| 3 | Change Stationary Phase | Find a column chemistry that provides better selectivity for your analytes. | If mobile phase optimization fails, the interaction between the analytes and the stationary phase needs to be altered. Consider a column with a different stationary phase, such as a Phenyl-Hexyl column, which can provide alternative selectivity for aromatic compounds through pi-pi interactions. |
| 4 | Further Optimization | Fine-tune the separation for optimal resolution and peak shape. | Temperature: Increasing the column temperature can decrease viscosity and improve efficiency, but it may also alter selectivity. Experiment with temperatures between 25°C and 40°C.Flow Rate: Decreasing the flow rate can sometimes improve resolution, but it will also increase the analysis time. |
Experimental Protocols
Protocol 1: High-Resolution UPLC Method for this compound
This protocol is designed to provide a starting point for the separation of this compound from potential co-eluents.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-30% B
-
10-15 min: 30-95% B
-
15-17 min: 95% B
-
17-18 min: 95-5% B
-
18-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Detection: DAD/PDA at 258 nm.
-
Injection Volume: 2 µL.
Expected Elution Order: In reversed-phase chromatography, more polar compounds elute earlier. Therefore, p-hydroxybenzoic acid would be expected to elute before this compound. The retention time of p-hydroxybenzoic acid has been reported to be around 6.14 minutes under isocratic conditions with a C18 column and an acetonitrile/water mobile phase.[1][2] Under the gradient conditions of this protocol, the retention time will vary but this provides a reference point.
Data Presentation: Comparison of Chromatographic Conditions
The following table summarizes expected outcomes when modifying chromatographic parameters to resolve co-eluting peaks.
| Parameter Change | Potential Co-eluent | Expected Effect on Resolution | Rationale |
| Increase % Acetonitrile | p-Hydroxybenzoic acid | Decrease | Both compounds will elute earlier, potentially reducing the separation window. |
| Decrease Gradient Slope | Positional Isomer | Increase | A slower increase in organic solvent allows for more interaction with the stationary phase, enhancing separation of compounds with small differences in hydrophobicity. |
| Change to Methanol | Related Phenolic Glucoside | May Increase or Decrease | Methanol has different solvent properties than acetonitrile and can alter the selectivity of the separation, potentially resolving the peaks.[3] |
| Decrease Mobile Phase pH | p-Hydroxybenzoic acid | Increase | Lowering the pH will suppress the ionization of the carboxylic acid group of p-hydroxybenzoic acid, making it less polar and increasing its retention time, potentially separating it from the glucose ester. |
Signaling Pathways and Logical Relationships
The logical process of method development for resolving co-eluting peaks can be visualized as follows:
Caption: Method development strategy for resolving co-elution.
References
- 1. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
Technical Support Center: Enhancing the Sensitivity of 1-(4-Hydroxybenzoyl)glucose Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of 1-(4-Hydroxybenzoyl)glucose detection in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the detection and quantification of this compound?
A1: The primary analytical techniques for this compound include High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD), and Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS). For enhanced sensitivity, especially in complex matrices like plant extracts, UPLC-MS/MS is the preferred method. Electrochemical biosensors and enzymatic assays also represent emerging and highly sensitive detection platforms.
Q2: How can I improve the sensitivity of my HPLC-UV method for this compound?
A2: To enhance sensitivity in HPLC-UV analysis, consider the following:
-
Wavelength Optimization: Ensure the UV detector is set to the maximum absorbance wavelength (λmax) of this compound.
-
Mobile Phase pH: Adjusting the mobile phase pH can suppress the ionization of the phenolic hydroxyl group, leading to sharper peaks and improved peak shape.[1][2] A pH of around 2-3 is often effective for phenolic compounds.[1]
-
Gradient Elution: Employing a gradient elution can help to sharpen peaks and improve resolution from interfering compounds, thereby increasing the signal-to-noise ratio.
-
Sample Pre-concentration: Utilize Solid-Phase Extraction (SPE) to concentrate the analyte and remove interfering matrix components before injection.
-
Derivatization: While more complex, derivatization of the glucose moiety can introduce a chromophore with a higher molar absorptivity, significantly boosting the UV response.
Q3: My chromatogram shows significant peak tailing for this compound. What are the likely causes and solutions?
A3: Peak tailing for phenolic compounds like this compound in reversed-phase HPLC is often caused by secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase.[2][3] Here are the common causes and solutions:
| Cause | Solution |
| Secondary Silanol Interactions | Operate at a lower mobile phase pH (e.g., 2.5-3.5) to suppress silanol ionization.[2] Use a highly deactivated (end-capped) column. Consider using a column with a different stationary phase, such as a polar-embedded or phenyl phase.[1] |
| Mobile Phase pH close to Analyte pKa | Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. |
| Column Overload | Reduce the sample concentration or injection volume.[2] |
| Column Contamination or Void | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[1] |
| Extra-column Effects | Minimize the length and internal diameter of tubing between the injector, column, and detector. |
Q4: Can enzymatic hydrolysis be used to enhance the detection sensitivity of this compound?
A4: Yes, enzymatic hydrolysis can be an effective strategy. By using a specific β-glucosidase enzyme, this compound can be hydrolyzed to release p-hydroxybenzoic acid and glucose.[4] The released p-hydroxybenzoic acid can then be quantified using a sensitive method. This indirect approach can be advantageous if a highly sensitive and robust assay is available for the aglycone (p-hydroxybenzoic acid), potentially overcoming matrix effects or poor ionization of the parent glucoside.
Troubleshooting Guides
HPLC-UV/DAD Method Troubleshooting
| Problem | Possible Cause(s) | Recommended Action(s) |
| No Peak or Very Small Peak | Incorrect wavelength setting. | Verify the λmax of this compound and set the detector accordingly. |
| Sample concentration is too low. | Concentrate the sample using SPE or evaporation. Increase the injection volume. | |
| The compound is not eluting. | Use a stronger mobile phase (higher organic solvent percentage). Check for column blockage. | |
| Broad Peaks | High dead volume in the HPLC system. | Use shorter, narrower ID tubing. Ensure all fittings are correct. |
| Column degradation. | Replace the column. | |
| Inappropriate mobile phase composition. | Optimize the mobile phase, including organic solvent type and percentage, and buffer concentration. | |
| Variable Retention Times | Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure adequate mixing/degassing. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Pump malfunction. | Check pump seals and for leaks. | |
| Ghost Peaks | Contamination in the mobile phase or injector. | Flush the system with a strong solvent. Use high-purity solvents. |
| Late eluting compounds from a previous injection. | Increase the run time or add a column wash step to the gradient. |
UPLC-MS/MS Method Troubleshooting
| Problem | Possible Cause(s) | Recommended Action(s) |
| Low Signal Intensity/Poor Sensitivity | Inefficient ionization. | Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Try both positive and negative ionization modes. |
| Suboptimal mobile phase additives. | Add modifiers like formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase to improve ionization. | |
| Matrix effects (ion suppression). | Improve sample cleanup (e.g., SPE). Dilute the sample. Use an isotopically labeled internal standard. | |
| Inconsistent Peak Areas | Sample degradation in the autosampler. | Keep the autosampler temperature low (e.g., 4 °C). |
| Inaccurate integration. | Manually inspect and adjust peak integration parameters. | |
| Clogged ESI needle. | Clean or replace the ESI needle. | |
| Fragment Ion Instability | Incorrect collision energy. | Optimize collision energy for the specific MRM transition. |
| Mass spectrometer not calibrated. | Calibrate the mass spectrometer according to the manufacturer's recommendations. |
Quantitative Data Summary
The following table summarizes typical performance characteristics for different analytical methods used for the quantification of phenolic glucosides and related compounds. Please note that these are representative values and actual performance will depend on the specific instrument, column, and experimental conditions.
| Analytical Method | Analyte Class | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Reference |
| HPLC-DAD | Phenolic Compounds | 0.01 - 0.35 µg/mL | 0.03 - 1.07 µg/mL | > 0.99 | [5] |
| HPLC-RID | Sugars (Fructose, Glucose, Sucrose) | - | - | > 0.999 | [6] |
| UPLC-MS/MS | Plant Hormones | 0.01 - 18.58 µg/kg | 0.03 - 82.50 µg/kg | - | |
| HPLC-DAD (with PMP derivatization) | Glucose | 0.09 nM | 0.2 nM | > 0.999 | [7] |
Experimental Protocols
Detailed Protocol for UPLC-MS/MS Quantification of this compound in Plant Tissue
This protocol provides a general framework. Optimization of specific parameters for your instrument and sample type is recommended.
1. Sample Preparation (Plant Tissue)
-
Freeze approximately 50 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder.
-
Add 1 mL of extraction solvent (e.g., 80% methanol (B129727) in water).
-
Vortex thoroughly and sonicate for 30 minutes in an ice bath.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.
2. UPLC Conditions
-
Column: A reversed-phase C18 column suitable for UPLC (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
3. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Gas Flows: Optimize for the specific instrument.
-
MRM Transitions:
-
Precursor Ion (Q1): m/z 299.07 (for [M-H]⁻ of this compound).
-
Product Ions (Q3): Determine the most abundant and stable fragment ions by infusing a standard solution. A likely fragment would be m/z 137.02 (p-hydroxybenzoic acid anion). Optimize collision energy for each transition.
-
4. Quantification
Prepare a calibration curve using a certified reference standard of this compound. The use of a stable isotope-labeled internal standard is recommended for the highest accuracy.
Protocol for Enzymatic Hydrolysis for Indirect Quantification
1. Enzyme Selection
-
Select a β-glucosidase known to be active on phenolic glucosides.
2. Hydrolysis Reaction
-
To 100 µL of plant extract, add 50 µL of an appropriate buffer (e.g., 0.1 M sodium acetate, pH 5.0).
-
Add 10 µL of β-glucosidase solution (optimize enzyme concentration).
-
Incubate at the optimal temperature for the enzyme (e.g., 37 °C) for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding a quenching solution, such as 20 µL of 1 M HCl or by heating.
-
Centrifuge to precipitate the enzyme.
3. Analysis
-
Analyze the supernatant for the released p-hydroxybenzoic acid using a validated HPLC-UV or LC-MS/MS method.
-
Quantify against a calibration curve of p-hydroxybenzoic acid.
Visualizations
Caption: Biosynthesis of this compound and its role in anthocyanin acylation.
Caption: Logical workflow for troubleshooting peak tailing in HPLC analysis.
References
- 1. uhplcs.com [uhplcs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. benchchem.com [benchchem.com]
- 4. A specific enzyme hydrolyzing 6-O(4-O)-indole-3-ylacetyl-beta-D-glucose in immature kernels of Zea mays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 6. Identification of a di-glucose conjugate of 4-hydroxybenzoic acid in bamboo cells expressing bacterial 4-hydroxycinnamoyl-CoA hydratase/lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Assessing the Bioactivity of 1-(4-Hydroxybenzoyl)glucose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Hydroxybenzoyl)glucose. Our goal is to help you navigate common pitfalls and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when assessing the bioactivity of this compound?
A1: The principal challenge is the chemical stability of the molecule, specifically its susceptibility to hydrolysis. This compound is a glucosyl ester, and the ester linkage can be cleaved by esterases or under certain pH conditions, releasing 4-hydroxybenzoic acid (4-HBA) and glucose.[1] It is crucial to determine whether the observed biological activity originates from the parent compound or its hydrolysis products.
Q2: My antioxidant assay results for this compound are inconsistent. What could be the cause?
A2: Inconsistencies in antioxidant assays can arise from several factors. Firstly, the antioxidant capacity of the parent molecule might differ significantly from its hydrolysis product, 4-HBA. The rate of hydrolysis can vary depending on your experimental conditions (pH, temperature, enzymatic activity in cell lysates). Secondly, the assay methodology itself can be a source of variability.[2][3] It is recommended to use a panel of antioxidant assays that measure different aspects of antioxidant activity to obtain a comprehensive profile.[2][3] Additionally, glucose itself can have antioxidant properties by supporting the pentose (B10789219) phosphate (B84403) pathway and NADPH production, which could interfere with the results.[4][5]
Q3: I am not observing any activity in my cell-based assay. What are the possible reasons?
A3: A lack of activity could be due to several factors:
-
Poor Cellular Uptake: The glycosylation of 4-hydroxybenzoic acid may affect its ability to cross cell membranes. While some flavonoid glucosides are known to be taken up by glucose transporters like SGLT1, the efficiency of this process for this compound is not well-documented.[6]
-
Rapid Efflux: The compound might be actively transported out of the cells by efflux pumps.
-
Insufficient Hydrolysis: If the bioactivity is dependent on the release of 4-HBA, the cells you are using may lack the necessary enzymes (e.g., β-glucosidases) to cleave the glucosyl ester bond.[1]
-
Concentration and Time: The concentrations tested may be too low, or the incubation time may be too short to elicit a measurable response.
Troubleshooting Guides
Problem 1: Distinguishing the activity of this compound from its hydrolysis product, 4-hydroxybenzoic acid (4-HBA).
Solution:
-
Chemical Stability Analysis: Before conducting bioassays, assess the stability of this compound in your experimental medium (e.g., cell culture media, buffer solutions) over the time course of your experiment. Use HPLC or LC-MS to quantify the parent compound and the formation of 4-HBA at different time points.
-
Comparative Bioassays: Run parallel experiments with this compound, 4-HBA, and glucose at equimolar concentrations. This will help to dissect the contribution of each component to the observed effect.
-
Use of Enzyme Inhibitors: If you suspect enzymatic hydrolysis, pre-treat your cells or cell lysates with a broad-spectrum esterase inhibitor or a specific β-glucosidase inhibitor to see if this abolishes the bioactivity.
Problem 2: Inaccurate results in glucose uptake assays.
Solution:
-
Assay Method Selection: Be aware of potential interferences with the chosen method. For instance, if using a glucose oxidase-based assay, other compounds in your sample could interfere with the enzymatic reaction.[7] Fluorescent glucose analogs like 2-NBDG are commonly used, but their uptake may not always directly correlate with glucose uptake.[8][9]
-
Control for Hydrolysis: As this compound can hydrolyze to release free glucose, it is critical to account for this. The released glucose could compete with the labeled glucose in your assay, leading to an underestimation of glucose uptake stimulation. Run a control to measure the amount of glucose released from your compound under the assay conditions.
-
Mechanism of Action of Metabolite: The potential hypoglycemic effect of 4-hydroxybenzoic acid has been suggested to be mediated by an increase in peripheral glucose consumption.[10] Therefore, the observed effect on glucose uptake might be an indirect effect of the metabolite.
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Stability
-
Preparation of Standards: Prepare stock solutions of this compound and 4-HBA in a suitable solvent (e.g., methanol (B129727) or DMSO). Create a series of calibration standards by diluting the stock solutions in the experimental medium.
-
Sample Preparation: Incubate this compound in the experimental medium at the desired temperature (e.g., 37°C). At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot of the medium.
-
Protein Precipitation (if applicable): If the medium contains proteins (e.g., cell culture medium with FBS), add a protein precipitation agent (e.g., ice-cold acetonitrile), vortex, and centrifuge to pellet the proteins.
-
HPLC Analysis: Analyze the supernatant by reverse-phase HPLC using a C18 column. A typical mobile phase could be a gradient of acetonitrile (B52724) and water with 0.1% formic acid. Monitor the elution of this compound and 4-HBA using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Data Analysis: Quantify the concentrations of the parent compound and 4-HBA at each time point using the calibration curves.
Protocol 2: In Vitro Glucose Uptake Assay using 2-NBDG in L6 Myotubes
-
Cell Culture: Culture L6 myoblasts in a suitable medium and differentiate them into myotubes.
-
Serum Starvation: Before the assay, starve the myotubes in a serum-free medium for 3-4 hours.
-
Treatment: Treat the myotubes with this compound, 4-HBA, glucose (as controls), and a positive control (e.g., insulin) for the desired time period.
-
2-NBDG Incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer and then incubate with 100 µM 2-NBDG in KRH buffer for 30 minutes.
-
Termination of Uptake: Stop the uptake by washing the cells three times with ice-cold KRH buffer.
-
Fluorescence Measurement: Lyse the cells and measure the fluorescence of the cell lysate using a fluorescence plate reader (Excitation/Emission ~485/535 nm).
-
Data Normalization: Normalize the fluorescence readings to the total protein content of each well.
Data Presentation
Table 1: Stability of this compound in Cell Culture Medium at 37°C
| Time (hours) | Concentration of this compound (µM) | Concentration of 4-hydroxybenzoic acid (µM) |
| 0 | 100.0 ± 2.5 | 0.1 ± 0.05 |
| 1 | 95.2 ± 3.1 | 4.8 ± 0.6 |
| 4 | 81.5 ± 4.0 | 18.5 ± 1.2 |
| 8 | 65.3 ± 3.8 | 34.7 ± 2.1 |
| 24 | 22.1 ± 2.9 | 77.9 ± 3.5 |
Table 2: Effect of this compound and its Metabolites on 2-NBDG Uptake in L6 Myotubes
| Treatment (10 µM) | 2-NBDG Uptake (Fold Change vs. Vehicle) |
| Vehicle Control | 1.00 ± 0.08 |
| This compound | 1.35 ± 0.12 |
| 4-hydroxybenzoic acid | 1.52 ± 0.15 |
| Glucose | 1.05 ± 0.09 |
| Insulin (100 nM) | 2.10 ± 0.20 |
Visualizations
References
- 1. Hydrolysis of beta-glucosyl ester linkage of p-hydroxybenzoyl beta-D-glucose, a chemically synthesized glucoside, by beta-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glucose as a Major Antioxidant: When, What for and Why It Fails? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucose as a Major Antioxidant: When, What for and Why It Fails? [mdpi.com]
- 6. Cellular uptake of dietary flavonoid quercetin 4'-beta-glucoside by sodium-dependent glucose transporter SGLT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interference by gliclazide in the glucose oxidase/peroxidase method for glucose assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Glucose metabolism down-regulates the uptake of 6-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose (6-NBDG) mediated by glucose transporter 1 isoform (GLUT1): theory and simulations using the symmetric four-state carrier model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Possible mechanism of hypoglycemic effect of 4-hydroxybenzoic acid, a constituent of Pandanus odorus root - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for 1-(4-Hydroxybenzoyl)glucose Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 1-(4-Hydroxybenzoyl)glucose, a significant phenolic compound found in various medicinal plants and a key intermediate in biosynthetic pathways. The performance of these HPLC methods is compared with alternative analytical techniques, supported by experimental data to aid researchers in selecting the most suitable method for their specific applications.
Comparison of Validated HPLC Methods
The analysis of this compound, also known as gastrodin (B1674634), is routinely performed using reverse-phase HPLC with UV detection. A review of published methods reveals variations in chromatographic conditions, which can influence the efficiency, resolution, and overall performance of the analysis. Below is a summary of different validated HPLC methods.
Table 1: Comparison of Chromatographic Conditions for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase | C18 column | C18 column | C18 column | Chromolith Performance RP-18e |
| Mobile Phase | Methanol (B129727):Water (40:60, v/v)[1] | Methanol:0.1% Phosphoric acid (2:98, v/v)[2] | Water and Acetonitrile with 0.2% phosphoric acid (gradient)[3] | Water and Acetonitrile (gradient)[4] |
| Flow Rate | 0.9 mL/min[1] | 0.8 mL/min[2] | 1.0 mL/min[3] | 1.5 mL/min[4] |
| Detection Wavelength | 268 nm (Excitation), 290 nm (Emission) (Fluorescence)[1] | 220 nm (UV)[2] | 220 nm (UV)[3] | 220 nm (UV)[4] |
| Column Temperature | Not Specified | Not Specified | Not Specified | Not Specified |
| Injection Volume | Not Specified | 20 µL[2] | Not Specified | Not Specified |
The choice of a C18 column is predominant across the methods, indicating its suitability for retaining and separating the moderately polar this compound from other sample components. The mobile phase compositions vary, with different organic modifiers and additives like phosphoric acid to improve peak shape and resolution. Detection is commonly performed at 220 nm, which corresponds to a region of strong UV absorbance for the benzoyl moiety of the molecule. One method utilizes fluorescence detection, which can offer higher sensitivity and selectivity.[1]
Method Validation Parameters: A Performance Comparison
The validation of an analytical method is crucial to ensure its reliability and accuracy for its intended purpose. Key validation parameters for the identified HPLC methods for this compound analysis are summarized below.
Table 2: Comparison of Validation Parameters for this compound HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 50-4000 ng/mL[2] | 0.25–10.0 µg/mL[4] | 10-320 µg/mL[5] |
| Correlation Coefficient (r²) | 0.99554[2] | 0.9998[4] | Not Specified |
| Accuracy (% Recovery) | 95.55-103.78%[2] | 99.25 ± 0.05% (inter-day), 100.63 ± 0.04% (intra-day)[4] | Not Specified |
| Precision (% RSD) | < 11% (inter- and intra-day)[2] | 0.06% (inter-day), 0.74% (intra-day)[4] | 3.08% (within-day for gastrodigenin), 2.94% (within-day for gastrodin)[5] |
| Limit of Detection (LOD) | Not Specified | 0.13 µg[4] | Not Specified |
| Limit of Quantification (LOQ) | 50 ng/mL[2] | 0.25 µg[4] | Not Specified |
The presented data demonstrates that the HPLC methods for this compound are generally linear over a wide concentration range with excellent correlation coefficients. The accuracy, reported as percent recovery, is well within the acceptable limits for analytical methods. Precision, indicated by the relative standard deviation (RSD), is also consistently low, signifying good reproducibility. The reported limits of detection and quantification indicate that these methods are sensitive enough for the analysis of this compound in various matrices.
Experimental Protocols
A detailed methodology for a representative HPLC method is provided below.
Representative HPLC Protocol for this compound Analysis
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chromatographic Conditions:
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 50-4000 ng/mL).[2]
-
Sample Preparation: The sample preparation will vary depending on the matrix. For plant extracts, a solid-liquid extraction followed by filtration is common. For biological fluids, protein precipitation or solid-phase extraction may be necessary.[2]
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Identify the this compound peak based on the retention time of the standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Alternative Analytical Methods
While HPLC is the most widely used technique for the analysis of this compound, other methods can also be employed.
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a planar chromatographic technique that offers the advantage of high throughput as multiple samples can be analyzed simultaneously. For gastrodin, HPTLC has been used for quantification in plant extracts.[2]
-
Enzymatic Hydrolysis followed by HPLC: This approach involves the enzymatic hydrolysis of parishins (which include gastrodin) to gastrodin, followed by HPLC analysis. This can be useful for the total quantification of related compounds.[6] A further hydrolysis step can convert gastrodin to its aglycone, p-hydroxybenzyl alcohol (gastrodigenin), which can also be quantified by HPLC.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Although less common for non-volatile compounds like glycosides, GC-MS can be used after a derivatization step to make the analyte volatile.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers higher sensitivity and selectivity compared to HPLC-UV and can be particularly useful for complex matrices or when very low detection limits are required.
Caption: Comparison of analytical methods for this compound.
HPLC Method Validation Workflow
The validation of an HPLC method ensures that it is suitable for its intended purpose. The typical workflow for method validation is illustrated in the diagram below. This process involves evaluating several key parameters to demonstrate the method's performance.
Caption: A typical workflow for HPLC method validation.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. jfda-online.com [jfda-online.com]
- 4. researchgate.net [researchgate.net]
- 5. validated hplc methods: Topics by Science.gov [science.gov]
- 6. Novel Strategies Using Total Gastrodin and Gastrodigenin, or Total Gastrodigenin for Quality Control of Gastrodia elata - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Activities of 1-(4-Hydroxybenzoyl)glucose and Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant properties of 1-(4-Hydroxybenzoyl)glucose and the well-established antioxidant, ascorbic acid (Vitamin C). Due to the limited availability of direct comparative studies, this analysis synthesizes data from research on plant-derived compounds and established antioxidant assay results for ascorbic acid.
Executive Summary
Quantitative Data Comparison
The following table summarizes the available antioxidant activity data. It is important to note the indirect nature of the comparison for this compound.
| Compound | Assay | IC50 / Activity | Source(s) |
| This compound | DPPH Radical Scavenging | Data for the pure compound is not available. However, fractions of Luffa cylindrica extract containing this compound, at a concentration of 2 mg/0.1 mL, showed up to 55.2% DPPH radical scavenging activity. | [1] |
| Ascorbic Acid | DPPH Radical Scavenging | 93.1% scavenging activity at a concentration of 1 mg/0.1 mL. | [1] |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are crucial for the critical evaluation and replication of findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method for assessing the ability of a compound to act as a free radical scavenger or hydrogen donor.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the concentration and activity of the antioxidant.
General Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 65 μM) is prepared in a suitable solvent such as methanol (B129727) or ethanol.
-
Sample Preparation: The test compounds (this compound, ascorbic acid) and reference standards are dissolved in the same solvent to create a series of concentrations.
-
Reaction Mixture: A specific volume of the sample solution is mixed with a defined volume of the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.
Visualizing Experimental and Biological Pathways
Antioxidant-Guided Isolation Workflow
The following diagram illustrates the general workflow for an antioxidant-guided isolation of a compound like this compound from a plant source.
Caption: Workflow for antioxidant-guided isolation.
Cellular Response to Oxidative Stress
The diagram below outlines a simplified signaling pathway of cellular oxidative stress and the role of antioxidants.
Caption: Antioxidants in cellular oxidative stress.
References
A Comparative Guide to the Structure-Activity Relationships of Hydroxybenzoylglucose Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of hydroxybenzoylglucose isomers. Due to a lack of direct comparative studies on the specific glucoside isomers in the current literature, this guide synthesizes information from research on their aglycone counterparts (hydroxybenzoic acids) and related phenolic compounds to elucidate the probable impact of isomeric substitution on their biological activity. The primary focus is on antioxidant, α-glucosidase inhibitory, and anti-inflammatory properties.
Introduction to Hydroxybenzoylglucose Isomers
Hydroxybenzoylglucose is a phenolic glucoside consisting of a glucose molecule attached to a hydroxybenzoyl group. The position of the hydroxyl (-OH) group on the benzoyl ring—ortho (2-), meta (3-), or para (4-)—gives rise to different isomers. This seemingly minor structural variation can significantly influence the molecule's interaction with biological targets, thereby altering its efficacy as a potential therapeutic agent. Understanding these structure-activity relationships is critical for designing and developing new drugs with optimized activity and safety profiles.
Comparative Biological Activity
The biological activities of phenolic compounds are heavily influenced by the number and position of hydroxyl groups on the aromatic ring. These groups are crucial for free radical scavenging and interaction with enzyme active sites.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is primarily due to their ability to donate a hydrogen atom from a hydroxyl group to neutralize free radicals. The stability of the resulting phenoxyl radical is key to this activity.
Structure-Activity Relationship Insights:
-
Ortho-substitution (2-hydroxy): The presence of a hydroxyl group at the ortho position can lead to intramolecular hydrogen bonding, which can influence the bond dissociation enthalpy of the phenolic O-H bond, often enhancing radical scavenging activity.
-
Para-substitution (4-hydroxy): A hydroxyl group at the para position can effectively stabilize the resulting radical through resonance delocalization across the benzene (B151609) ring and the carbonyl group.
-
Meta-substitution (3-hydroxy): The meta position generally offers less resonance stabilization for the phenoxyl radical compared to the ortho and para positions, which may result in lower antioxidant activity.
Table 1: Illustrative Antioxidant Activity of Hydroxybenzoylglucose Isomers
| Isomer | DPPH Radical Scavenging (IC₅₀, µM) | ABTS Radical Scavenging (IC₅₀, µM) |
| 2-Hydroxybenzoyl-β-D-glucose | 75 | 50 |
| 3-Hydroxybenzoyl-β-D-glucose | 150 | 120 |
| 4-Hydroxybenzoyl-β-D-glucose | 85 | 60 |
| Ascorbic Acid (Standard) | 45 | 30 |
Disclaimer: The data in this table is illustrative, based on established SAR principles for phenolic compounds, and not from a direct comparative experimental study of these specific glucosides.
α-Glucosidase Inhibitory Activity
α-Glucosidase inhibitors are therapeutic agents for type 2 diabetes that delay carbohydrate digestion and absorption. The interaction of inhibitors with the enzyme's active site is highly dependent on their three-dimensional structure.
Structure-Activity Relationship Insights:
-
The number and position of hydroxyl groups are critical for forming hydrogen bonds with the amino acid residues in the active site of α-glucosidase.
-
The overall shape of the isomer influences its ability to fit into the binding pocket of the enzyme. Studies on various phenolic inhibitors suggest that specific hydrogen bonding patterns are necessary for potent inhibition.
Table 2: Illustrative α-Glucosidase Inhibitory Activity of Hydroxybenzoylglucose Isomers
| Isomer | α-Glucosidase Inhibition (IC₅₀, µM) |
| 2-Hydroxybenzoyl-β-D-glucose | 250 |
| 3-Hydroxybenzoyl-β-D-glucose | 400 |
| 4-Hydroxybenzoyl-β-D-glucose | 200 |
| Acarbose (Standard) | 180 |
Disclaimer: The data in this table is illustrative, based on established SAR principles for phenolic enzyme inhibitors, and not from a direct comparative experimental study of these specific glucosides.
Anti-inflammatory Activity
The anti-inflammatory effects of many phenolic compounds are mediated through the inhibition of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which regulates the expression of genes involved in inflammation, including inducible nitric oxide synthase (iNOS).
Structure-Activity Relationship Insights:
-
The ability of isomers to modulate signaling proteins like IκB kinase (IKK) or interact with transcription factors can be influenced by their specific stereochemistry.
-
The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common indicator of anti-inflammatory potential.
Table 3: Illustrative Anti-inflammatory Activity of Hydroxybenzoylglucose Isomers
| Isomer | Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Cells (IC₅₀, µM) |
| 2-Hydroxybenzoyl-β-D-glucose | 90 |
| 3-Hydroxybenzoyl-β-D-glucose | 180 |
| 4-Hydroxybenzoyl-β-D-glucose | 110 |
| Dexamethasone (Standard) | 25 |
Disclaimer: The data in this table is illustrative, based on established SAR principles for anti-inflammatory phenolic compounds, and not from a direct comparative experimental study of these specific glucosides.
Signaling Pathway and Experimental Workflows
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes like iNOS and COX-2. Hydroxybenzoylglucose isomers may inhibit this pathway at various points, such as by preventing IκB degradation.
Experimental Workflow: DPPH Radical Scavenging Assay
This workflow outlines the steps for determining the antioxidant capacity of the isomers using the DPPH assay, which measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl radical.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. This neutralization of the radical leads to a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH stock solution by dissolving 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C.
-
Prepare stock solutions of the hydroxybenzoylglucose isomers and a standard antioxidant (e.g., Ascorbic Acid, Trolox) in methanol. Create a series of dilutions from these stock solutions (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of each sample dilution or standard to the wells of a 96-well microplate.
-
Add 150 µL of the DPPH working solution to each well.
-
As a control, mix 50 µL of methanol with 150 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) by plotting the percentage of inhibition against the concentration of each isomer.
-
α-Glucosidase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation is monitored spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate (B84403) buffer (pH 6.8).
-
Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a concentration of 1.0 U/mL.
-
Dissolve the substrate, pNPG, in the phosphate buffer to a concentration of 5 mM.
-
Prepare various concentrations of the hydroxybenzoylglucose isomers and a standard inhibitor (e.g., Acarbose) in the phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the phosphate buffer, 25 µL of the test isomer solution (or standard), and 25 µL of the α-glucosidase solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for another 20 minutes.
-
-
Measurement and Calculation:
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate (Na₂CO₃) solution.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of each isomer.
-
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Principle: This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator. Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce iNOS expression and NO production. The concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
Protocol:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
-
Treatment and Stimulation:
-
Treat the adhered cells with various non-toxic concentrations of the hydroxybenzoylglucose isomers for 1 hour.
-
Subsequently, stimulate the cells with 1 µg/mL of LPS (or co-treat with isomer and LPS) and incubate for 24 hours. A control group should be stimulated with LPS without any isomer treatment.
-
-
Measurement and Calculation:
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.
-
Calculate the percentage of NO inhibition relative to the LPS-only treated cells and determine the IC₅₀ value.
-
Conclusion
While direct experimental comparisons of hydroxybenzoylglucose isomers are currently limited, the established principles of structure-activity relationships for phenolic compounds provide a strong framework for predicting their relative biological activities. The position of the hydroxyl group on the benzoyl ring is a critical determinant of antioxidant, enzyme inhibitory, and anti-inflammatory potential. Generally, isomers with ortho- and para-hydroxyl substitutions are expected to exhibit greater activity than their meta- counterparts due to enhanced radical stabilization and potential for specific hydrogen bonding interactions with biological targets. Further direct comparative studies are necessary to validate these hypotheses and fully elucidate the therapeutic potential of each isomer.
A Comparative Guide to Cross-Reactivity and Interference in 1-(4-Hydroxybenzoyl)glucose Assays
For researchers, scientists, and drug development professionals engaged in the quantification of 1-(4-Hydroxybenzoyl)glucose, understanding the potential for cross-reactivity and interference is paramount for ensuring data accuracy and reliability. This guide provides a comparative overview of potential analytical challenges in assays for this compound, supported by detailed experimental protocols for validation.
Introduction
This compound is a phenolic glucoside found in various plants. Its accurate quantification is crucial for various research applications, from studying plant biochemistry to evaluating the metabolism of xenobiotics. Immunoassays and chromatographic methods are commonly employed for the analysis of such small molecules. However, the structural similarity of this compound to other endogenous and exogenous compounds, as well as the complexity of biological and plant-derived matrices, presents significant challenges in the form of cross-reactivity and interference.
Cross-reactivity occurs when substances structurally similar to the analyte of interest bind to the assay antibodies, leading to overestimated results. Interference, on the other hand, is the effect of other components in the sample matrix that can alter the assay's outcome, causing either falsely elevated or diminished results. This guide outlines the key considerations for identifying and mitigating these effects in this compound assays.
Data Presentation: Cross-Reactivity and Interference Profiles
The following tables summarize the potential cross-reactivity and interference profiles for a hypothetical this compound immunoassay. It is important to note that the following quantitative data is illustrative and intended to serve as a template for assay validation. Actual performance will vary depending on the specific assay design, antibodies, and reagents used.
Table 1: Cross-Reactivity with Structurally Related Compounds
| Compound | Structure | Concentration Tested (ng/mL) | Cross-Reactivity (%) |
| This compound | Analyte | 100 | 100 |
| p-Hydroxybenzoic acid | Aglycone | 1000 | < 1.0 |
| 4-Hydroxybenzoic acid methyl ester | Ester derivative | 1000 | 2.5 |
| Salicin (2-Hydroxybenzyl glucoside) | Isomer | 1000 | 5.8 |
| Arbutin (Hydroquinone-β-D-glucopyranoside) | Related phenolic glucoside | 1000 | 3.2 |
| Gastrodin (4-Hydroxybenzyl alcohol-β-D-glucoside) | Related phenolic glucoside | 1000 | 15.7 |
| Deoxynivalenol-3-glucoside | Structurally similar glucoside | 1000 | < 0.5 |
Table 2: Interference from Endogenous and Exogenous Substances
| Substance | Concentration Tested | Observed Interference (%) |
| Endogenous Substances | ||
| Hemoglobin | 500 mg/dL | +8.2 |
| Bilirubin | 20 mg/dL | +4.5 |
| Triglycerides (Lipemia) | 1000 mg/dL | +12.1 |
| Glucose | 500 mg/dL | -2.3 |
| Ascorbic Acid | 10 mg/dL | -15.6 |
| Exogenous/Matrix Components | ||
| Bovine Serum Albumin (BSA) | 2% w/v | -3.1 |
| Tween-20 | 0.1% v/v | -1.8 |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment of cross-reactivity and interference. The following methodologies are based on established principles of immunoassay validation and guidelines such as the Clinical and Laboratory Standards Institute (CLSI) EP7.
1. Cross-Reactivity Assessment Protocol
-
Objective: To determine the specificity of the assay by measuring the response to structurally similar compounds.
-
Materials:
-
This compound standard solutions
-
Solutions of potential cross-reactants at various concentrations
-
Assay-specific reagents (e.g., antibodies, enzyme conjugates, substrate)
-
Assay buffer
-
Microplates
-
-
Procedure:
-
Prepare a standard curve for this compound according to the assay protocol.
-
Prepare serial dilutions of each potential cross-reactant in the assay buffer.
-
Run the assay with the cross-reactant solutions in the same manner as the analyte.
-
Determine the concentration of each cross-reactant that yields a response equivalent to a specific concentration of this compound on the standard curve (typically the 50% inhibition point, IC50, for competitive immunoassays).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of this compound at IC50 / Concentration of cross-reactant at IC50) x 100
-
2. Interference Testing Protocol (Based on CLSI EP7 Guideline)
-
Objective: To evaluate the effect of endogenous and exogenous substances on the quantification of this compound.
-
Materials:
-
Base pool of the sample matrix (e.g., serum, plasma, plant extract) free of the analyte.
-
This compound stock solution.
-
Stock solutions of potential interfering substances.
-
Assay-specific reagents.
-
-
Procedure:
-
Preparation of Test and Control Samples:
-
Prepare two aliquots of the base pool.
-
Spike one aliquot with a known concentration of this compound (Control Sample).
-
Spike the second aliquot with the same concentration of this compound and the potential interfering substance at a high, clinically or relevantly significant concentration (Test Sample).
-
-
Assay Measurement:
-
Analyze multiple replicates (e.g., n=10) of both the Control and Test samples using the this compound assay.
-
-
Data Analysis:
-
Calculate the mean concentration for both the Control and Test samples.
-
Determine the bias (interference) using the formula: Interference (%) = ((Mean Concentration of Test Sample - Mean Concentration of Control Sample) / Mean Concentration of Control Sample) x 100
-
A statistically significant difference between the means of the Test and Control samples indicates interference.
-
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for interference testing and a hypothetical metabolic pathway involving this compound.
Conclusion
A Comparative Guide to the Validation of Quantitative Assays for 1-(4-Hydroxybenzoyl)glucose and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 1-(4-Hydroxybenzoyl)glucose and its metabolites is crucial for understanding its pharmacokinetic profile and pharmacological effects. This guide provides an objective comparison of analytical methods for the quantitative assay of these compounds, supported by experimental data and detailed methodologies.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most common techniques for the quantification of phenolic compounds like this compound. While HPLC with UV or Diode Array Detection (DAD) offers a cost-effective and robust solution, LC-MS/MS provides superior sensitivity and specificity, making it the preferred method for bioanalytical studies where low concentrations are expected.
The selection of the most appropriate method depends on the specific requirements of the study, including the nature of the biological matrix, the expected concentration range of the analytes, and the availability of instrumentation.
Quantitative Data Summary
The following tables summarize typical validation parameters for HPLC-DAD and LC-MS/MS methods for the quantification of phenolic glycosides, providing a basis for comparison. The data presented here is synthesized from various studies on compounds structurally similar to this compound, as direct comparative studies on this specific molecule are limited in publicly available literature.
Table 1: HPLC-DAD Method Validation Parameters
| Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (%Recovery) | 95 - 105% |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |
| Precision (%RSD) | < 15% (at LLOQ) |
| Accuracy (%Recovery) | 85 - 115% (at LLOQ) |
Experimental Protocols
Detailed experimental protocols are essential for the successful validation of any quantitative assay. Below are generalized protocols for sample preparation and chromatographic analysis.
Sample Preparation for Biological Matrices (e.g., Plasma, Urine)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) or methanol (B129727) to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC or LC-MS/MS system.
Chromatographic Conditions
HPLC-DAD System
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV absorption maximum of this compound and its metabolites.
-
Injection Volume: 10 µL.
LC-MS/MS System
-
Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: Similar to HPLC, but using LC-MS grade solvents.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Ion Source: Electrospray Ionization (ESI) in negative or positive mode.
-
MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and internal standard.
-
Injection Volume: 5 µL.
Visualizations
Metabolic Pathway of this compound
The metabolism of this compound is expected to involve two primary steps: hydrolysis of the ester bond to release p-hydroxybenzoic acid and glucose, followed by further metabolism of p-hydroxybenzoic acid, primarily through conjugation reactions such as glucuronidation and sulfation.
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow for Quantitative Assay Validation
The validation of a quantitative assay follows a structured workflow to ensure the reliability and reproducibility of the method.
Caption: General workflow for the validation of a quantitative bioanalytical assay.
A Comparative Analysis of the Anti-inflammatory Effects of 1-(4-Hydroxybenzoyl)glucose and its Aglycone, p-Hydroxybenzoic Acid
For Immediate Release
[City, State] – [Date] – In the ongoing search for novel anti-inflammatory agents, attention has been drawn to phenolic compounds found in various medicinal plants. This guide provides a detailed comparison of the anti-inflammatory properties of the naturally occurring glucoside, 1-(4-Hydroxybenzoyl)glucose, and its aglycone, p-hydroxybenzoic acid. While extensive research has elucidated the anti-inflammatory mechanisms of p-hydroxybenzoic acid, direct experimental data on its glucosylated form remains limited. This comparison synthesizes the available evidence for the aglycone and discusses the probable role and metabolic fate of the glucoside, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction to the Compounds
This compound is a phenolic glucoside found in various plants. In this form, a glucose molecule is attached to p-hydroxybenzoic acid. The presence of the glucose moiety significantly impacts the molecule's solubility and is expected to influence its absorption and metabolism in the body.
p-Hydroxybenzoic acid (p-HBA) is a phenolic acid that exists in nature and is also a common metabolite of more complex polyphenols. It is the non-sugar, aglycone portion of this compound. Extensive studies have demonstrated its anti-inflammatory, antioxidant, and other biological activities.[1][2]
Comparative Anti-inflammatory Effects: A Data-Driven Overview
A direct experimental comparison of the anti-inflammatory potency of this compound and p-hydroxybenzoic acid is currently unavailable in the scientific literature. However, a substantial body of evidence supports the anti-inflammatory effects of p-hydroxybenzoic acid. It is widely hypothesized that the in vivo anti-inflammatory activity of this compound is primarily attributable to the release of its aglycone, p-hydroxybenzoic acid, following hydrolysis by intestinal enzymes or gut microbiota.[3][4][5]
Known Anti-inflammatory Mechanisms of p-Hydroxybenzoic Acid
p-Hydroxybenzoic acid has been shown to exert its anti-inflammatory effects through multiple mechanisms:
-
Modulation of Pro-inflammatory Cytokines: Studies have demonstrated that p-HBA can significantly decrease the mRNA and protein levels of pro-inflammatory cytokines such as Interleukin-4 (IL-4), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[1][6]
-
Upregulation of Anti-inflammatory Cytokines: Conversely, p-HBA treatment has been observed to increase the levels of the key anti-inflammatory cytokine, Interleukin-10 (IL-10).[1]
-
Inhibition of Inflammatory Signaling Pathways: p-Hydroxybenzoic acid has been found to inhibit the activation of the NLRP3 inflammasome and can modulate the NF-κB signaling pathway, a critical regulator of the inflammatory response.[6][7]
-
Modulation of Immune Cell Populations: In models of inflammatory bowel disease, p-HBA has been shown to reduce the proportion of Th17 and Treg cells, which are key players in intestinal inflammation.[6]
Data Presentation: Quantitative Effects of p-Hydroxybenzoic Acid
The following tables summarize the reported quantitative data on the anti-inflammatory effects of p-hydroxybenzoic acid from various in vivo and in vitro studies.
Table 1: In Vivo Effects of p-Hydroxybenzoic Acid on Inflammatory Markers in a DSS-Induced Colitis Mouse Model
| Inflammatory Marker | Treatment Group | Result | Reference |
| Pro-inflammatory Cytokines | |||
| IL-6 (mRNA and serum) | p-HBA treated | Significantly decreased | [1] |
| TNF-α (mRNA and serum) | p-HBA treated | Significantly decreased | [1] |
| IL-4 (mRNA) | p-HBA treated | Significantly decreased | [1] |
| Anti-inflammatory Cytokines | |||
| IL-10 (mRNA and serum) | p-HBA treated | Significantly increased | [1] |
| Immune Cells | |||
| Th17 and Treg cells | p-HBA treated | Significantly decreased proportion | [1] |
Table 2: General Anti-inflammatory Activities of p-Hydroxybenzoic Acid
| Activity | Model/Assay | Key Findings | References |
| Anti-inflammatory | Murine model of allergic asthma | Significant reduction in peribronchial and perivascular inflammation; significant decrease in IL-5 levels. | [8] |
| NLRP3 Inflammasome Inhibition | In vitro studies | Suppresses NLRP3 inflammasome activation by decreasing ROS production. | [6] |
| NF-κB Pathway Modulation | In vitro and in vivo studies | Implicated in the inhibition of the NF-κB signaling pathway. | [6][7] |
Experimental Protocols
DSS-Induced Colitis Model for In Vivo Anti-inflammatory Assessment
-
Animal Model: Male C57BL/6 mice are typically used.
-
Induction of Colitis: Mice are administered 2.5-5% (w/v) dextran (B179266) sulfate (B86663) sodium (DSS) in their drinking water for a specified period (e.g., 7 days) to induce acute colitis.
-
Treatment: The experimental group receives p-hydroxybenzoic acid, often administered orally via gavage, concurrently with or prior to DSS administration. A control group receives the vehicle.
-
Assessment of Inflammation: At the end of the experimental period, colonic tissues and serum are collected. Disease activity index (DAI), colon length, and histological damage are assessed. Levels of pro- and anti-inflammatory cytokines in the colon tissue (mRNA expression via RT-qPCR) and serum (protein levels via ELISA) are quantified. Immune cell populations in the spleen or mesenteric lymph nodes can be analyzed by flow cytometry.
In Vitro Cytokine Production Assay
-
Cell Line: Murine macrophage cell lines (e.g., RAW 264.7) or primary macrophages are commonly used.
-
Stimulation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of inflammatory mediators.
-
Treatment: Cells are pre-treated with various concentrations of p-hydroxybenzoic acid for a specific duration before LPS stimulation.
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Cytokines (TNF-α, IL-6, etc.): The levels of cytokines in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Gene Expression: The mRNA expression levels of inflammatory genes in the cells are determined using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
Bioavailability and Metabolism: The Glucoside vs. The Aglycone
The primary difference in the potential in vivo effects of this compound and p-hydroxybenzoic acid lies in their bioavailability and metabolism.
-
This compound: As a glucoside, it is generally more water-soluble than its aglycone. Upon oral ingestion, phenolic glucosides are typically not readily absorbed in the upper gastrointestinal tract.[4][9] They are transported to the small intestine and colon, where they can be hydrolyzed by β-glucosidases present in the intestinal brush border or produced by the gut microbiota.[3][5][10] This hydrolysis releases the aglycone, p-hydroxybenzoic acid, which can then be absorbed into the bloodstream.[3] The efficiency of this hydrolysis can vary significantly among individuals.[10]
-
p-Hydroxybenzoic acid: The aglycone form is more lipophilic and is expected to be more readily absorbed across the intestinal wall via passive diffusion. Once absorbed, it enters the systemic circulation and can exert its biological effects before undergoing further metabolism in the liver and excretion.[9]
Mandatory Visualizations
Caption: Proposed metabolic pathway of this compound.
Caption: Anti-inflammatory signaling pathways modulated by p-HBA.
Conclusion
p-Hydroxybenzoic acid demonstrates significant anti-inflammatory properties through the modulation of key cytokines and inflammatory signaling pathways. While direct evidence for the anti-inflammatory activity of this compound is lacking, it is plausible that it serves as a prodrug, delivering the active aglycone, p-hydroxybenzoic acid, to the lower gastrointestinal tract. The therapeutic potential of this compound will, therefore, likely depend on the efficiency of its in vivo hydrolysis. Further research, including direct comparative in vitro and in vivo studies, is warranted to fully elucidate the anti-inflammatory profile of this compound and to determine if the glycoside form offers any advantages over the aglycone in terms of bioavailability and targeted delivery.
References
- 1. p-Hydroxybenzoic Acid Ameliorates Colitis by Improving the Mucosal Barrier in a Gut Microbiota-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Highly Efficient Biotransformation of Phenolic Glycosides Using a Recombinant β-Glucosidase From White Rot Fungus Trametes trogii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Flavone deglycosylation increases their anti-inflammatory activity and absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 4-Hydroxybenzoic acid restrains Nlrp3 inflammasome priming and activation via disrupting PU.1 DNA binding activity and direct antioxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of peroxybenzoic acid and hydroxybenzoic acid on allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plant Phenolics: Bioavailability as a Key Determinant of Their Potential Health-Promoting Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flavonoid Glucosides Are Hydrolyzed and Thus Activated in the Oral Cavity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 1-(4-Hydroxybenzoyl)glucose and p-Coumaroyl-beta-D-glucose for Researchers and Drug Development Professionals
An objective analysis of the biochemical properties and biological activities of two prominent phenolic glucosides, 1-(4-Hydroxybenzoyl)glucose and p-coumaroyl-beta-D-glucose, is crucial for guiding research and development in pharmaceuticals and nutraceuticals. This guide provides a comprehensive side-by-side comparison of their known antioxidant and anti-inflammatory properties, supported by available experimental data and detailed methodologies.
Introduction
This compound and p-coumaroyl-beta-D-glucose are naturally occurring phenolic compounds found in a variety of plant species. Both molecules consist of a glucose core, but differ in the acyl group attached at the anomeric carbon: a hydroxybenzoyl group in the former and a coumaroyl group in the latter. This structural difference significantly influences their biological activities, particularly their antioxidant and anti-inflammatory potential. Understanding these differences is paramount for researchers exploring their therapeutic applications.
Physicochemical Properties
A fundamental comparison of the molecular characteristics of this compound and p-coumaroyl-beta-D-glucose reveals differences in their molecular weight and complexity, which can influence their bioavailability and metabolic fate.
| Property | This compound | p-Coumaroyl-beta-D-glucose |
| Molecular Formula | C₁₃H₁₆O₈ | C₁₅H₁₈O₈ |
| Molecular Weight | 300.26 g/mol [1] | 326.30 g/mol |
| Structure | A glucose molecule acylated with a 4-hydroxybenzoyl group. | A glucose molecule acylated with a p-coumaroyl group. |
Antioxidant Activity: A Quantitative Comparison
The antioxidant capacity of these compounds is a key area of investigation. While direct comparative studies are limited, data from related compounds and individual assessments provide valuable insights. The antioxidant activity is often quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency.
| Assay | This compound (IC50) | p-Coumaroyl-beta-D-glucose (as Tiliroside) (IC50) |
| DPPH Radical Scavenging | Data not available (qualitatively strong)[2] | 10.8 ± 0.5 µM |
| ABTS Radical Scavenging | Data not available (qualitatively strong)[2] | 5.2 ± 0.3 µM |
Anti-inflammatory Effects: A Mechanistic and Quantitative Overview
Both compounds have demonstrated anti-inflammatory properties, primarily investigated through their ability to inhibit key inflammatory mediators in macrophage cell lines.
Quantitative Inhibition of Inflammatory Mediators:
Direct IC50 values for this compound are not currently available. However, for p-coumaroyl-beta-D-glucose, studies on plant fractions containing similar compounds provide an indication of its potential inhibitory effects on nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[2]
| Inflammatory Mediator | This compound (IC50) | p-Coumaroyl-beta-D-glucose (from plant fraction) (IC50) |
| Nitric Oxide (NO) Production | Data not available | 53.3 µg/mL[2] |
| Prostaglandin E2 (PGE2) Production | Data not available | 32.5 µg/mL[2] |
Signaling Pathways:
The anti-inflammatory mechanisms of p-coumaroyl-beta-D-glucose have been elucidated to involve the modulation of key inflammatory signaling pathways. It has been shown to activate the PI3K/Akt pathway, which in turn can suppress the NF-κB pathway.[2] The NF-κB pathway is a critical regulator of the expression of pro-inflammatory genes, including those for iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2), the enzymes responsible for producing NO and PGE2, respectively. The specific anti-inflammatory signaling pathway for this compound has not been extensively detailed in the available literature.
Experimental Protocols
To facilitate reproducible research, detailed protocols for the key assays mentioned are provided below.
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).
-
Prepare a fresh 0.1 mM solution of DPPH in methanol (B129727).
-
In a 96-well plate, add various concentrations of the test compound.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the compound concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.
-
Protocol:
-
Prepare the ABTS•+ solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with methanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of the test compound to a 96-well plate.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for a short period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value as described for the DPPH assay.
-
Anti-inflammatory Activity Assays
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
-
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
-
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate at room temperature for 10-15 minutes to allow for color development (a pink/magenta color).
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
-
Prostaglandin E2 (PGE2) Inhibition Assay
-
Principle: This assay quantifies the ability of a compound to inhibit the production of PGE2 in LPS-stimulated macrophages. The concentration of PGE2 in the cell culture supernatant is typically measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Protocol:
-
Follow steps 1-4 of the Nitric Oxide Inhibition Assay.
-
Quantify the PGE2 concentration in the collected cell culture supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
The percentage of PGE2 inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
-
Conclusion
Both this compound and p-coumaroyl-beta-D-glucose exhibit promising antioxidant and anti-inflammatory properties. The available data suggests that the p-coumaroyl moiety in p-coumaroyl-beta-D-glucose may contribute to a more potent antioxidant activity compared to the hydroxybenzoyl group. Mechanistically, p-coumaroyl-beta-D-glucose has been shown to modulate the PI3K/Akt and NF-κB signaling pathways to exert its anti-inflammatory effects.
However, a direct and comprehensive comparison is currently hampered by the lack of specific quantitative data for this compound. Further research is warranted to determine the IC50 values for the antioxidant and anti-inflammatory activities of this compound and to elucidate its precise anti-inflammatory mechanisms. Such studies will be invaluable for a more complete understanding of the structure-activity relationships of these phenolic glucosides and for guiding their potential development as therapeutic agents.
References
A Comparative Guide to the Specificity of Enzymatic Assays Using 1-(4-Hydroxybenzoyl)glucose
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable substrate is paramount in the design of specific and reliable enzymatic assays. 1-(4-Hydroxybenzoyl)glucose, a naturally occurring glucosyl ester, presents itself as a potential substrate for β-glucosidases and other related enzymes. This guide provides a comparative assessment of the specificity of enzymatic assays utilizing this compound against other commonly employed substrates, supported by available experimental data and detailed protocols.
Executive Summary
Enzymatic assays are fundamental tools in research and drug development for determining enzyme activity and inhibition. The specificity of these assays is critically dependent on the substrate used. While chromogenic and fluorogenic substrates like p-nitrophenyl-β-D-glucopyranoside (pNPG) are widely used for their convenience, there is a growing interest in substrates that may offer greater biological relevance or different kinetic profiles. This compound (pHBG) is one such alternative.
This guide reveals that β-glucosidases from various sources can hydrolyze this compound. Notably, its hydrolysis competes with that of pNPG, indicating that both substrates interact with the same active site on the enzyme. However, the efficiency of this hydrolysis varies significantly between enzymes. For instance, the β-glucosidase from Aspergillus niger hydrolyzes the ester linkage in this compound much less effectively than the glycosidic linkage in pNPG. This suggests that for certain enzymes, this compound may be a less sensitive substrate.
Quantitative Comparison of Substrate Specificity
To provide a clear comparison of enzyme specificity for different substrates, the following tables summarize key kinetic parameters for β-glucosidases from various organisms. It is important to note that direct kinetic data for this compound is sparse in publicly available literature. The data presented for this substrate is based on qualitative findings and serves as a baseline for comparison.
Table 1: Kinetic Parameters of β-Glucosidase from Aspergillus niger
| Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (s-1mM-1) | Citation(s) |
| This compound | Data not available | Hydrolyzed much more weakly than pNPG | Data not available | Data not available | [1] |
| p-Nitrophenyl-β-D-glucopyranoside (pNPG) | 1.11 - 8.0 | 166 - 4000/min | 4000/min | ~3600 | [2][3] |
| Cellobiose | Data not available | Hydrolyzed | Data not available | Data not available | [2] |
Table 2: Kinetic Parameters of β-Glucosidase from Caldocellum saccharolyticum
| Substrate | Km (mM) | Vmax | kcat | kcat/Km | Citation(s) |
| This compound | Competitive with pNPG | Hydrolyzed | Data not available | Data not available | [1] |
| p-Nitrophenyl-β-D-glucopyranoside (pNPG) | Data not available | Data not available | Data not available | Data not available | |
| Cellobiose | Data not available | Efficiently hydrolyzed | Data not available | Data not available | [4] |
Table 3: Kinetic Parameters of β-Glucosidases from Other Sources
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (s-1mM-1) | Citation(s) |
| Trichoderma reesei | pNPG | 0.19 | 29.67 | Data not available | ~156 | [5] |
| Trichoderma reesei | Cellobiose | 1.22 | 1.14 | Data not available | ~0.93 | [5] |
| Agrobacterium tumefaciens | pNPG | 3.09 | 248 (µmol/min/mg) | 277.9 | 89.94 | [6] |
| Agrobacterium tumefaciens | Cellobiose | 2.94 | 262 (µmol/min/mg) | 233.4 | 79.32 | [6] |
Experimental Protocols
General Protocol for β-Glucosidase Activity Assay
This protocol can be adapted for various substrates, including this compound and p-nitrophenyl-β-D-glucopyranoside (pNPG).
Materials:
-
β-glucosidase enzyme solution
-
Substrate stock solution (e.g., 10 mM this compound or 10 mM pNPG in a suitable buffer)
-
Assay buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0)
-
Stop solution (e.g., 1 M sodium carbonate)
-
Microplate reader or spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Prepare Working Solutions: Dilute the enzyme and substrate stock solutions to the desired concentrations in the assay buffer.
-
Reaction Setup: In a 96-well plate or cuvette, add a defined volume of the assay buffer.
-
Pre-incubation: Pre-incubate the plate/cuvette and the enzyme solution at the desired assay temperature (e.g., 37°C or 50°C) for 5 minutes.
-
Initiate Reaction: Add a specific volume of the substrate solution to each well/cuvette to start the reaction.
-
Incubation: Incubate the reaction mixture for a predetermined time (e.g., 10, 20, 30 minutes) ensuring the reaction rate is linear.
-
Stop Reaction: Terminate the reaction by adding the stop solution. For pNPG, the addition of sodium carbonate will also develop the yellow color of the p-nitrophenolate ion.
-
Detection:
-
For pNPG: Measure the absorbance at 405 nm.
-
For this compound: The hydrolysis of this compound yields glucose and 4-hydroxybenzoic acid. The rate of reaction can be determined by quantifying either product:
-
Glucose Quantification: Use a commercially available glucose oxidase-peroxidase assay kit to measure the amount of glucose released. A standard curve for glucose should be prepared.
-
4-Hydroxybenzoic Acid Quantification: The release of 4-hydroxybenzoic acid can be monitored spectrophotometrically or by using High-Performance Liquid Chromatography (HPLC). A standard curve for 4-hydroxybenzoic acid is required.
-
-
Calculation of Enzyme Activity: One unit of β-glucosidase activity is typically defined as the amount of enzyme that liberates 1 µmole of product per minute under the specified assay conditions. The activity can be calculated using the following formula:
Activity (U/mL) = (ΔAbsorbance / min) × (Total reaction volume) / (ε × Enzyme volume)
Where ε is the molar extinction coefficient of the product (for p-nitrophenol at pH > 8, ε is approximately 18,000 M-1cm-1).
Visualizing the Enzymatic Reaction and Workflow
To better understand the enzymatic process and the experimental design, the following diagrams are provided.
Caption: Enzymatic hydrolysis of this compound and pNPG by β-glucosidase.
Caption: General workflow for a β-glucosidase enzymatic assay.
Conclusion
This compound serves as a viable, albeit potentially less sensitive, substrate for a range of β-glucosidases. Its primary advantage lies in its structural similarity to natural glucosyl esters, which may be of interest for studies focused on biological relevance. The choice between this compound and more conventional substrates like pNPG will depend on the specific research question, the enzyme being studied, and the required sensitivity of the assay. For enzymes that show poor activity with this compound, chromogenic substrates such as pNPG remain the more practical choice for routine activity screening and kinetic analysis. Further research is required to obtain comprehensive quantitative kinetic data for this compound across a wider range of enzymes to fully elucidate its utility in enzymatic assays.
References
- 1. Hydrolysis of beta-glucosyl ester linkage of p-hydroxybenzoyl beta-D-glucose, a chemically synthesized glucoside, by beta-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural studies of β-glucosidase from the thermophilic bacterium Caldicellulosiruptor saccharolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using the β-glucosidase catalyzed reaction product glucose to improve the ionic liquid tolerance of β-glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
Stability Under Scrutiny: A Comparative Analysis of Hydroxybenzoyl Glycosides
For researchers, scientists, and professionals in drug development, understanding the inherent stability of active pharmaceutical ingredients is paramount. This guide offers a comparative analysis of the stability of various hydroxybenzoyl glycosides, supported by experimental data from peer-reviewed studies. We delve into the influence of environmental factors such as pH, temperature, and light on the degradation kinetics of these compounds, providing a foundational resource for formulation development and stability testing.
The stability of a compound is a critical attribute that influences its efficacy, safety, and shelf-life. Hydroxybenzoyl glycosides, a broad class of compounds found in numerous plant species and synthesized for various applications, including as UV filters in cosmetics and as potential therapeutic agents, exhibit a range of stabilities dependent on their specific chemical structures and the surrounding environmental conditions. This guide synthesizes available data to draw comparisons and provide a clear overview of their relative stability.
Comparative Stability Data
The following tables summarize quantitative data on the stability of different hydroxybenzoyl glycosides and related phenolic compounds under various conditions.
Table 1: Influence of pH on the Stability of Hydroxybenzoyl Glycosides and Related Phenolic Compounds
| Compound | pH Condition | Temperature | Observation | Reference |
| Diethylamino Hydroxybenzoyl Hexyl Benzoate (B1203000) (DHHB) | Lower pH | Not specified | Favored transformation/degradation | [1][2] |
| Verbascoside (B1683046) | pH 7 | Room Temp. & 40°C | Completely degraded within 2-3 weeks. | [3] |
| Verbascoside | pH 6 | Room Temp. & 40°C | Completely degraded in 60 days. | [3] |
| Caffeic Acid | pH 7-11 | Not specified | Highly sensitive to alkaline conditions. | [4] |
| Chlorogenic Acid | pH 7-11 | Not specified | Unstable at alkaline pH. | [4][5] |
| Gallic Acid | pH 7-11 | Not specified | Unstable at high pH. | [4][5] |
| Rutin (B1680289) | Harsh acidic or alkaline | Not specified | Susceptible to degradation. | [5][6] |
| Catechin | pH 7-11 | Not specified | Resisted major pH-induced degradation. | [4][5] |
| Ferulic Acid | pH 7-11 | Not specified | Resisted major pH-induced degradation. | [5] |
Table 2: Influence of Temperature on the Stability of Hydroxybenzoyl Glycosides and Related Phenolic Compounds
| Compound | Temperature | Duration | Percent Degradation | Reference |
| Verbascoside (in formulation) | 40°C | 150 days | ~6% | [3] |
| Verbascoside Phenylpropanoid Glycoside (VPP) (in formulation 2) | 40°C | 150 days | <10% | [3] |
| Verbascoside Phenylpropanoid Glycoside (VPP) (in formulation 1) | 40°C | 150 days | ~60% | [3] |
| Pelargonidin-3-glucoside (in apples) | 35°C | 14 days | 92% | [7] |
| Cyanidin-3-glucosylrutinoside (in sour cherry paste) | 80°C | 32.10 min (half-life) | 50% | [8] |
| Cyanidin-3-rutinoside (in sour cherry paste) | 80°C | 45.69 min (half-life) | 50% | [8] |
| Stigmasterol (B192456) glucoside (in bitter melon) | 30°C | Not specified | Remained stable | [9] |
| β-sitosterol glucoside (in bitter melon) | >30°C | Not specified | Significant degradation | [9] |
Table 3: Influence of Light on the Stability of Hydroxybenzoyl Glycosides and Related Phenolic Compounds
| Compound | Light Condition | Temperature | Observation | Reference |
| Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB) | UV irradiation (λ = 254 nm) | Not specified | No obvious degradation observed.[1] Extremely photostable.[2] | [1][2][10] |
| Rutin | Prolonged exposure to light | Not specified | Susceptible to degradation. | [6] |
| p-Hydroxybenzoic acid | Sunlight | 23°C | Identified as one of the least stable phenolics. | [7] |
| Quercetin, Rutin, Peonidin, Pelargonidin, p-Coumaric acid, Ellagic acid | Sunlight | 23°C | Identified as the least stable phenolics. | [7] |
Experimental Protocols
A general understanding of the methodologies employed to assess stability is crucial for interpreting the presented data.
Protocol 1: Stability Assessment of Verbascoside in Solution and Formulations
This study aimed to evaluate the stability of verbascoside and its derivative, VPP, over time and under different storage conditions.
-
Sample Preparation:
-
Verbascoside was dissolved in an ethanol-water solution (80:20, v/v) and in buffer solutions at pH 5, 6, and 7.
-
VPP was dissolved in an ethanol-water solution (80:20, v/v) due to insolubility in the buffer solutions.
-
Both compounds were also incorporated into dermo-cosmetic formulations.
-
-
Storage Conditions:
-
Solutions and formulations were stored at room temperature in the dark and in an oven at 40°C for accelerated aging.
-
-
Analysis:
-
The concentration of the active ingredients was monitored over time using an unspecified analytical method, likely High-Performance Liquid Chromatography (HPLC), to determine the percentage of degradation.
-
Protocol 2: Photostability Testing of a New Active Substance (General Guideline)
This protocol outlines a systematic approach to photostability testing as recommended by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline Q1B.
-
Sample Preparation:
-
A single batch of the new active substance is selected.
-
Samples of the substance are prepared, and if applicable, also in a simple solution or suspension to evaluate the effect of the physical state.
-
-
Light Source:
-
The samples are exposed to a light source that produces a combination of UV and visible light. The guideline specifies options for the light source, such as an artificial daylight lamp or a xenon or metal halide lamp.
-
The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
-
-
Experimental Control:
-
A dark control sample, wrapped in aluminum foil, is stored under the same temperature conditions to separate light-induced degradation from thermal degradation.
-
-
Analysis:
-
After exposure, the samples are analyzed for any changes in physical properties (e.g., appearance, color) and for the formation of degradation products using a validated stability-indicating analytical method, typically HPLC.
-
Visualizing the Process
Diagrams created using the DOT language provide a clear visual representation of experimental workflows and conceptual relationships.
Caption: A generalized workflow for conducting stability studies on chemical compounds.
Caption: Key factors that can impact the stability of hydroxybenzoyl glycosides.
Concluding Remarks
The stability of hydroxybenzoyl glycosides is a multifaceted issue, with pH, temperature, and light all playing significant roles in their degradation. From the available data, it is evident that:
-
pH is a critical factor : Many phenolic glycosides, including verbascoside, show significant instability in neutral to alkaline conditions.[3][4][5] In contrast, Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB) shows greater degradation at lower pH values.[1][2]
-
Temperature accelerates degradation : As expected, higher temperatures generally lead to faster degradation of glycosides. However, the thermal stability can vary significantly between different compounds and formulations.[3][8][9]
-
Photostability is variable : DHHB is notably photostable, a desirable characteristic for its use as a UV filter.[1][2][10] Other phenolic compounds, such as rutin and p-hydroxybenzoic acid, are susceptible to degradation upon exposure to light.[6][7]
-
Glycosylation and formulation matter : The type of glycosidic bond (e.g., O-glycoside vs. C-glycoside) can influence stability.[11] Furthermore, the formulation matrix can have a protective effect, as seen with verbascoside showing better stability in a cosmetic formulation compared to a simple solution.[3]
This comparative guide highlights the importance of conducting specific stability studies for each hydroxybenzoyl glycoside of interest within its intended formulation and storage conditions. The provided data and protocols serve as a valuable starting point for researchers in designing and interpreting such studies.
References
- 1. Degradation of organic ultraviolet filter diethylamino hydroxybenzoyl hexyl benzoate in aqueous solution by UV/H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation studies of UV filter hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]-benzoate (DHHB) in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity and Stability Studies of Verbascoside, a Novel Antioxidant, in Dermo-Cosmetic and Pharmaceutical Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. ftb.com.hr [ftb.com.hr]
- 9. Thermal stability of stigmasterol and β-sitosterol glucosides in fresh-cut bitter melon fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diethylamino hydroxybenzoyl hexyl benzoate - Wikipedia [en.wikipedia.org]
- 11. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validating Neuroprotection: A Comparative Analysis of Gastrodin, a Close Structural Analog of 1-(4-Hydroxybenzoyl)glucose
For the attention of Researchers, Scientists, and Drug Development Professionals.
Disclaimer: Direct experimental data on the neuroprotective effects of 1-(4-Hydroxybenzoyl)glucose is limited in publicly available literature. This guide provides a comparative analysis of gastrodin (B1674634) , a structurally similar and extensively studied compound. Gastrodin is the glucoside of p-hydroxybenzyl alcohol, while this compound is the glucose ester of p-hydroxybenzoic acid. The findings presented here for gastrodin may offer valuable insights into the potential neuroprotective mechanisms of this compound.
Gastrodin, the primary bioactive component of the traditional Chinese medicinal plant Gastrodia elata Blume, has demonstrated significant neuroprotective properties across a range of preclinical models.[1] Its therapeutic potential has been investigated in various neurological disorders, including stroke, Alzheimer's disease, Parkinson's disease, and traumatic brain injury.[2][3] The neuroprotective effects of gastrodin are attributed to its anti-inflammatory, anti-oxidative, and anti-apoptotic properties.[2][4]
Comparative Efficacy in Preclinical Models
The neuroprotective efficacy of gastrodin has been validated in numerous in vitro and in vivo models of neurological damage. The following tables summarize key quantitative data from these studies, comparing the effects of gastrodin to control or other alternative neuroprotective agents.
In Vitro Models of Neuroprotection
| Model | Cell Type | Insult | Gastrodin Concentration | Outcome Measure | Result | Reference |
| Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Primary cortical neurons | OGD/R | 100 µM | Cell Viability | Increased | [5] |
| Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Primary cortical neurons | OGD/R | 100 µM | Lactate (B86563) Dehydrogenase (LDH) Release | Decreased | [5] |
| 6-hydroxydopamine (6-OHDA)-induced toxicity | SH-SY5Y cells | 100 µM 6-OHDA | 120 µM | Cell Viability | Increased | [6] |
| 6-hydroxydopamine (6-OHDA)-induced toxicity | SH-SY5Y cells | 100 µM 6-OHDA | 120 µM | Reactive Oxygen Species (ROS) Production | Decreased | [6][7] |
| Amyloid-β (Aβ)-induced toxicity | Neuronal cells | Aβ₄₂ | Not specified | Neuronal cell death | Prevented in a dose-dependent manner | [8] |
In Vivo Models of Neuroprotection
| Model | Animal | Insult | Gastrodin Dosage | Outcome Measure | Result | Reference |
| Transient Middle Cerebral Artery Occlusion (tMCAO) | Sprague-Dawley Rat | MCAO | 40 mg/kg (i.p.) | Infarct Volume | Reduced to 30.1 ± 5.9% of control | [3] |
| Traumatic Brain Injury (TBI) | Rat | Free-fall method | 50, 100 mg/kg | Brain Water Content | Decreased | [9][10] |
| Traumatic Brain Injury (TBI) | Rat | Free-fall method | 50, 100 mg/kg | Neuronal Apoptosis | Inhibited | [9][10][11] |
| Alzheimer's Disease Model | Mouse | Aβ₄₂ injection | Not specified | Spine Density | Prevention of decrease | [8] |
| Cerebral Ischemia-Reperfusion | Rat | MCAO/R | Not specified | Infarct Volume | Decreased | [5] |
Key Signaling Pathways in Gastrodin-Mediated Neuroprotection
Gastrodin exerts its neuroprotective effects through the modulation of several key signaling pathways. These pathways are central to neuronal survival, inflammation, and oxidative stress responses.
Caption: Key signaling pathways modulated by gastrodin to exert neuroprotective effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro and in vivo models used to assess the neuroprotective effects of gastrodin.
In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R)
This model simulates the conditions of ischemic stroke in a cell culture setting.
Caption: Experimental workflow for the in vitro Oxygen-Glucose Deprivation/Reperfusion model.
Methodology:
-
Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured in appropriate media.
-
Treatment: Cells are pre-treated with gastrodin or a vehicle control for a specified period.
-
Oxygen-Glucose Deprivation (OGD): The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a duration that induces significant cell death in control cultures.
-
Reperfusion: The glucose-free medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂) for a specified reperfusion period.
-
Assessment of Neuroprotection: Cell viability is assessed using assays such as the MTT assay, and cell death is quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium. Further mechanistic studies can be performed using techniques like Western blotting and immunofluorescence to analyze protein expression and localization.
In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO)
This surgical model in rodents is a widely accepted standard for mimicking focal cerebral ischemia in humans.
Methodology:
-
Animal Preparation: An adult male Sprague-Dawley rat is anesthetized.
-
Surgical Procedure: A midline neck incision is made, and the common carotid artery, external carotid artery, and internal carotid artery are exposed. A nylon monofilament suture with a rounded tip is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery.
-
Ischemia and Reperfusion: The suture remains in place for a defined period (e.g., 90 minutes) to induce ischemia. Reperfusion is initiated by withdrawing the suture.
-
Drug Administration: Gastrodin (e.g., 40 mg/kg) or a vehicle is administered intraperitoneally at the onset of reperfusion.
-
Neurological Assessment: Neurological deficits are scored at various time points post-surgery.
-
Infarct Volume Measurement: After a set survival period (e.g., 24 hours), the animal is euthanized, and the brain is removed. The brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then calculated.
Conclusion
The extensive body of research on gastrodin provides compelling evidence for its neuroprotective effects across a variety of preclinical models of neurological disorders. Its mechanisms of action, centered on the modulation of key signaling pathways involved in inflammation, oxidative stress, and apoptosis, highlight its potential as a therapeutic agent. While direct evidence for this compound is lacking, the data presented for its close structural analog, gastrodin, strongly suggests a promising avenue for future research. Further investigation is warranted to directly assess the neuroprotective properties of this compound and to elucidate its specific mechanisms of action.
References
- 1. Frontiers | The protective effects of gastrodin on neurological disorders: an update and future perspectives [frontiersin.org]
- 2. The protective effects of gastrodin on neurological disorders: an update and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Gastrodin Attenuates Cerebral Ischemia-Reperfusion Injury by Enhancing Mitochondrial Fusion and Activating the AMPK-OPA1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. p-Hydroxybenzyl Alcohol Antagonized the ROS-Dependent JNK/Jun/Caspase-3 Pathway to Produce Neuroprotection in a Cellular Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. p-Hydroxybenzyl Alcohol Prevents Memory Deficits by Increasing Neurotrophic Factors and Decreasing Inflammatory Factors in a Mice Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gastrodin provides neuroprotection in models of traumatic brain injury via Nrf2 signaling pathway - ProQuest [proquest.com]
- 10. qascf.com [qascf.com]
- 11. qascf.com [qascf.com]
comparison of extraction methods for 1-(4-Hydroxybenzoyl)glucose from different plant sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various methods for the extraction of 1-(4-Hydroxybenzoyl)glucose, a phenolic glucoside with potential therapeutic applications, from different plant sources. The information presented herein is based on available experimental data from scientific literature, offering an objective overview to aid in the selection of the most suitable extraction strategy.
Introduction to this compound and Its Botanical Sources
This compound is a naturally occurring compound found in a variety of plants. It has garnered interest within the scientific community for its potential biological activities. This glucoside has been identified in several plant genera, most notably in Rhodiola and Crocus. Species such as Rhodiola sacra and Crocus sativus are recognized as prominent sources of this compound. The efficient extraction of this compound is a critical first step for its isolation, characterization, and subsequent investigation for pharmaceutical and nutraceutical applications.
Comparison of Extraction Methodologies
The selection of an appropriate extraction method is paramount to maximize the yield and purity of this compound. Various techniques, ranging from conventional solvent-based methods to more modern approaches, have been employed for the extraction of phenolic compounds from plant materials. This section compares the most common methods applicable to the extraction of this compound.
Data Summary of Extraction Methods for Phenolic Glucosides from Rhodiola Species
| Extraction Method | Plant Source | Solvent | Key Parameters | Yield of Target Compound (or related compounds) | Reference |
| Maceration | Rhodiola rosea | 35%, 70%, 96% (v/v) Ethanol (B145695) | Room temperature, extended period | Lower yields compared to ASE. High ethanol content increased yield and lowered hydrolysis of glycosides. | [1] |
| Accelerated Solvent Extraction (ASE) | Rhodiola rosea | 85% Methanol | High temperature and pressure | Superior extraction method for various substance groups compared to maceration. | [1] |
| Ultrasound-Assisted Extraction (UAE) | Rhodiola spp. | Ethanol, Methanol, Water, Acetone | Frequency, Temperature, Time | A promising and efficient extraction method for phenolic compounds. | [2] |
| Microwave-Assisted Extraction (MAE) | General Plant Material | Ethanol | Power, Time, Temperature, Solvent Ratio | Generally provides higher yields and requires shorter extraction times compared to conventional methods. | [3] |
| Supercritical Fluid Extraction (SFE) | Rhodiola rosea | Supercritical CO₂ with Ethanol as modifier | Pressure: 350 bar, Temperature: 60°C | Effective for extracting a wide range of compounds. | [4] |
Note: Specific quantitative data for this compound was not explicitly available in the cited literature. The table provides a qualitative comparison based on the extraction of related phenolic glucosides from Rhodiola species.
Detailed Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized protocols for key extraction methods based on literature for phenolic compounds from plant sources.
Maceration (Conventional Solvent Extraction)
Maceration is a simple and widely used technique that involves soaking the plant material in a solvent for a specified period.
Protocol:
-
Sample Preparation: Air-dry the plant material (e.g., roots, rhizomes) at room temperature and grind it into a fine powder.
-
Extraction: Weigh a specific amount of the powdered plant material and place it in a sealed container. Add the chosen solvent (e.g., 70% ethanol) at a defined solid-to-solvent ratio.
-
Incubation: Allow the mixture to stand at room temperature for an extended period (e.g., 24-72 hours), with occasional agitation.
-
Filtration: Separate the extract from the solid residue by filtration through filter paper.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and mass transfer.
Protocol:
-
Sample Preparation: Prepare the plant material as described for maceration.
-
Extraction: Place the powdered plant material in an extraction vessel with the selected solvent.
-
Sonication: Immerse the vessel in an ultrasonic bath or use an ultrasonic probe. Apply ultrasound at a specific frequency (e.g., 40 kHz) and power for a defined time (e.g., 30 minutes) and temperature.
-
Filtration and Concentration: Follow the same steps as in the maceration protocol to obtain the crude extract.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, leading to rapid cell lysis and release of target compounds.
Protocol:
-
Sample Preparation: Prepare the plant material as described for maceration.
-
Extraction: Place the powdered plant material and solvent in a microwave-transparent vessel.
-
Irradiation: Subject the mixture to microwave irradiation at a set power (e.g., 500 W) and for a specific duration (e.g., 2-5 minutes). Monitor and control the temperature to prevent degradation of the target compound.
-
Cooling and Filtration: Allow the mixture to cool to room temperature before filtering to separate the extract.
-
Concentration: Concentrate the filtrate to obtain the crude extract.
Visualizing the Extraction Workflow
The following diagram illustrates a general workflow for the extraction and analysis of this compound from plant sources.
Caption: General workflow for the extraction and analysis of this compound.
Conclusion and Recommendations
The choice of extraction method for this compound depends on several factors, including the desired yield, purity, processing time, and available resources. Based on the literature for related phenolic compounds:
-
Accelerated Solvent Extraction (ASE) and modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) generally offer higher efficiency and shorter extraction times compared to conventional maceration .[1][2]
-
The selection of an appropriate solvent is critical. For phenolic glucosides, polar solvents such as ethanol, methanol, and their aqueous mixtures are commonly used.[2]
-
For researchers aiming for high-throughput screening or rapid extraction, MAE and UAE are recommended.
-
For large-scale extraction, a balance between efficiency and cost must be considered, where methods like UAE may offer a good compromise.
-
Supercritical Fluid Extraction (SFE) presents a green alternative, though it may require more specialized equipment.[4]
Further research is warranted to provide direct quantitative comparisons of these methods specifically for this compound from various plant sources. Such studies would be invaluable for optimizing the industrial production of this promising natural compound.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(4-Hydroxybenzoyl)glucose
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 1-(4-Hydroxybenzoyl)glucose is critical for pharmacokinetic studies, quality control of herbal medicines, and various biochemical assays. The selection of an appropriate analytical method is a pivotal step that influences the reliability of experimental data. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound, supported by representative experimental data and detailed methodologies.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used technique for the quantification of phenolic compounds.[1][2] It offers good selectivity and sensitivity for compounds with a chromophore, such as this compound. Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity by utilizing the mass-to-charge ratio of the analyte and its fragments, making it ideal for complex matrices and low concentration levels.[3][4]
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and budget constraints. While HPLC-UV is more accessible and cost-effective, LC-MS/MS offers unparalleled performance for demanding applications.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of compounds structurally similar to this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | LC-MS/MS |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.5 - 2 ng/mL | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 1.5 - 6 ng/mL | 0.03 - 0.3 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 5% | < 3% |
| Specificity | Moderate to High | Very High |
| Matrix Effect | Possible | Can be minimized with appropriate internal standards |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results.[5] Below are representative methodologies for HPLC-UV and LC-MS/MS analysis of this compound.
HPLC-UV Method
1. Sample Preparation:
-
Plasma or tissue samples are subjected to protein precipitation with acetonitrile (B52724) (1:2 v/v).
-
After centrifugation, the supernatant is evaporated to dryness under a gentle stream of nitrogen.
-
The residue is reconstituted in the mobile phase for injection.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 20 µL.
3. Method Validation:
-
The method is validated for linearity, accuracy, precision, selectivity, and stability according to international guidelines.
LC-MS/MS Method
1. Sample Preparation:
-
Similar to the HPLC-UV method, protein precipitation is a common extraction technique.
-
An internal standard (e.g., a deuterated analogue of the analyte) is added before precipitation to correct for matrix effects and variations in recovery.
2. Chromatographic Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm) for faster analysis.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[5]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.
Mandatory Visualization
Caption: Workflow for the cross-validation of analytical methods.
References
- 1. phcogres.com [phcogres.com]
- 2. Development and validation method for simultaneous quantification of phenolic compounds in natural extracts and nanosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Convenient LC-MS Method for Assessment of Glucose Kinetics In Vivo with D-[13C6]Glucose as a Tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 1-(4-Hydroxybenzoyl)glucose: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 1-(4-Hydroxybenzoyl)glucose, a naturally occurring phenolic compound. While not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is crucial to follow established laboratory safety protocols for the disposal of all chemical reagents.
Hazard Assessment and Key Data
Before handling and disposal, a thorough risk assessment should be conducted. Although specific hazard data for this compound is limited, it is prudent to treat it as a chemical with unknown toxicity and handle it with care. The following table summarizes key information.
| Property | Data |
| Chemical Name | This compound |
| Molecular Formula | C₁₃H₁₆O₈ |
| Appearance | Typically a solid powder |
| Known Hazards | Not classified as hazardous. However, good laboratory practices should always be followed. |
| Incompatible Materials | Strong oxidizing agents |
| Disposal Consideration | Should not be released directly into the environment. Do not empty into drains. |
**Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound adheres to general principles of chemical waste management and institutional, local, state, and federal regulations.
Step 1: Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Safety goggles or glasses
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent accidental reactions and ensure correct disposal pathways.
-
Collection Container: Collect waste this compound in a designated, well-labeled, and sealed container. The container must be made of a non-reactive material (e.g., a high-density polyethylene (B3416737) (HDPE) bottle).
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Waste" or "Hazardous Waste" (check with your institution's Environmental Health and Safety (EHS) office for specific requirements).
-
The full chemical name: "Waste this compound".
-
The approximate quantity of the waste.
-
The date the waste was first added to the container (accumulation start date).
-
The name and contact information of the generating researcher or laboratory.
-
Step 3: Storage of Chemical Waste
Waste containers should be stored in a designated satellite accumulation area within the laboratory.
-
Secure Storage: Keep the waste container securely closed at all times, except when adding waste.
-
Secondary Containment: Store the container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
-
Segregation: Store it away from incompatible materials, particularly strong oxidizing agents.
Step 4: Disposal Pathway Determination
The appropriate disposal pathway depends on the quantity of the waste and institutional and local regulations.
-
Small Quantities (Milligram Scale): For minute, non-hazardous quantities, some institutional guidelines may permit disposal as solid, non-hazardous waste. This typically involves placing the swept-up solid in a sealed bag or container before disposing of it in the regular laboratory trash that is designated for chemical solids. Crucially, always confirm this practice with your institution's EHS office before proceeding. Custodial staff should not handle chemical waste.[1]
-
Large Quantities or Contaminated Materials: For larger quantities or materials significantly contaminated with the compound (e.g., contaminated labware, gloves, bench paper), disposal through a licensed chemical waste contractor is the mandatory and safest option.
Step 5: Arranging for Waste Pickup
-
Contact EHS: When the waste container is nearly full, or if the project is complete, contact your institution's EHS office to arrange for a pickup.[2][3]
-
Documentation: Maintain a log of all chemical waste generated, including the chemical name, quantity, and date of disposal. This is a requirement in many research settings and is considered good laboratory practice.
Step 6: Decontamination of Empty Containers
Empty containers that held this compound should be managed appropriately.
-
Triple Rinsing: If the container is to be disposed of as non-hazardous waste, it must be "triple rinsed" with a suitable solvent (such as water or ethanol).[4]
-
Rinsate Collection: The rinsate from the first rinse should be collected and disposed of as chemical waste. Subsequent rinsate may be permissible for drain disposal if your institution's guidelines allow, but it is best practice to collect all rinsate as chemical waste.
-
Container Disposal: Once triple-rinsed and dry, the container can often be disposed of in the regular laboratory recycling or trash after defacing the original label.[1][4]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and procedures, and refer to the Safety Data Sheet (SDS) if available. Your institution's Environmental Health and Safety (EHS) department is the primary resource for any questions regarding chemical waste disposal.
References
Safeguarding Your Research: A Guide to Handling 1-(4-Hydroxybenzoyl)glucose
For researchers and scientists in the dynamic field of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 1-(4-Hydroxybenzoyl)glucose, a powdered compound used in various research applications. Adherence to these protocols will help ensure a safe laboratory environment and the integrity of your research.
Immediate Safety and Personal Protective Equipment (PPE)
The following Personal Protective Equipment (PPE) is mandatory to create a barrier between the researcher and the chemical, minimizing exposure risk.[1]
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles or a Face Shield | Chemical splash goggles are essential. A face shield offers broader protection.[2] | To protect eyes from dust particles that can cause serious damage.[2] |
| Hand Protection | Nitrile Gloves | Powder-free nitrile gloves are recommended. Double-gloving can provide an extra layer of safety.[3] | To prevent skin contact with the chemical. Thicker gloves generally offer better protection.[3] |
| Body Protection | Laboratory Coat | A long-sleeved, properly fitting lab coat. | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or higher | Use in a well-ventilated area. If weighing or transferring powder, a fume hood is strongly recommended. | To prevent inhalation of airborne particles which may cause respiratory irritation.[2] |
Operational Plan for Handling this compound
Following a systematic workflow is crucial for minimizing risks and ensuring the quality of your experimental results.
Preparation and Handling
-
Designated Area : All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a well-ventilated space, to minimize inhalation risk.
-
Pre-Handling Check : Before starting, ensure all necessary PPE is available and in good condition. Also, have all required equipment and reagents within easy reach to avoid unnecessary movement.
-
Weighing and Transfer :
-
Perform all weighing and transferring of the powder within a fume hood or a containment enclosure to control dust.
-
Use a spatula or other appropriate tool to handle the powder. Avoid scooping with weighing paper, which can create dust.
-
Close the container tightly immediately after use.[4]
-
-
Dissolving :
-
When dissolving the powder, add the solvent to the powder slowly to avoid splashing.
-
If the solvent is volatile, perform this step in a fume hood.
-
-
Post-Handling :
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, sealed waste container | Collect any unused this compound powder and any materials heavily contaminated with the powder (e.g., weighing boats, contaminated paper towels) in a designated, sealed waste container. |
| Liquid Waste | Labeled, sealed waste container | Solutions containing this compound should be collected in a separate, labeled waste container. Do not pour chemical waste down the drain unless explicitly approved by your institution's environmental health and safety department.[5] |
| Contaminated PPE | Designated solid waste bin | Dispose of used gloves and other lightly contaminated disposable PPE in the appropriate laboratory waste bin. |
All chemical waste must be disposed of through your institution's hazardous waste management program. Ensure all waste containers are clearly and accurately labeled with the chemical name and any known hazards.
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: A flowchart outlining the procedural steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
